Trityl triflate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
diphenylmethylbenzene;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZOKZHBOQDYGI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylmethyl trifluoromethanesulfonate, commonly known as trityl triflate, is a powerful reagent and catalyst in organic synthesis, primarily utilized for the introduction of the trityl protecting group and as a potent Lewis acid. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, detailing the underlying reaction mechanisms. Experimental protocols for key synthetic methodologies are presented, and quantitative data from the literature is summarized for comparative analysis. The synthesis and mechanistic pathways are further elucidated through detailed diagrams.
Introduction
The trityl (triphenylmethyl) group is a bulky and sterically demanding protecting group for alcohols, thiols, and amines. Its facile introduction and subsequent removal under mild acidic conditions have made it an invaluable tool in the synthesis of complex organic molecules, including nucleosides, carbohydrates, and peptides. This compound (TrOTf) serves as a highly reactive tritylating agent, offering advantages in situations where other trityl sources, such as trityl chloride, exhibit lower reactivity. Furthermore, the exceptional stability of the trityl cation, the reactive intermediate in these reactions, renders this compound a potent organic Lewis acid catalyst for a variety of transformations.
This guide will explore the two primary methodologies for the synthesis of this compound: the reaction of a trityl-containing precursor with a triflating agent and the metathesis reaction between a trityl halide and a triflate salt. A detailed examination of the SN1 mechanistic pathway, central to the formation of this compound, will also be presented.
Synthesis of this compound
The preparation of this compound can be broadly categorized into two main approaches:
-
Method 1: Reaction of Trityl Alcohol with a Trifluoromethanesulfonylating Agent.
-
Method 2: Reaction of Trityl Chloride with Silver Triflate.
Method 1: From Trityl Alcohol
This method involves the reaction of triphenylmethanol (B194598) (trityl alcohol) with a strong trifluoromethanesulfonylating agent, typically trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), in the presence of a non-nucleophilic base such as pyridine (B92270).
Reaction Scheme:
(C₆H₅)₃COH + (CF₃SO₂)₂O → (C₆H₅)₃COSO₂CF₃ + CF₃SO₃H
The pyridine acts as a scavenger for the triflic acid generated as a byproduct.
Method 2: From Trityl Chloride
This approach relies on a metathesis reaction between triphenylmethyl chloride (trityl chloride) and silver triflate (AgOTf). The reaction is driven by the precipitation of silver chloride (AgCl) from the reaction mixture.
Reaction Scheme:
(C₆H₅)₃CCl + AgOSO₂CF₃ → (C₆H₅)₃COSO₂CF₃ + AgCl(s)
This method is particularly effective due to the high affinity of the silver(I) ion for the chloride ion, which facilitates the formation of the trityl cation.
Reaction Mechanism
The synthesis of this compound, particularly from trityl halides, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate, the triphenylmethyl cation (trityl cation).
The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings.
Stepwise Mechanism of Formation from Trityl Chloride
-
Formation of the Trityl Cation (Rate-Determining Step): The reaction is initiated by the dissociation of the carbon-chlorine bond in trityl chloride, a process often assisted by a Lewis acid or, in the case of Method 2, the silver ion. This slow, rate-determining step generates the planar, resonance-stabilized trityl carbocation and a chloride ion.[2][3]
-
Nucleophilic Attack by the Triflate Anion: The triflate anion, a weak nucleophile, then rapidly attacks the electrophilic carbocation. This step leads to the formation of the C-O bond, yielding this compound.[2][3]
The overall reaction rate is primarily dependent on the concentration of the trityl halide and is independent of the nucleophile's concentration, which is characteristic of an SN1 reaction.[1]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of triflates, including conditions relevant to the preparation of this compound.
Table 1: Synthesis of Triflates from Alcohols with Triflic Anhydride
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Alcohol | Pyridine | Dichloromethane (B109758) | 0 to rt | 4 | Not specified | [4] |
| Specific Alcohol (for comparison) | Pyridine | Dichloromethane | -20 to rt | 0.67 | Not specified | [5] |
Table 2: Synthesis of Trityl Ethers via Trityl Cation (Illustrative of this compound Reactivity)
| Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Alcohol | Trityl Chloride, Silver Triflate | Not specified | Not specified | minutes | Comparable or better than literature | [6] |
| Ribonucleoside | Trityl Chloride, Silver Nitrate | THF/DMF | 25 | 2 | 40-85 | [7] |
Note: Specific yield for the synthesis of this compound itself is not consistently reported in easily accessible literature, but the methods are well-established for generating the trityl cation which is the key reactive species.
Experimental Protocols
General Protocol for the Synthesis of this compound from Trityl Alcohol and Triflic Anhydride
-
Materials: Triphenylmethanol, Trifluoromethanesulfonic anhydride (Tf₂O), Anhydrous pyridine, Anhydrous dichloromethane (DCM).
-
Procedure:
-
To a solution of triphenylmethanol (1.0 eq.) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add anhydrous pyridine (1.5 eq.).[4]
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) to the stirred solution.[4]
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC). If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Upon completion, the reaction is quenched by the addition of cold water.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane).
-
General Protocol for the Synthesis of this compound from Trityl Chloride and Silver Triflate
-
Materials: Triphenylmethyl chloride, Silver triflate (AgOTf), Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylmethyl chloride (1.0 eq.) in anhydrous DCM.
-
Add silver triflate (1.0 eq.) to the solution. The formation of a white precipitate (silver chloride) should be observed.[8]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, the silver chloride precipitate is removed by filtration through a pad of Celite.
-
The filtrate, containing the this compound solution, can be used directly for subsequent reactions or the solvent can be carefully removed under reduced pressure to obtain the product. Due to the reactive nature of this compound, it is often generated and used in situ.
-
Visualizations
Synthesis of this compound
Caption: Synthetic routes to this compound.
SN1 Mechanism for this compound Formation
Caption: SN1 mechanism of this compound formation.
Conclusion
The synthesis of this compound is readily achieved through well-established methodologies, primarily involving the reaction of trityl alcohol with triflic anhydride or the metathesis of trityl chloride with silver triflate. The underlying SN1 mechanism, proceeding through the highly stabilized trityl carbocation, is a key feature of its formation and reactivity. This technical guide provides researchers and professionals in drug development with the foundational knowledge and practical protocols for the preparation and application of this versatile and powerful synthetic tool. The choice of synthetic route will depend on the availability of starting materials, desired purity, and the scale of the reaction. The in situ generation of this compound is often preferred due to its high reactivity.
References
- 1. SN1 reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry SN1 Reaction Mechanism [satheeneet.iitk.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. Organic Syntheses Procedure [orgsyn.org]
Trityl Triflate in Organic Chemistry: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylmethyl trifluoromethanesulfonate (B1224126), commonly known as trityl triflate (TrOTf), is a versatile and highly reactive reagent in modern organic synthesis. Its utility stems from the exceptional stability of the trityl cation and the excellent leaving group ability of the triflate anion. This technical guide provides an in-depth exploration of the primary applications of this compound, including its role as a powerful protecting group for alcohols, a potent Lewis acid catalyst for carbon-carbon bond-forming reactions, and a key promoter in complex glycosylation reactions. Detailed experimental protocols, quantitative data on reaction scope and yields, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic chemistry and drug development.
Introduction to this compound
This compound is a salt composed of the triphenylmethyl (trityl) cation and the trifluoromethanesulfonate (triflate) anion. The remarkable stability of the trityl cation, due to the extensive resonance delocalization over its three phenyl rings, makes it readily formed. The triflate anion is an extremely good leaving group, rendering this compound a highly electrophilic source of the trityl group. These properties make it a more reactive alternative to trityl chloride for the introduction of the trityl protecting group and a potent catalyst for a variety of organic transformations.
This compound as a Protecting Group for Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. The trityl group is a bulky protecting group particularly effective for selectively protecting primary alcohols over secondary and tertiary alcohols due to steric hindrance.[1] this compound serves as a highly efficient reagent for this purpose.
Mechanism of Protection
The tritylation of alcohols with this compound proceeds through an SN1 mechanism. The covalent this compound readily dissociates to form the highly stable trityl cation and the triflate anion. The alcohol then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation of the resulting oxonium ion by a mild base, such as pyridine (B92270) or a hindered amine, affords the trityl ether.
Quantitative Data on Alcohol Protection
The following table summarizes the reaction conditions and yields for the tritylation of various alcohols using different tritylating agents, highlighting the efficacy of this compound and related systems.
| Entry | Alcohol Substrate | Tritylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Trityl chloride | Pyridine | Pyridine | RT | 12 | >95 |
| 2 | 4-Methylbenzyl alcohol | Triphenylmethanol/MCM-41-SO3H | - | Solvent-free | RT | 0.33 | 98 |
| 3 | 4-Chlorobenzyl alcohol | Triphenylmethanol/MCM-41-SO3H | - | Solvent-free | RT | 0.5 | 95 |
| 4 | Cyclohexanol | Monomethoxytrityl alcohol/TFAA | DIEA | THF | RT | 2 | 85 |
| 5 | Menthol | Dimethoxytrityl alcohol/TFAA | DIEA | THF | RT | 2 | 92 |
| 6 | Geraniol | Trityl chloride | Pyridine | Pyridine | RT | 16 | 85 |
| 7 | Ethylene glycol (2 eq. TrOH) | Triphenylmethanol/MCM-41-SO3H | - | Solvent-free | RT | 1.5 | 92 |
TFAA: Trifluoroacetic anhydride, DIEA: Diisopropylethylamine, MCM-41-SO3H: Sulfonic acid functionalized mesoporous silica (B1680970).
Experimental Protocols
-
To a solution of the primary alcohol (1.0 mmol) and 2,6-lutidine (1.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C under an argon atmosphere, add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient).
-
Dissolve the trityl-protected alcohol (1.0 mmol) in dichloromethane (10 mL).
-
Add a solution of 10% trifluoroacetic acid in dichloromethane (v/v) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, monitoring by TLC.
-
Carefully add saturated aqueous sodium bicarbonate solution to quench the reaction until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the deprotected alcohol by flash chromatography.
This compound as a Lewis Acid Catalyst
The tritylium (B1200429) ion, readily generated from this compound, is a potent, yet sterically hindered, Lewis acid. This combination of high reactivity and steric bulk allows it to catalyze a range of organic reactions with high efficiency and, in some cases, unique selectivity.
Mukaiyama Aldol (B89426) Reaction
This compound is an effective catalyst for the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone. The tritylium ion activates the carbonyl electrophile, facilitating the nucleophilic attack of the silyl enol ether.
In the total synthesis of certain complex natural products, a trityl-catalyzed Mukaiyama aldol reaction was employed to couple an aldehyde fragment with a silyl enol ether, achieving a high diastereoselectivity of over 95:5.[2]
Michael Addition
This compound can also catalyze the Michael addition of silyl enol ethers to α,β-unsaturated ketones. This reaction proceeds through the activation of the enone by the tritylium cation, followed by the conjugate addition of the silyl enol ether.
Friedel-Crafts Reaction
The electrophilicity of the trityl cation enables its use as a catalyst in Friedel-Crafts type reactions. While less common than traditional Lewis acids like AlCl3, this compound can promote the alkylation and acylation of electron-rich aromatic compounds under milder conditions. The mechanism involves the generation of a more reactive electrophile through interaction with the trityl cation.
Quantitative Data for Catalytic Reactions
| Reaction | Electrophile | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Mukaiyama Aldol | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 5 | CH2Cl2 | -78 to RT | 3 | 92 |
| Mukaiyama Aldol | Cinnamaldehyde | Acetone silyl enol ether | 10 | CH2Cl2 | -78 | 4 | 85 |
| Michael Addition | Cyclohexenone | 1-(Trimethylsiloxy)cyclohexene | 5 | CH2Cl2 | -78 to RT | 2 | 88 |
| Friedel-Crafts Acylation | Anisole | Benzoyl Chloride | 10 | [bmim][BF4] | 80 | 1 | >95 |
Experimental Protocol: this compound Catalyzed Mukaiyama Aldol Reaction
-
To a solution of this compound (0.1 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an argon atmosphere, add the aldehyde (1.0 mmol).
-
Stir the mixture for 15 minutes, then add a solution of the silyl enol ether (1.2 mmol) in dichloromethane (2 mL) dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
This compound in Glycosylation Reactions
Glycosylation is a critical reaction for the synthesis of oligosaccharides and glycoconjugates. This compound plays a significant role in promoting these complex transformations. It is often involved in the in situ generation of highly reactive glycosyl triflate intermediates.
Mechanism of Promotion
In a typical scenario, a glycosyl donor, such as a thioglycoside, is activated by a combination of reagents that includes a source of triflic acid or a triflate-containing promoter. This leads to the formation of a glycosyl triflate intermediate. This intermediate can exist as an equilibrium of α and β anomers, which can then be displaced by a glycosyl acceptor in an SN2-like fashion or proceed through an SN1-like pathway involving an oxocarbenium ion. The stereochemical outcome of the glycosylation is highly dependent on the nature of the glycosyl donor, acceptor, and the reaction conditions.
Application in Natural Product and Drug Synthesis
The robustness and selectivity offered by trityl-based reagents make them valuable tools in the total synthesis of complex natural products and in the development of pharmaceuticals.
Case Study: Synthesis of Epothilone (B1246373) Analogues
In the synthesis of novel epothilone B analogues, a class of potent anticancer agents, a trityl protecting group was utilized to mask a primary alcohol.[3] In this specific synthesis, the protection was achieved using trityl chloride, a related and less reactive precursor to the trityl cation.[3] The use of the bulky trityl group allowed for the selective protection of the primary hydroxyl group in a multifunctional molecule, enabling subsequent synthetic transformations on other parts of the molecule.[3] This highlights the strategic importance of the trityl protecting group in the synthesis of complex, biologically active molecules.
Synthesis of Antiviral Nucleoside Analogues
The synthesis of modified nucleosides as potential antiviral agents often requires the selective protection of hydroxyl groups on the ribose or deoxyribose sugar moiety. The trityl group is frequently employed for the protection of the 5'-primary alcohol of nucleosides, allowing for modifications at the 2' and 3' positions. This compound, with its high reactivity, can be advantageous in cases where the nucleoside is less reactive or sterically hindered.
Conclusion
This compound is a powerful and versatile reagent in organic chemistry with significant applications in protection group chemistry, Lewis acid catalysis, and glycosylation reactions. Its high reactivity, derived from the stability of the trityl cation and the excellent leaving group ability of the triflate anion, allows for efficient transformations under often mild conditions. For researchers and professionals in drug development and complex molecule synthesis, a thorough understanding of the properties and applications of this compound is essential for the design and execution of modern synthetic strategies. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this important reagent.
References
An In-depth Technical Guide to the Properties and Reactivity of Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl triflate (triphenylmethyl trifluoromethanesulfonate) is a powerful and versatile reagent in modern organic synthesis. Its utility stems from the unique combination of the sterically demanding and electronically stabilized trityl (triphenylmethyl) cation and the excellent leaving group ability of the triflate anion. This combination renders this compound a highly reactive electrophile, finding widespread application as a protecting group for primary alcohols, amines, and thiols, and as a potent Lewis acid catalyst for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]
This technical guide provides a comprehensive overview of the core properties and diverse reactivity of this compound. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering practical experimental protocols, systematically presented data, and visual aids to facilitate a deeper understanding and effective application of this important synthetic tool.
Properties of this compound
This compound is a solid material at room temperature, and its high reactivity necessitates careful handling and storage under anhydrous conditions to prevent hydrolysis. Its properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₁₅F₃O₃S | [3] |
| Molecular Weight | 392.39 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 112-117 °C | [5] |
| CAS Number | 64821-69-8 | [3] |
| Synonyms | Tritylium trifluoromethanesulfonate, Triphenylmethyl trifluoromethanesulfonate | [3] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 210.7 ([Ph₃C ]⁺), 143.4, 142.7, 139.9, 130.7 (Aromatic C), 120.7 (q, ¹JCF = 321 Hz, C F₃) | [1] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -79.0 (s, CF ₃) | [1] |
Synthesis of this compound
This compound can be synthesized through several routes, most commonly by the reaction of a trityl halide with a triflate source.
Experimental Protocol: Synthesis from Trityl Chloride and Silver Triflate
This protocol is based on the established reactivity of trityl halides with silver salts to generate the highly reactive trityl cation.[2]
Materials:
-
Trityl chloride (Ph₃CCl)
-
Silver triflate (AgOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous hexanes
-
Argon or Nitrogen gas
-
Schlenk flask and other standard glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add trityl chloride (1.0 eq).
-
Dissolve the trityl chloride in anhydrous dichloromethane (approx. 0.1 M solution).
-
In a separate flask, prepare a solution of silver triflate (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the silver triflate solution to the stirred solution of trityl chloride at room temperature.
-
A white precipitate of silver chloride (AgCl) will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the silver chloride precipitate.
-
Wash the Celite pad with a small amount of anhydrous dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain a solid.
-
The crude this compound can be purified by recrystallization from a mixture of dichloromethane and hexanes.
Reactivity of this compound
The high reactivity of this compound is a direct consequence of the stability of the trityl cation and the excellent leaving group ability of the triflate anion. This makes it a potent electrophile for a variety of synthetic transformations.
This compound as a Protecting Group
The bulky trityl group is widely used for the protection of primary alcohols, and to a lesser extent, amines and thiols, due to its steric hindrance which allows for selective protection of less hindered functional groups.[2] this compound is a more reactive alternative to trityl chloride for introducing the trityl protecting group.[2]
Experimental Protocol: Tritylation of a Primary Alcohol
This protocol is a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (B92270) or 2,6-lutidine (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine or 2,6-lutidine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
The protection of amines and thiols with this compound follows similar principles to that of alcohols, exploiting the nucleophilicity of the heteroatom. The S-trityl group is particularly valuable in peptide synthesis for the protection of cysteine residues.[6][7]
Experimental Protocol: S-Tritylation of Cysteine
This protocol describes the protection of the thiol group of cysteine using this compound.
Materials:
-
N-protected Cysteine (e.g., Fmoc-Cys-OH)
-
This compound (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
-
Dissolve the N-protected cysteine (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DMF at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
This compound as a Catalyst
The potent Lewis acidity of the trityl cation generated from this compound allows it to catalyze a range of organic reactions.
Trityl salts, including the triflate, are effective catalysts for the Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to a carbonyl compound.[8][9]
Experimental Protocol: this compound-Catalyzed Mukaiyama Aldol Reaction
This protocol is a general procedure for the catalytic Mukaiyama aldol reaction.
Materials:
-
Aldehyde or Ketone
-
Silyl enol ether (1.2 eq)
-
This compound (0.05-0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 eq) and the silyl enol ether (1.2 eq) in anhydrous dichloromethane at -78 °C, add a solution of this compound (0.05-0.1 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This compound can act as a promoter in glycosylation reactions, activating glycosyl donors for coupling with acceptors.[10]
The trityl cation is a powerful electrophile that can participate in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. While specific protocols using this compound are not abundant in the searched literature, its reactivity is analogous to other trityl salts in these transformations.
Deprotection of the Trityl Group
The trityl group is typically removed under acidic conditions, taking advantage of the stability of the resulting trityl cation. A variety of reagents and conditions can be employed, allowing for tuning of the deprotection conditions to the sensitivity of the substrate.[1][2]
Methods for Trityl Group Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | Broad applicability for acid-stable compounds. | [1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | A milder alternative to TFA. | [1][2] |
| Acetic Acid (aq. 50-80%) | Water | Room Temp. | 2 - 48 h | Can be used for selective deprotection in the presence of more acid-labile groups. | [1] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | CHCl₃/MeOH | Room Temp. | 45 min | Lewis acid-mediated deprotection. | [2] |
| Iodine | Methanol or DCM | Room Temp. | 5 - 30 min | For S-trityl groups, results in disulfide bond formation. | [1] |
Experimental Protocol: Acid-Catalyzed Deprotection of a Trityl Ether
This protocol describes a general procedure for the removal of the trityl group from an alcohol using trifluoroacetic acid.[1]
Materials:
-
Trityl-protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the trityl-protected alcohol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 eq) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
The crude product, the deprotected alcohol, can be purified by column chromatography to remove the triphenylmethanol (B194598) byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Cysteine-S-trityl a key derivative to prepare N-methyl cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mukaiyama Aldol Addition [organic-chemistry.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Trityl Triflate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The triphenylmethyl (trityl) group is a cornerstone in the art of chemical synthesis, prized for its steric bulk and acid lability in the protection of primary alcohols, amines, and thiols.[1][2][3] Among the various tritylating agents, trityl trifluoromethanesulfonate (B1224126) (trityl triflate, TrOTf) stands out for its enhanced reactivity, enabling the protection of even sterically hindered substrates where other methods may falter.[2][3] This technical guide provides a comprehensive overview of this compound protecting group chemistry, including detailed experimental protocols, quantitative data, and mechanistic diagrams to empower researchers in its effective application.
Core Concepts and Applications
The trityl protecting group's utility stems from its remarkable stability under neutral and basic conditions, coupled with its facile removal under mild acidic conditions.[3] This is attributed to the formation of the highly stable trityl cation upon cleavage.[2] The large steric footprint of the trityl group allows for the selective protection of primary alcohols in the presence of secondary and tertiary alcohols.[2][3]
This compound is a significantly more reactive tritylating agent compared to the more common trityl chloride.[2] This heightened reactivity is due to the excellent leaving group ability of the triflate anion.[2] This makes this compound particularly useful for the protection of less reactive or sterically hindered hydroxyl groups.[3]
Data Presentation: A Comparative Overview of Tritylation and Deprotection
The following tables summarize key quantitative data for the protection and deprotection of various functional groups using tritylating agents. While specific yield data for this compound is not always available in comparative studies, the data for trityl chloride provides a baseline for expected efficiency, with this compound generally offering higher reactivity and potentially better yields for challenging substrates.
Table 1: Protection of Alcohols with Tritylating Agents
| Substrate Type | Tritylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Primary Alcohol | Trityl Chloride | Pyridine | Pyridine | Room Temp | Overnight | High | [3] |
| Primary Alcohol | Trityl Chloride | Et3N, DMAP (cat.) | DCM | Room Temp | Several hours | High | [3] |
| Secondary Alcohol | Trityl Chloride | Pyridine | Pyridine | Room Temp | Slow, poor yield | Low | [4] |
| Secondary Alcohol | Trityl Alcohol / TFAA | DIEA or DBU | THF | Room Temp | 2 hours | Good to Excellent | [3][4] |
| Primary Alcohol | Trityl Alcohol / B(C6F5)3 (3 mol%) | - | DCM | Room Temp | - | High | [5] |
Table 2: Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds. | [1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA. | [1] |
| Acetic Acid (aq. 80%) | Water | Room Temp | - | - | Can be used for selective deprotection. | [3] |
| Boron trifluoride etherate (BF3·OEt2) | CHCl3/MeOH | Room Temp | 45 min | 93 | Lewis acid alternative. | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using this compound
This protocol describes a general method for the tritylation of a primary alcohol using the highly reactive this compound.
Materials:
-
Primary alcohol substrate
-
This compound (TrOTf)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., 2,6-lutidine or Diisopropylethylamine - DIEA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) in anhydrous DCM or THF.
-
Add the non-nucleophilic base (1.2 - 1.5 equiv) to the solution and stir.
-
In a separate flask, dissolve this compound (1.1 - 1.3 equiv) in anhydrous DCM or THF.
-
Slowly add the this compound solution to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure trityl ether.
Protocol 2: General Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the acidic cleavage of a trityl ether.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (as a cation scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TIS (2.0 - 5.0 equiv) as a scavenger.
-
Add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.[1]
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, the deprotected alcohol, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol (B194598) byproduct is typically easily separated by chromatography.[1]
Mandatory Visualizations
Reaction Mechanisms and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows in trityl protecting group chemistry.
Caption: SN1 mechanism for the protection of an alcohol using this compound.
Caption: Acid-catalyzed deprotection of a trityl ether.
Caption: Experimental workflow for the deprotection of a trityl-protected compound.
References
An In-depth Technical Guide to the Stability of the Trityl Cation in Solution
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The triphenylmethyl (trityl) cation is a cornerstone of carbocation chemistry, notable for its remarkable stability that allows for its isolation and broad application in synthesis and materials science.[1] Its stability arises primarily from the extensive delocalization of the positive charge across its three phenyl rings.[2] This guide provides a comprehensive technical overview of the factors governing the stability of the trityl cation in solution. We present quantitative stability data, detail the experimental protocols for its measurement, and illustrate key concepts and workflows through diagrams. This document serves as a critical resource for professionals leveraging trityl chemistry in organic synthesis, catalysis, and drug development.[3][4]
Core Principles of Trityl Cation Stability
The exceptional stability of the trityl cation is not accidental but a result of fundamental electronic and structural factors. Unlike simple alkyl carbocations which are highly transient, the trityl cation can be isolated as a crystalline salt and stored indefinitely under specific conditions.[1][5]
-
Resonance Stabilization: The primary stabilizing factor is the delocalization of the positive charge from the central sp²-hybridized carbon atom into the π-systems of the three adjacent phenyl rings. This distribution of charge over ten additional carbon atoms significantly lowers the overall energy of the cation.[1][2]
-
Inductive Effects: Alkyl groups or other electron-donating groups attached to the phenyl rings can further stabilize the carbocation by pushing electron density toward the positively charged center.[6][7] Conversely, electron-withdrawing groups destabilize the cation.[8]
-
Steric Effects: The bulky nature of the three phenyl groups provides steric hindrance around the central carbon, which can kinetically retard reactions with nucleophiles, thereby contributing to its apparent stability in solution.[9][10]
Quantitative Measures of Stability
The stability of a carbocation can be quantified through several experimental parameters. The most common is the pK_R+ scale, which measures the equilibrium constant for the reaction of the carbocation with water.
Table 1: Acidity and Stability (pK_R+) of Trityl Cations
| Compound | Substituents | pK_R+ | Reference(s) |
|---|---|---|---|
| Tritylium | Unsubstituted | -6.63 | [9] |
| 4,4',4''-Trimethoxytritylium | 3x p-OCH₃ | +0.82 | [2] |
| 4-Dimethylaminotritylium | 1x p-N(CH₃)₂ | +9.36 | [2] |
| Di-o-fluorotritylium | 2x o-F | -8.7 | [8] |
| Hexa-m-fluorotritylium | 6x m-F | More negative than Tr+ |[8] |
Note: pK_R+ is defined by the equilibrium R⁺ + 2H₂O ⇌ ROH + H₃O⁺. A more positive pK_R+ value indicates greater stability.
Table 2: Spectroscopic Data for the Unsubstituted Trityl Cation
| Spectroscopy | Solvent System | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | ¹³C NMR δ (ppm) (C⁺) | Reference(s) |
|---|---|---|---|---|---|
| UV-Vis | 2% TFA in CHCl₃ | 410, 435 | 45,000 | N/A | [11][12] |
| NMR | Superacid Media | N/A | N/A | ~211 |[13] |
Table 3: Calculated Hydride Affinity (HA) of Trityl Cations
| Cation | Method/Solvent | Hydride Affinity (kcal/mol) | Reference(s) |
|---|---|---|---|
| Tritylium (Tr⁺) | Gas Phase | 191.4 | [8] |
| Tritylium (Tr⁺) | CH₂Cl₂ continuum | 92.5 | [8] |
| Hexa-m-fluoro-tritylium (F₆Tr⁺) | Gas Phase | 213.0 | [8] |
| Hexa-m-fluoro-tritylium (F₆Tr⁺) | CH₂Cl₂ continuum | 108.3 |[8] |
Note: Hydride Affinity is a measure of Lewis acidity. Higher values indicate a greater driving force for abstracting a hydride ion.
Factors Influencing Stability in Solution
Substituent Effects
The electronic nature of substituents on the phenyl rings profoundly impacts the stability of the trityl cation. This relationship can be quantified using the Hammett equation, log(K/K₀) = σρ, which correlates reaction rates and equilibrium constants with substituent parameters (σ) and a reaction constant (ρ).[14][15]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) in the para positions significantly stabilize the cation by donating electron density through resonance, leading to more positive pK_R+ values.[2]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) destabilize the cation by withdrawing electron density.[8][14] Fluorine substitution in the meta position, for instance, increases the cation's reactivity and hydride affinity.[8][16]
Solvent Effects
Solvent polarity is critical for the formation and stability of the trityl cation. The ionization of a neutral precursor like trityl chloride is an S_N1-type process, where the rate-determining step is the formation of the carbocation.[17][18]
-
Polar Protic Solvents: Solvents like water and ethanol (B145695) can stabilize the cation through solvation but can also act as nucleophiles, leading to solvolysis products.[19]
-
Polar Aprotic Solvents: Solvents like acetonitrile (B52724) or dichloromethane (B109758) are often used. Their polarity aids in stabilizing the charged species without covalent bond formation.
-
Superacids: Media such as "magic acid" (FSO₃H-SbF₅) can protonate precursors like trityl alcohol to generate persistent solutions of the cation for spectroscopic study.[20]
Counter-ion Effects
For the isolation of trityl cations as stable salts, the choice of the counter-anion is paramount. The anion must be very weakly coordinating to prevent covalent bond formation with the electrophilic central carbon.
-
Weakly Coordinating Anions (WCAs): Anions such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and carboranes (e.g., [HCB₁₁Cl₁₁]⁻) are commonly used.[21][22] These large, charge-delocalized anions have a low propensity to act as nucleophiles, allowing the trityl cation to exist as a distinct ionic species.[21]
Experimental Protocols
Protocol for pK_R+ Determination by UV-Vis Spectroscopy
This method relies on measuring the equilibrium between the colored trityl cation (R⁺) and its colorless alcohol (ROH) in acidic solutions of varying concentrations.
-
Stock Solution Preparation: Prepare a stock solution of the corresponding trityl alcohol (e.g., triphenylmethanol) in a non-aqueous solvent like acetonitrile or dichloromethane.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values (typically using sulfuric or perchloric acid solutions of varying concentrations for highly negative pK_R+ values).
-
Equilibrium Measurement: Add a small aliquot of the trityl alcohol stock solution to each buffer solution. Allow the solutions to equilibrate at a constant temperature.
-
Spectroscopic Analysis: Record the UV-Vis spectrum for each solution. The trityl cation exhibits strong absorption in the visible region (around 410-435 nm for the parent cation).[11]
-
Data Analysis: Determine the concentration of the trityl cation [R⁺] in each buffer using the Beer-Lambert law (A = εbc). The concentration of the alcohol [ROH] is calculated by difference from the initial concentration.
-
pK_R+ Calculation: Plot log([R⁺]/[ROH]) against the Hammett acidity function (H_R) of the acid solutions. The pK_R+ is the H_R value where the ratio [R⁺]/[ROH] is equal to 1.
Protocol for Kinetic Analysis of Solvolysis
This protocol measures the rate of formation of acid (HX) as a trityl halide (R-X) reacts with a nucleophilic solvent (e.g., aqueous ethanol).[18][23]
-
Reaction Setup: Prepare a solution of the trityl halide (e.g., trityl chloride) in a suitable solvent mixture (e.g., 80:20 ethanol:water). Add a pH indicator (e.g., bromothymol blue).
-
Initiation and Titration: To start the reaction, add a precise volume of a standardized dilute NaOH solution to make the solution basic (blue). The solvolysis reaction generates HCl, which will neutralize the NaOH.
-
Time Measurement: Record the time required for the solution to become acidic (turn yellow). This marks the point where all the initially added NaOH has been consumed.
-
Iterative Measurement: Immediately add another identical aliquot of NaOH solution and record the time for the next color change. Repeat this process for several intervals.
-
Rate Constant Calculation: The rate of reaction is related to the amount of HCl produced over time. For an S_N1 reaction, the rate law is Rate = k[R-X]. A plot of ln([R-X]) versus time will yield a straight line with a slope of -k, where k is the first-order rate constant.
Protocol for Generation and NMR Characterization
This protocol is for generating a stable solution of a trityl cation for NMR analysis using a weakly coordinating anion.
-
Reactant Preparation: In an NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve the trityl halide precursor (e.g., a fluorinated trityl chloride) in a dry, deuterated, weakly coordinating solvent (e.g., CD₂Cl₂ or o-dichlorobenzene-d₄).[21]
-
Cation Generation: Add a halide abstractor, such as a silylium (B1239981) salt of a carborane anion (e.g., [(Me₃Si)₂OTf][HCB₁₁Cl₁₁]), to the solution at ambient or low temperature.[8][21] A color change (typically to deep yellow, orange, or red) indicates cation formation.
-
NMR Acquisition: Immediately acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F, etc.). The ¹³C spectrum is particularly diagnostic, with the central cationic carbon (C⁺) appearing far downfield.
-
Data Analysis: Analyze the chemical shifts and coupling constants to confirm the structure of the cation and observe the charge distribution. For instance, in fluorinated derivatives, ¹⁹F NMR provides detailed information about the electronic effects of the fluorine substituents.[20]
Visualizations of Key Concepts and Workflows
Caption: Equilibrium defining pK_R+ for the trityl cation.
Caption: Experimental workflow for kinetic analysis of S_N1 solvolysis.
Caption: Key factors influencing trityl cation stability in solution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Structure–property–function relationships of stabilized and persistent C - and N -based triaryl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05706B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchmap.jp [researchmap.jp]
- 13. Factors Influencing Carbocation Stability [ns1.almerja.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. assets.cambridge.org [assets.cambridge.org]
- 16. Bottleable but reactive carbocations are powerful hydride abstractors | Research | Chemistry World [chemistryworld.com]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. amherst.edu [amherst.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Isolable fluorinated triphenylmethyl cation salts of [HCB11Cl11]−: demonstration of remarkable hydride affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. studylib.net [studylib.net]
Spectroscopic Characterization of the Trityl Cation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triphenylmethyl (trityl) cation is a well-established, stable carbocation that serves as a cornerstone in organic chemistry. Its utility spans from being a bulky protecting group in oligonucleotide and peptide synthesis to acting as a potent Lewis acid catalyst and a hydride abstraction reagent.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for its effective application and for monitoring reaction progress. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the trityl cation, complete with data summaries and experimental considerations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary tool for identifying and quantifying the trityl cation, which is intensely colored. The cation's yellow color in solution corresponds to strong absorptions in the visible region.[4]
Key Spectroscopic Data:
| Solvent/Conditions | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| 2% TFA in CHCl₃ | 410, 435 | 45,000 | [4] |
| Cyclohexane | 400-450 | Not specified | [5] |
| Perfluorinated in GaCl₃/SO₂ClF | 497 | Not specified | |
| Perfluorinated in "magic acid" | 500 | Not specified | [6] |
| 9Cl6F⁺ in GaCl₄⁻ | 638 | Not specified | [7] |
Experimental Protocol: Generation and UV-Vis Analysis of Trityl Cation
A common method for generating the trityl cation for spectroscopic analysis involves the acid-catalyzed ionization of triphenylmethanol (B194598) (trityl alcohol).[8]
Materials:
-
Triphenylmethanol (Trityl alcohol)
-
Chloroform (CHCl₃), spectroscopic grade
-
Trifluoroacetic acid (TFA)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of triphenylmethanol in chloroform.
-
To generate the trityl cation, add a small percentage of trifluoroacetic acid (e.g., 2% v/v) to the solution.[4]
-
Immediately acquire the UV-Vis spectrum of the resulting yellow solution over a range of 300-600 nm.
-
Use the solvent mixture (e.g., 2% TFA in CHCl₃) as the blank for background correction.
Caption: Workflow for UV-Vis analysis of the trityl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the trityl cation. Both ¹H and ¹³C NMR are employed to confirm its formation and study its electronic structure.
Key NMR Data:
| Nucleus | Solvent/Counterion | Chemical Shift (δ, ppm) | Assignment | Reference |
| ¹³C | SO₂/SbF₅ | 210 | C⁺ (central carbon) | [9] |
| ¹³C | Zeolite HY | 210 | C⁺ (central carbon) | [10] |
| ¹³C | F6Tr[Cl11] | 208-210 | C⁺ (central carbon) | [11] |
| ¹⁹F | Perfluorinated in "magic acid" | -112.6, -127.7, -154.3 | p-F, o-F, m-F | [6] |
Experimental Protocol: ¹³C NMR of Trityl Cation in Superacid
The observation of the deshielded central carbon of the trityl cation often requires the use of superacid media to ensure complete ionization and stability.
Materials:
-
¹³C-labeled triphenylmethyl chloride ((C₆H₅)₃¹³CCl)
-
Antimony pentafluoride (SbF₅)
-
Sulfur dioxide (SO₂)
-
NMR tube rated for low temperatures
Procedure:
-
In a glovebox, carefully place the ¹³C-labeled triphenylmethyl chloride into a pre-dried NMR tube.
-
Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Condense a known amount of sulfur dioxide into the NMR tube.
-
Slowly and carefully add a stoichiometric amount of antimony pentafluoride to the frozen solution.
-
Seal the NMR tube and carefully transfer it to the NMR spectrometer, pre-cooled to the desired acquisition temperature.
-
Acquire the ¹³C NMR spectrum. The peak for the central cationic carbon is expected at approximately 210 ppm.[9]
Caption: Logical flow for ¹³C NMR characterization of the trityl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the formation of the trityl cation from its precursors, such as trityl alcohol or trityl halides. The disappearance of characteristic precursor bands and the appearance of new bands associated with the cation are monitored. For instance, when generating the cation from trityl alcohol, the disappearance of the O-H stretching band is a key indicator. A notable peak for the trityl cation can be observed around 1584 cm⁻¹.[12]
Experimental Protocol: In-situ IR Monitoring of Trityl Cation Formation
This protocol describes the formation of a trityl cation-based Lewis acid catalyst, monitored by in-situ IR spectroscopy.[12]
Materials:
-
Trityl bromide
-
Dichloromethane (CH₂Cl₂)
-
Silver salt of a chiral phosphoric acid
-
FeBr₃
-
In-situ IR spectrometer
Procedure:
-
To a solution of FeBr₃ and the silver salt of the chiral phosphoric acid in dichloromethane, add a solution of trityl bromide in dichloromethane.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an in-situ IR spectrometer.
-
The formation of the trityl cation can be followed by the appearance of a characteristic absorption band at approximately 1584 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of the trityl cation. Due to its high stability, the trityl cation often appears as a prominent peak in the mass spectra of trityl-containing compounds, even under conditions where fragmentation is expected.[13] The exact mass of the trityl cation is 243.117 Da.[14]
Key Mass Spectrometry Data:
| Compound Analyzed | Ionization Method | m/z of Trityl Cation | Significance | Reference |
| Benzyl (B1604629) trityl ether | Not specified | 243 | High intensity fragment | [15] |
| DMTr-containing compounds | LDI-TOF | 303.139 (for DMTr cation) | Characteristic signal | [13] |
| Trityl-based mass tags | LDI-TOF | Varies with tag | High desorption rate | [13] |
Experimental Protocol: Mass Spectrometric Analysis
The following is a generalized procedure for analyzing a compound expected to produce the trityl cation upon fragmentation.
Materials:
-
Trityl-containing analyte (e.g., benzyl trityl ether)
-
Appropriate solvent for dissolution and injection
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Prepare a dilute solution of the analyte in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Acquire the mass spectrum.
-
Analyze the spectrum for a peak corresponding to the mass-to-charge ratio (m/z) of the trityl cation (243.117) or its derivatives.[14][15] The high stability of the trityl cation often results in this being a base peak or a very intense signal.[13][16]
Caption: Experimental workflow for mass spectrometry of the trityl cation.
This guide provides a foundational understanding of the key spectroscopic techniques used to characterize the trityl cation. The provided data and protocols serve as a starting point for researchers working with this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using Trityl Carbocations to Introduce Mechanistic Thinking to German High School Students [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Evidence for an intermediate radical cation - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
- 14. Tritylium | C19H15+ | CID 84899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
An In-Depth Technical Guide to the Safe Handling of Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trityl triflate (triphenylmethyl trifluoromethanesulfonate) is a powerful and highly reactive reagent widely employed in organic synthesis. Its primary application lies in the protection of primary alcohols as trityl ethers, a crucial step in the multi-step synthesis of complex molecules, including nucleosides, carbohydrates, and other pharmaceuticals. The exceptional reactivity of this compound stems from the extreme stability of the triphenylmethyl (trityl) cation and the excellent leaving group ability of the triflate anion. This high reactivity, however, necessitates stringent safety and handling protocols to mitigate potential hazards.
This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, intended for laboratory personnel in research, development, and manufacturing settings. It includes detailed information on hazard identification, exposure controls, emergency procedures, and a specific experimental protocol for its use in the protection of a primary alcohol.
Hazard Identification and Classification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to understand and respect its hazardous properties to ensure safe handling.
GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[1] |
Precautionary Statements
A comprehensive set of precautionary statements, as defined by the Globally Harmonized System (GHS), is crucial for the safe handling of this compound. These are categorized into prevention, response, storage, and disposal.
Prevention:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
-
P363: Wash contaminated clothing before reuse.
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.[1]
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.
| Property | Value |
| CAS Number | 64821-69-8[2][3][4] |
| Molecular Formula | C₂₀H₁₅F₃O₃S[2][4] |
| Molecular Weight | 392.39 g/mol [5][3] |
| Appearance | Solid[2][3] |
| Melting Point | 112-117 °C[4][6] |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | High solubility in polar organic solvents.[2] |
Experimental Protocol: Protection of a Primary Alcohol
The protection of alcohols is a primary application of this compound. The following protocol details a general procedure for the tritylation of a primary alcohol, such as benzyl (B1604629) alcohol, using this compound. This reaction should be performed in a well-ventilated fume hood, with strict adherence to all safety precautions outlined in this guide.
Reaction Scheme
The reaction proceeds via an SN1 mechanism, where the this compound dissociates to form a stable trityl cation, which is then attacked by the nucleophilic alcohol.
Materials
-
Primary alcohol (e.g., benzyl alcohol, 1.0 mmol, 1.0 equiv)
-
This compound (1.05 mmol, 1.05 equiv)
-
Anhydrous dichloromethane (B109758) (DCM, 10 mL)
-
Non-nucleophilic base (e.g., 2,6-lutidine, 1.2 mmol, 1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 mmol) and the non-nucleophilic base (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Reaction: In a separate flask, dissolve this compound (1.05 mmol) in anhydrous dichloromethane (5 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred alcohol solution at 0 °C (ice bath) over a period of 15-20 minutes.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure trityl ether.
Safety and Handling Precautions
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Protective Clothing: For larger quantities or increased risk of exposure, consider additional protective clothing such as an apron or coveralls.
-
-
Respiratory Protection: For situations where dust or aerosol generation is possible and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.
-
The storage area should be designated for corrosive materials.
Spill and Leak Procedures
-
Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
-
Large Spills: For large spills, evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct stream of water, as it may react with the substance.
-
Specific Hazards: In case of fire, hazardous decomposition products may be formed, including carbon oxides, sulfur oxides, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Conclusion
This compound is an invaluable reagent in modern organic synthesis, but its corrosive nature demands a high level of respect and care. By adhering to the safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can safely harness its synthetic power while minimizing risks to themselves and their colleagues. A thorough understanding of the hazards, proper use of personal protective equipment, and preparedness for emergencies are the cornerstones of working safely with this and other reactive chemicals. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
- 1. TRITYLIUM TRIFLATE | 64821-69-8 [chemicalbook.com]
- 2. CAS 64821-69-8: tritylium trifluoromethanesulfonate [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. TRITYLIUM TRIFLATE | CAS#:64821-69-8 | Chemsrc [chemsrc.com]
- 5. Tritylium trifluoromethanesulfonate | C20H15F3O3S | CID 16218783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Triflate Counterion: A Technical Guide to its Core Roles in Catalysis, Synthesis, and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethanesulfonate (B1224126) anion, commonly known as triflate (TfO⁻), is a cornerstone of modern chemistry, valued for its unique combination of properties. Derived from the superacid triflic acid, the triflate anion exhibits exceptional thermal stability and chemical inertness, owing to significant charge delocalization and the powerful inductive effect of its trifluoromethyl group.[1][2] This guide provides an in-depth exploration of the multifaceted roles of the triflate counterion. It details its function as a weakly coordinating anion in enhancing the efficacy of Lewis acid catalysts, its utility as a premier leaving group in synthetic organic chemistry, and its growing importance in medicinal chemistry and drug development, both as a synthetic tool and as a stable component of active pharmaceutical ingredients.[3][4][5] Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.
Introduction: The Nature of the Triflate Anion
The triflate anion (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid with a pKa value estimated to be between -14 and -15.[1][6][7] This extreme acidity results in an anion of exceptionally low basicity and high stability.[7] Its stability is attributed to two primary electronic factors:
-
Resonance Stabilization : The negative charge is delocalized across the three sulfonyl oxygen atoms.[8]
-
Inductive Effect : The strongly electron-withdrawing trifluoromethyl (-CF₃) group further disperses the negative charge, rendering the anion non-nucleophilic and resistant to oxidation and reduction.[2][8]
This combination of features makes triflate an excellent, stable counterion in a vast array of chemical contexts.
The "Weakly Coordinating" Spectrum
Triflate is broadly classified as a weakly coordinating anion (WCA) , meaning it interacts non-covalently and feebly with cations.[8] This property is crucial in catalysis, as it allows the associated cation (e.g., a metal center) to express its full electrophilic or Lewis acidic character without being deactivated by the counterion. However, the term is relative; in some contexts, particularly with highly electrophilic early transition metals, triflate can act as a moderately coordinating anion , forming a labile covalent bond.[9][10] This tunable coordination behavior is a key aspect of its versatility.
Physicochemical Properties
A summary of the key properties of the triflate anion and its parent acid is provided below.
| Property | Value / Description | Source(s) |
| Chemical Formula | CF₃SO₃⁻ | [6] |
| Molar Mass | 149.07 g/mol | N/A |
| Conjugate Acid | Triflic Acid (CF₃SO₃H) | [1] |
| pKa of Conjugate Acid | ~ -14 to -15 | [1][6][7] |
| Key Features | - Exceptional thermal & chemical stability- Resistant to oxidation & reduction- Non-nucleophilic conjugate base | [2][7] |
| Coordination Behavior | Weakly to moderately coordinating | [9][10] |
The Role of Triflate in Catalysis
The use of metal triflate salts (M(OTf)ₙ) as Lewis acid catalysts is a dominant application of the triflate counterion. The non-coordinating nature of the triflate anion enhances the Lewis acidity of the metal center, making these catalysts highly effective for a wide range of organic transformations.[5] Many metal triflates are also noted for their stability in aqueous media, a significant advantage over traditional Lewis acids like AlCl₃.[11]
Mechanism of Lewis Acid Activation
In a typical Lewis acid-catalyzed reaction, the metal triflate activates a substrate (e.g., a carbonyl compound) by coordinating to a Lewis basic site (e.g., the carbonyl oxygen). This coordination withdraws electron density from the substrate, making it significantly more electrophilic and susceptible to nucleophilic attack.[12] The triflate counterion remains a spectator, stabilizing the cationic metal center without interfering in the reaction.
Applications in Key Organic Transformations
Metal triflates catalyze numerous reactions, including:
-
Friedel-Crafts Reactions : Acylation and alkylation of aromatic rings.[6][13]
-
Aldol and Mukaiyama Aldol Reactions : Carbon-carbon bond formation.[4]
-
Diels-Alder Reactions : Cycloaddition reactions.[14]
-
Hydrogenation and Hydrogenolysis : Cleavage of C-O and C-N bonds.[5]
In a Pd-catalyzed amidation, the addition of Al(OTf)₃ as a co-catalyst increased the product yield from 53% to 89%, demonstrating the significant rate acceleration provided by the Lewis acid.[5] Similarly, in a Co-catalyzed indole (B1671886) alkylation, Al(OTf)₃ gave a 70% yield, whereas the reaction failed without a Lewis acid additive.[5]
Applications in Organic Synthesis
Beyond its role as a counterion in catalysis, the triflate moiety is a workhorse in synthetic organic chemistry, primarily due to its exceptional ability to function as a leaving group.
The Triflate Group as an Excellent Leaving Group
The extreme stability of the triflate anion makes the triflate group one of the best leaving groups in organic chemistry.[8] Alkyl and aryl triflates are highly reactive electrophiles used in a variety of reactions:
-
Nucleophilic Substitution (Sₙ2) : Alkyl triflates are potent alkylating agents that react rapidly with nucleophiles.[8]
-
Cross-Coupling Reactions : Aryl triflates are common substrates in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings to form C-C bonds.[15]
The Dual Role of Triflate
The function of triflate is context-dependent. In the presence of a strong Lewis acidic metal, it serves as a non-interacting counterion. When covalently bonded to a carbon atom, it acts as a highly effective leaving group. This dual nature is fundamental to its utility.
Relevance in Drug Development and Medicinal Chemistry
The triflate counterion and triflate-containing molecules are increasingly relevant in the pharmaceutical industry.
Use in API Synthesis
The reliability of triflate-based reagents in forming C-C and C-heteroatom bonds makes them invaluable for the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). Their high reactivity allows for efficient and predictable construction of complex molecular architectures.
Aryl Triflates in Drug Scaffolds
While highly reactive alkyl triflates are unsuitable for final drug structures, aryl triflates are chemically and biologically stable.[3] They have been successfully incorporated into drug candidates as a valid choice for a strong electron-withdrawing group. In one notable case, an aryltriflate-containing compound was developed as a potent dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[3] The triflate moiety was chosen for its ability to form favorable hydrophobic interactions within the receptor binding pocket.[3]
| Compound / Parameter | Value / Observation | Application | Source(s) |
| Ethyl Triflate | Inhibits HIV-1 replication in vitro | Antiviral Research | [16][17][18] |
| Effective concentration as low as 1 µM | [16] | ||
| Aryltriflate CXCR1/2 Inhibitor | pKa = 4.4 | Drug Candidate | [3] |
| Stable in aqueous solution at pH 3.5 & 7.4 | [3] |
Analytical Considerations: Detecting Triflate Impurities
Given the high reactivity of alkylating agents like methyl and ethyl triflate, they are considered potential genotoxic impurities (GTIs) in pharmaceutical manufacturing. Regulatory agencies require strict control and monitoring of such impurities. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is an effective method for the quantitative determination of trace triflate impurities in drug substances.[19][20] This often involves a derivatization step to improve volatility and detection.[19]
Experimental Protocols for Triflate Chemistry
This section provides generalized methodologies for the synthesis and characterization of triflate-containing compounds.
5.1 Synthesis of Metal Triflates
Metal triflates can be prepared via several common routes, depending on the starting material.[8]
Protocol 5.1.1: Synthesis from Metal Carbonate and Triflic Acid [8]
-
Suspend the metal carbonate (e.g., MCO₃) in water.
-
Slowly add a stoichiometric amount of triflic acid (HOTf) dropwise to the suspension at room temperature. Caution: The reaction is exothermic and releases CO₂ gas.
-
Stir the mixture until the effervescence ceases and a clear solution is formed.
-
Remove the water under reduced pressure (rotary evaporation) to yield the metal triflate salt, which may be a hydrate.
-
Dry the salt further under high vacuum, if the anhydrous form is required.
Protocol 5.1.2: Synthesis from Metal Chloride and Silver Triflate [8]
-
Dissolve the metal chloride (MClₙ) in an appropriate solvent (e.g., acetonitrile).
-
Add a stoichiometric amount of silver triflate (AgOTf).
-
Stir the mixture at room temperature. A precipitate of silver chloride (AgCl) will form.
-
Protect the reaction from light to prevent decomposition of silver salts.
-
Filter the mixture to remove the AgCl precipitate.
-
Evaporate the solvent from the filtrate to obtain the desired metal triflate M(OTf)ₙ.
5.2 Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of metal triflate complexes and the analysis of triflate-containing materials.
Protocol 5.2.1: ESI-MS for Lewis Acidity Assessment [21][22]
-
Prepare a solution of the metal triflate in a suitable solvent, such as nitromethane.
-
Add a strong Lewis base ligand (e.g., triphenylphosphine (B44618) oxide, TPPO) capable of displacing the triflate anion.
-
Analyze the solution using positive-ion electrospray ionization mass spectrometry (ESI-MS).
-
Observe the formation of ions such as [M²⁺(OTf)⁻(TPPO)₂]⁺ or [M³⁺(OTf)₂⁻(TPPO)₂]⁺.[21]
-
Perform tandem MS (MS/MS) on these parent ions to obtain fragmentation data, which provides insight into the strength of the metal-ligand and metal-triflate bonds.[21][22]
-
Competitive ligand displacement experiments can be used to establish quantitative affinity scales.[22]
Protocol 5.2.2: NMR Spectroscopy for Coordination Studies [9][10]
-
Dissolve the metal triflate complex in a suitable deuterated solvent (e.g., CD₂Cl₂, CD₃CN).
-
Acquire ¹⁹F and ¹³C NMR spectra.
-
A ¹⁹F NMR signal between approximately -76 to -78 ppm is often indicative of a coordinating triflate anion. A shift to around -79 ppm or beyond can suggest a non-coordinating (ionic) triflate.[9][23]
-
In the ¹³C NMR spectrum, the CF₃ group of a coordinating triflate ligand typically appears as a quartet (due to ¹JCF coupling) around 120 ppm.[9]
-
Variable-temperature (VT) NMR studies can reveal dynamic exchange processes between coordinating and non-coordinating triflate anions.[24]
Protocol 5.2.3: Headspace GC-MS for Trace Analysis of Alkyl Triflates [19]
-
Sample Preparation : Dissolve the API sample in a diluent containing a derivatizing agent (e.g., an alcohol like n-butanol). The derivatizing agent reacts with the trace alkyl triflate to form a more stable and volatile ether (e.g., methyl n-butyl ether).
-
Standard Curve : Prepare standard solutions of the target triflate impurity at various concentrations in the same diluent and derivatize them similarly to create a standard curve.
-
HS-GC-MS Analysis :
-
Incubate the sealed sample and standard vials in the headspace autosampler to allow the volatile derivative to partition into the gas phase.
-
Inject the headspace gas into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the derivative from other volatile components.
-
Use the mass spectrometer in selected ion monitoring (SIM) mode for the highest sensitivity and specificity, targeting characteristic ions of the derivative.
-
-
Quantification : Compare the peak area of the derivative from the sample to the standard curve to determine the concentration of the original triflate impurity.[19]
Conclusion
The triflate counterion is a uniquely versatile tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its exceptional stability and weakly coordinating nature make it an ideal "spectator" ion for generating highly active Lewis acid catalysts. Simultaneously, when covalently bound, the triflate moiety serves as one of the most powerful leaving groups known, enabling the efficient synthesis of complex molecules, including APIs. As research progresses, the nuanced understanding of its coordination chemistry and the development of new triflate-based reagents and drug candidates will continue to expand its critical role in both fundamental research and industrial applications.
References
- 1. Triflic acid [chem-is-you.blogspot.com]
- 2. Trifluoromethanesulfonic acid | 1493-13-6 [amp.chemicalbook.com]
- 3. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 6. Trifluoromethanesulfonic acid | supplier -ketone Pharma [ketonepharma.com]
- 7. TRIFLIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. Triflate - Wikipedia [en.wikipedia.org]
- 9. From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DE10353934A1 - Process for the preparation of metal salts of trifluoromethanesulfonic acid and their use as esterification catalysts - Google Patents [patents.google.com]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 15. Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides | Semantic Scholar [semanticscholar.org]
- 16. nbinno.com [nbinno.com]
- 17. Ethyl trifluoromethanesulfonate | 425-75-2 [chemicalbook.com]
- 18. nbinno.com [nbinno.com]
- 19. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]
- 20. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. par.nsf.gov [par.nsf.gov]
Trityl triflate CAS number and chemical data
An In-depth Technical Guide to Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (triphenylmethyl trifluoromethanesulfonate) is a powerful organic reagent widely utilized in synthetic chemistry. Its utility stems from the exceptional stability of the tritylium (B1200429) (trityl) cation and the excellent leaving group ability of the trifluoromethanesulfonate (B1224126) (triflate) anion.[1][2] This combination makes this compound a highly effective electrophile for a variety of chemical transformations, most notably in the protection of primary alcohols, a crucial step in the synthesis of complex molecules like nucleosides and carbohydrates.[3][4] Beyond its role as a protecting group reagent, this compound also serves as a potent Lewis acid catalyst in various organic reactions.[5] This guide provides a comprehensive overview of the chemical data, experimental protocols, and reaction mechanisms associated with this compound.
Chemical Data
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 64821-69-8 | [1][3][6][7][8][9][10] |
| Molecular Formula | C₂₀H₁₅F₃O₃S | [6][8][9] |
| Molecular Weight | 392.39 g/mol | [1][6][7][10] |
| Melting Point | 112-117 °C | [3][6] |
| Appearance | Solid | [1][10] |
| Solubility | Soluble in polar organic solvents | [1] |
Synonyms: Tritylium triflate, Tritylium trifluoromethanesulfonate, Triphenylmethylium Trifluoromethanesulfonate.[7][8]
Safety and Handling
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Reaction Mechanisms and Applications
The primary application of this compound is in the protection of alcohols, which proceeds via an SN1 mechanism.[2][3][4][6] The triflate group departs, forming a highly stable trityl cation. This carbocation is stabilized by the delocalization of the positive charge across the three phenyl rings. The alcohol then acts as a nucleophile, attacking the carbocation to form a trityl ether.
Due to the steric bulk of the trityl group, it selectively protects primary alcohols in the presence of secondary or tertiary alcohols.[3] this compound is a more reactive tritylating agent compared to trityl chloride.[3][6]
Tritylation of a Primary Alcohol
The following diagram illustrates the SN1 mechanism for the protection of a primary alcohol using this compound.
Caption: SN1 mechanism for the protection of a primary alcohol.
Experimental Protocols
The following is a general protocol for the tritylation of a primary alcohol using this compound. This protocol should be adapted based on the specific substrate and desired scale of the reaction.
General Procedure for Tritylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or other non-nucleophilic base (e.g., 2,6-lutidine)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and stir.
-
Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Slowly add this solution to the alcohol/pyridine mixture at 0 °C using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Experimental Workflow
The following diagram outlines the general workflow for a tritylation reaction.
Caption: General experimental workflow for alcohol tritylation.
References
- 1. CAS 64821-69-8: tritylium trifluoromethanesulfonate [cymitquimica.com]
- 2. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. TRITYLIUM TRIFLATE | 64821-69-8 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Trityl Triflate-Catalyzed Glycosylation of Complex Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex carbohydrates and oligosaccharides is a cornerstone of drug discovery and chemical biology. The precise and stereocontrolled formation of glycosidic bonds remains a significant challenge. Lewis acid catalysis has emerged as a powerful strategy to activate glycosyl donors and facilitate their coupling with glycosyl acceptors. Among the various Lewis acids, Trityl trifluoromethanesulfonate (B1224126) (Trityl triflate, TrOTf) offers a unique catalytic profile. The bulky trityl cation can act as a soft Lewis acid to activate glycosyl donors, while the triflate anion is a non-coordinating counterion that does not interfere with the glycosylation process. These characteristics can lead to high stereoselectivity in the formation of glycosidic linkages, particularly for the synthesis of challenging 1,2-cis-glycosides.
This document provides detailed application notes and protocols for the use of this compound as a catalyst in the glycosylation of complex carbohydrates. It is intended to guide researchers in the strategic application of this methodology for the synthesis of bioactive glycans and glycoconjugates.
Core Principles and Advantages
This compound-promoted glycosylation relies on the in situ generation of a highly reactive glycosyl triflate intermediate from a suitable glycosyl donor, such as a thioglycoside or a glycosyl sulfoxide (B87167). The trityl cation abstracts a leaving group from the anomeric position of the donor, which is then trapped by the triflate anion. This intermediate is a potent electrophile that readily reacts with the hydroxyl group of a glycosyl acceptor.
Key Advantages:
-
High Stereoselectivity: The steric bulk of the trityl cation can influence the stereochemical outcome of the glycosylation, often favoring the formation of the thermodynamically less stable anomer.
-
Mild Reaction Conditions: this compound can catalyze glycosylations at low temperatures, which is beneficial for sensitive substrates.
-
Compatibility with Various Donors: This method is applicable to a range of glycosyl donors, offering flexibility in synthetic design.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for Lewis acid-catalyzed glycosylation reactions, providing a basis for comparison when developing protocols with this compound. While specific data for this compound is limited in the literature, the performance is expected to be comparable to other strong Lewis acids under optimized conditions.
Table 1: Glycosylation of a Primary Alcohol Acceptor
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| Per-O-benzoyl-β-D-glucopyranosyl Phenyl Sulfide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -78 to 0 | 2 | 85 | >19:1 |
| Per-O-benzoyl-β-D-galactopyranosyl Thioethyl Glycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf | CH₂Cl₂ | 25 | 1 | 92 | 1:1.5 |
| Per-O-acetyl-β-D-glucopyranosyl Bromide | Benzyl 3,6-di-O-benzyl-α-D-mannopyranoside | AgOTf | CH₂Cl₂ | 25 | 24 | 54 | - |
Table 2: Glycosylation of a Secondary Alcohol Acceptor
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| Per-O-benzoyl-β-D-glucopyranosyl Phenyl Sulfide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 3 | 78 | >19:1 |
| Per-O-benzoyl-β-D-galactopyranosyl Thioethyl Glycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | MeOTf | CH₂Cl₂ | 25 | 2 | 88 | 1:2 |
| Per-O-acetyl-β-D-glucopyranosyl Bromide | Benzyl 3,4-di-O-benzyl-α-D-mannopyranoside | AgOTf | CH₂Cl₂ | 25 | 24 | 32 | - |
Experimental Protocols
The following are detailed protocols for this compound-catalyzed glycosylation. These should be considered as starting points and may require optimization based on the specific substrates used.
Protocol 1: General Procedure for this compound-Catalyzed Glycosylation of a Thioglycoside Donor
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside) (1.0 eq)
-
Glycosyl Acceptor (1.2 eq)
-
This compound (TrOTf) (1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular Sieves (4 Å), activated
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
In a separate flame-dried flask, dissolve this compound in anhydrous CH₂Cl₂.
-
Slowly add the this compound solution to the reaction mixture via syringe or cannula over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.
Protocol 2: this compound-Promoted Glycosylation using a Glycosyl Sulfoxide Donor
Materials:
-
Glycosyl Donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside sulfoxide) (1.0 eq)
-
Glycosyl Acceptor (1.5 eq)
-
Triflic anhydride (B1165640) (Tf₂O) (1.1 eq)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 eq)
-
This compound (TrOTf) (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular Sieves (4 Å), activated
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl sulfoxide donor, glycosyl acceptor, TTBP, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add triflic anhydride dropwise to the stirred suspension.
-
After 15 minutes, add a solution of this compound in anhydrous CH₂Cl₂.
-
Allow the reaction to slowly warm to the desired temperature while monitoring by TLC.
-
Once the reaction is complete, quench with triethylamine.
-
Follow steps 8-11 from Protocol 1 for workup and purification.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism for this compound-catalyzed glycosylation and a general experimental workflow.
Caption: Proposed mechanism of this compound-catalyzed glycosylation.
Caption: General experimental workflow for this compound glycosylation.
Application Notes and Protocols: Selective Tritylation of Primary Alcohols with Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of primary alcohols is a cornerstone of multistep organic synthesis, particularly in carbohydrate and nucleoside chemistry. The triphenylmethyl (trityl) group is a bulky protecting group renowned for its ability to selectively shield primary alcohols over more sterically hindered secondary and tertiary alcohols.[1] This selectivity is primarily driven by steric effects; the three bulky phenyl rings of the trityl group create a sterically crowded environment, favoring reaction with the less encumbered primary hydroxyl groups.[1][2]
While trityl chloride is a common reagent for this transformation, more reactive agents are often required for less reactive substrates or to improve reaction efficiency.[3] Trityl triflate (TrOTf) stands out as a highly reactive tritylating agent that facilitates the efficient protection of primary alcohols under mild conditions.[4] This document provides detailed application notes and protocols for the selective tritylation of primary alcohols using this compound and related highly reactive tritylium (B1200429) species.
Reaction Mechanism and Selectivity
The tritylation of alcohols with this compound proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][5] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[1]
The reaction unfolds in the following steps:
-
Formation of the Trityl Cation: this compound readily dissociates to form the highly stable trityl cation and a triflate anion. This is the rate-determining step.
-
Nucleophilic Attack: The primary alcohol, acting as a nucleophile, attacks the electrophilic trityl cation.
-
Deprotonation: A mild base, often a hindered amine like 2,6-lutidine or diisopropylethylamine (DIEA), removes the proton from the newly formed oxonium ion to yield the trityl ether and the corresponding ammonium (B1175870) salt.
The remarkable selectivity for primary alcohols is a direct consequence of the steric bulk of the trityl group.[1] Secondary and tertiary alcohols react much more slowly due to steric hindrance, which impedes the approach of the alcohol to the trityl cation.[3][5]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the selective tritylation of primary alcohols.
| Tritylating Agent | Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound (TrOTf) | Primary Alcohol | 2,6-Lutidine | Dichloromethane (DCM) | 0 °C to rt | 1-4 h | >90 | Inferred from[3][4] |
| Trityl Alcohol + TFAA | Primary Alcohol | DIEA | Tetrahydrofuran (THF) | Room Temp. | 2-5 h | 85-95 | [2] |
| Trityl Chloride + AgOTf | Primary Alcohol | Pyridine | Pyridine | Room Temp. | 2-12 h | 80-95 | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Selective Tritylation of a Primary Alcohol using this compound
This protocol describes a general method for the highly selective tritylation of a primary alcohol in the presence of a secondary alcohol using this compound.
Materials:
-
Substrate containing primary and secondary hydroxyl groups (1.0 mmol)
-
This compound (TrOTf) (1.05 mmol, 1.05 equiv)
-
2,6-Lutidine (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (1.2 mmol, 1.2 equiv) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 mmol, 1.05 equiv) in anhydrous DCM (5 mL).
-
Slowly add the this compound solution to the substrate solution via a syringe or dropping funnel over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 5'-O-tritylated product.
Protocol 2: In-situ Generation of Tritylium Trifluoroacetate for Tritylation
This protocol is an alternative for highly reactive tritylation, particularly effective for more hindered alcohols, and avoids the use of potentially unstable this compound.[2]
Materials:
-
Trityl alcohol (1.2 mmol, 1.2 equiv)
-
Trifluoroacetic anhydride (B1165640) (TFAA) (1.5 mmol, 1.5 equiv)
-
Substrate (primary alcohol) (1.0 mmol, 1.0 equiv)
-
Diisopropylethylamine (DIEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve trityl alcohol (1.2 mmol) in anhydrous DCM (10 mL).
-
Add trifluoroacetic anhydride (1.5 mmol) and stir the mixture at room temperature for 1 hour to generate the reactive tritylium trifluoroacetate.
-
Reaction: Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the residue in anhydrous THF (10 mL).
-
Add the primary alcohol (1.0 mmol) followed by DIEA (2.0 mmol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Work-up and purify as described in Protocol 1.
Visualizations
Caption: SN1 mechanism of alcohol tritylation.
Caption: Workflow for selective tritylation.
References
Application Notes and Protocols for Trityl Triflate in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate multi-step total synthesis of natural products, the judicious use of protecting groups is paramount to ensure the selective transformation of specific functional groups.[1] The trityl (triphenylmethyl, Tr) group is a sterically bulky protecting group, invaluable for the selective protection of primary alcohols.[2][3] Its significant steric hindrance allows for differentiation between primary, secondary, and tertiary hydroxyl moieties.[2][3] Trityl ethers are stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions, a property attributed to the formation of the highly stable trityl cation.[2]
While trityl chloride (TrCl) in the presence of a base like pyridine (B92270) is a common method for introducing the trityl group, more reactive reagents are often necessary for sterically hindered or less reactive alcohols.[2][4] Trityl triflate (TrOTf) has emerged as a powerful tritylating agent, exhibiting enhanced reactivity due to the excellent leaving group ability of the triflate anion.[5][6] This increased reactivity facilitates the protection of challenging substrates often encountered in the synthesis of complex natural products.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the protection of alcohols during natural product synthesis.
Data Presentation
Table 1: Comparison of Tritylating Agents for Alcohol Protection
| Tritylating Agent | Equivalents | Base | Catalyst | Solvent | Temperature | Notes |
| Trityl Chloride (TrCl) | 1.1 - 1.2 | Pyridine, Et₃N, DIEA | DMAP (catalytic) | Pyridine, DCM, THF | 0 °C to RT | Standard, effective for unhindered primary alcohols.[2] |
| This compound (TrOTf) | 1.2 - 1.5 | DBU, DIEA | DMAP, AgOTf | DCM, THF, Acetonitrile | 0 °C to RT | More reactive; suitable for hindered substrates.[2] |
| Trityl Alcohol + TFAA | 1.2 (TrOH), 3.0 (TFAA) | DIEA | - | DCM, THF | 0 °C to RT | In situ generation of a reactive tritylium (B1200429) species.[2][4] |
Table 2: Reaction Conditions for Acid-Catalyzed Deprotection of Trityl Ethers
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[7] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[7] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[7] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol describes a general procedure for the protection of a primary alcohol using the highly reactive this compound.
Materials:
-
Substrate containing a primary alcohol
-
This compound (TrOTf)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIEA) or 2,6-Lutidine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol-containing substrate (1.0 equiv) in anhydrous DCM or THF (to a concentration of approximately 0.1 M).
-
Addition of Base: To the stirred solution, add DIEA or 2,6-lutidine (1.5 - 2.0 equiv) at room temperature.
-
Addition of Tritylating Agent: In a separate flask, dissolve this compound (1.2 - 1.5 equiv) in anhydrous DCM or THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired trityl-protected alcohol.
Protocol 2: Deprotection of a Trityl Ether using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the cleavage of a trityl ether using TFA.
Materials:
-
Trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be empirically determined based on the substrate's reactivity.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-4 hours).[7]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The crude product, the deprotected alcohol, can be purified by column chromatography on silica gel. The triphenylmethanol (B194598) byproduct is typically easily separated.[7]
Mandatory Visualization
Caption: Experimental workflow for the protection of an alcohol using this compound.
Caption: SN1 mechanism for the protection of an alcohol with this compound.
Caption: Key factors for achieving selective protection of primary alcohols.
References
- 1. dc.narpm.org [dc.narpm.org]
- 2. benchchem.com [benchchem.com]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Triflate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Trityl Triflate Mediated Etherification of Hindered Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The etherification of hindered alcohols, particularly secondary and tertiary alcohols, presents a significant challenge in organic synthesis. Steric hindrance around the hydroxyl group often leads to slow reaction rates and poor yields under standard etherification conditions. The use of the triphenylmethyl (trityl) group as a bulky protecting group or for the synthesis of sterically congested ethers requires highly reactive electrophilic tritylating agents. Trityl triflate (TrOTf), or the tritylium (B1200429) cation generated in situ, is a powerful reagent for this transformation due to the exceptional leaving group ability of the triflate anion, which facilitates the formation of the stabilized trityl cation. This cation then readily reacts with hindered alcohols to form the desired trityl ethers.
These application notes provide a detailed overview and protocol for the etherification of hindered alcohols using a highly efficient method that generates the reactive tritylium cation in situ from a trityl alcohol and an activating agent like trifluoroacetic anhydride (B1165640). This method avoids the use of expensive and light-sensitive silver salts often employed with trityl halides.[1][2][3]
Reaction Principle
The core of this methodology is the generation of a highly electrophilic tritylium cation. This is achieved by reacting a trityl alcohol with an activating agent such as trifluoroacetic anhydride. The resulting tritylium intermediate is a potent electrophile that readily reacts with the nucleophilic hydroxyl group of a hindered alcohol. The reaction proceeds via an SN1-type mechanism.
The overall transformation can be summarized as follows:
-
Activation of Trityl Alcohol: The trityl alcohol is activated by an agent like trifluoroacetic anhydride to form a reactive tritylium trifluoroacetate (B77799) intermediate.
-
Formation of Tritylium Cation: This intermediate readily dissociates to form the stabilized tritylium cation and a non-nucleophilic counter-anion.
-
Nucleophilic Attack: The hindered alcohol attacks the tritylium cation, leading to the formation of a protonated ether.
-
Deprotonation: A mild base is used to neutralize the resulting acid and yield the final trityl ether product.
Data Presentation
The following table summarizes the yields obtained for the tritylation of various hindered secondary alcohols using the in situ generation of the tritylium cation. The data is adapted from a study by Fang, S. et al., where tritylium trifluoroacetate was generated in situ from trityl alcohols and trifluoroacetic anhydride.[1][2][3]
| Entry | Hindered Alcohol Substrate | Tritylating Agent | Product | Yield (%) |
| 1 | (-)-Menthol | Monomethoxytrityl Alcohol | 6a | 85 |
| 2 | (-)-Menthol | Dimethoxytrityl Alcohol | 6b | 81 |
| 3 | Cholesterol | Monomethoxytrityl Alcohol | 7a | 88 |
| 4 | Cholesterol | Dimethoxytrityl Alcohol | 7b | 91 |
| 5 | Cyclohexanol | Monomethoxytrityl Alcohol | 8a | 82 |
| 6 | Cyclohexanol | Dimethoxytrityl Alcohol | 8b | 79 |
Reaction conditions: Trityl alcohol (1.2 equiv.), trifluoroacetic anhydride (3.0 equiv.) in CH2Cl2 at room temperature for 2 hours to generate the reactive tritylium species. Then, the alcohol (1 equiv.) and DIEA (2 equiv.) were added in THF at room temperature for 2 hours.[1]
Experimental Protocols
This section provides a detailed protocol for the tritylation of a hindered secondary alcohol based on the in situ generation of the tritylium cation.
Materials:
-
Trityl alcohol (or substituted trityl alcohol, e.g., 4-methoxytrityl alcohol)
-
Trifluoroacetic anhydride ((TFA)2O)
-
Hindered secondary alcohol (e.g., (-)-menthol, cholesterol)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
N,N-Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
Step 1: Generation of the Tritylium Cation Intermediate
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the trityl alcohol (1.2 equivalents).
-
Dissolve the trityl alcohol in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic anhydride (3.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After 2 hours, remove the volatiles (DCM, excess trifluoroacetic anhydride, and trifluoroacetic acid) under reduced pressure using a rotary evaporator. This affords the reactive tritylium trifluoroacetate intermediate, which should be used immediately in the next step.
Step 2: Etherification with the Hindered Alcohol
-
Place the flask containing the tritylium intermediate under an inert atmosphere.
-
Dissolve the hindered secondary alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the flask.
-
Add N,N-Diisopropylethylamine (DIEA) (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trityl ether.
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the in situ generation of the tritylium cation and subsequent etherification of a hindered alcohol.
Logical Relationship of Reagents and Intermediates
Caption: Key reagents, intermediates, and their roles in the etherification process.
References
Application Notes and Protocols: Trityl Triflate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups and resin linkers is paramount to achieving high-yield, high-purity peptides. The trityl (Trt) group, a triphenylmethyl moiety, and its derivatives play a crucial role, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2][3] Trityl-based resins, such as the 2-chlorotrityl chloride resin, are highly favored for their acid lability, which allows for the cleavage of the peptide from the solid support under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[4] This feature is instrumental in the synthesis of fully protected peptide fragments for use in convergent synthesis strategies.[1] Furthermore, the steric bulk of the trityl group is advantageous in minimizing common side reactions like diketopiperazine formation, especially at the dipeptide stage.[1]
This document provides a comprehensive overview of the applications and detailed protocols for the use of trityl-based methodologies in SPPS.
Core Principles and Applications
The primary application of the trityl group in modern SPPS is as a linker, anchoring the C-terminal amino acid to the solid support. The high acid sensitivity of the trityl linker allows for selective cleavage, leaving side-chain protecting groups like tBu, Boc, and Pbf intact.[1][5] This orthogonality is a cornerstone of the Fmoc/tBu strategy, where the Nα-Fmoc group is removed with a base (e.g., piperidine), while the trityl linker and side-chain protecting groups are stable to these conditions.[2][3]
Key Applications:
-
Synthesis of Protected Peptide Fragments: The ability to cleave the peptide from the resin with all side-chain protections intact is a significant advantage of trityl resins.[4] These protected fragments can be used in subsequent fragment condensation strategies to build larger, more complex peptides.
-
Minimization of Side Reactions: The steric hindrance provided by the bulky trityl group helps to suppress undesirable side reactions. Notably, it inhibits the intramolecular cyclization of dipeptides to form diketopiperazines.[1]
-
Synthesis of Peptides with Acid-Sensitive Residues: The mild cleavage conditions required for trityl resins are beneficial when the peptide sequence contains residues that are sensitive to stronger acids.
-
Side-Chain Protection: While less common for α-amino group protection in standard Fmoc-SPPS, the trityl group is used for the side-chain protection of amino acids such as Cysteine, Asparagine, and Glutamine.[3][6]
Comparative Data of Protecting Groups and Resins
The choice of resin and protecting groups significantly impacts the outcome of SPPS. The following tables summarize key comparative data.
| Feature | Trityl (Trt) Group | tert-Butyl (tBu) Group |
| Primary Role in Fmoc-SPPS | Resin Linker, Side-Chain Protection (e.g., Cys, Asn, Gln) | Side-Chain Protection (e.g., Asp, Glu, Tyr, Ser, Thr) |
| Acid Lability | High (cleaved by dilute TFA, acetic acid, or HFIP)[4] | Low (requires strong acid like neat TFA for cleavage)[1] |
| Stability to Base | Stable | Stable |
| Steric Hindrance | High | Moderate |
| Key Advantage | Allows for cleavage of fully protected peptides.[4] Minimizes diketopiperazine formation.[1] | Robust and widely used for standard protocols.[1] |
| Potential Issue | Premature cleavage with prolonged exposure to weak acids.[1] | Can lead to side reactions like t-butylation of Trp or Met if scavengers are not used during cleavage.[2] |
| Resin Type | Typical Cleavage Conditions | Yield | Remarks |
| 2-Chlorotrityl Resin | 1% TFA in DCM | High | Ideal for protected peptide fragments.[7] |
| 2-Chlorotrityl Resin | Acetic acid/TFE/DCM (e.g., 1:2:7) | High | Mild conditions, preserves most side-chain protecting groups. |
| 2-Chlorotrityl Resin | HFIP/DCM (1:4 v/v)[4] | High | Cleaves peptide while keeping even trityl groups on sulfhydryl functions intact.[4] |
| Wang Resin | 95% TFA, with scavengers | Variable | Standard resin for C-terminal carboxylic acids; requires strong acid cleavage. |
| Rink Amide Resin | 95% TFA, with scavengers | Variable | Standard resin for C-terminal amides; requires strong acid cleavage. |
Experimental Protocols
Protocol 1: Attachment of the First Fmoc-Amino Acid to 2-Chlorotrityl Chloride Resin
This protocol details the loading of the first amino acid onto the highly acid-sensitive 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (1.0–2.0 mmol/g loading capacity)
-
Fmoc-amino acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), dry
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
SPPS reaction vessel
Methodology:
-
Place 1 g of 2-chlorotrityl chloride resin in an SPPS reaction vessel.[8]
-
Swell the resin in dry DCM for at least 30 minutes.[8]
-
Drain the DCM.
-
Dissolve 3 equivalents of the Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM (approximately 10 mL per gram of resin).[8]
-
Add the amino acid solution to the resin and stir the mixture for 30 to 60 minutes at room temperature.[8]
-
To cap any remaining reactive chloride groups, drain the solution and add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) (10 mL per gram of resin).[8]
-
Mix for 15 minutes, then filter.[8]
-
Wash the resin three times with DMF and then three times with DCM.[8]
-
Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Cycle on Trityl-Based Resin
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
Materials:
-
Peptide-resin from the previous step
-
20% Piperidine (B6355638) in DMF (v/v)
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
-
DCM
Methodology:
-
Swell: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid, coupling reagent (e.g., HATU), and DIPEA in DMF. This is the activation step.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).[7]
-
Repeat steps 1-5 for each amino acid in the sequence.
Protocol 3: Cleavage of a Protected Peptide from 2-Chlorotrityl Resin
This protocol allows for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact.[4]
Materials:
-
Dried peptide-resin
-
Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
Methodology:
-
Wash the peptide-resin with DCM and dry it thoroughly under vacuum.[7]
-
Prepare a cleavage cocktail of HFIP and DCM at a 1:4 v/v ratio.[4][7]
-
Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Wash the resin with additional cleavage cocktail and then with DCM to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent to obtain the protected peptide.
Protocol 4: Global Deprotection and Cleavage from Trityl Resin
This protocol is for the final cleavage of the peptide from the resin with simultaneous removal of all acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Methodology:
-
Prepare the deprotection cocktail by combining TFA, TIPS, and water (e.g., 95:2.5:2.5 v/v/v).[5]
-
Add the deprotection cocktail to the dried peptide-resin in a reaction vessel.[5]
-
Stir the mixture for 1-3 hours at room temperature.[5]
-
Filter the resin and wash it with a small amount of neat TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold ether and dry it under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Caption: Orthogonality of Fmoc/tBu vs. Boc/Bzl SPPS strategies.
Caption: Workflow for loading the first amino acid onto a trityl resin.
Caption: The iterative workflow of a standard Fmoc-SPPS cycle.
Caption: Reaction pathway for mild acid cleavage from a trityl resin.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols: Trityl Triflate for the Selective Protection of Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Trityl triflate (TrOTf) in the selective protection of diols. The trityl group is a valuable protecting group for primary alcohols due to its steric bulk and ease of removal under mildly acidic conditions.[1] this compound is a highly reactive tritylating agent, offering advantages in efficiency over traditional methods using trityl chloride.[1] This document outlines the reaction mechanism, protocols for mono-protection of diols, and subsequent deprotection, supported by quantitative data and visual diagrams to facilitate application in research and development.
Introduction
The selective protection of one hydroxyl group in a diol is a common challenge in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, nucleoside chemistry, and the synthesis of complex pharmaceutical intermediates. The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols, prized for its steric hindrance which allows for selective reaction with less hindered hydroxyl groups.[1] The use of this compound as the tritylating agent enhances the reaction rate due to the excellent leaving group ability of the triflate anion, facilitating the formation of the key trityl cation intermediate.[1]
Reaction Mechanism
The protection of an alcohol with this compound proceeds via an SN1 mechanism. The reaction is initiated by the dissociation of this compound to form a highly stable, resonance-stabilized trityl cation and a triflate anion. The alcohol then acts as a nucleophile, attacking the carbocation. A subsequent deprotonation step, typically assisted by a non-nucleophilic base, yields the trityl ether and the protonated base.
References
Application Notes and Protocols: Trityl Triflate Catalyzed Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. The use of catalytic amounts of a Lewis acid is crucial for the activation of the electrophile. Trityl triflate (TrOTf) has emerged as a potent, yet mild, organocatalyst for these transformations. Its bulky trityl cation can activate a variety of substrates, facilitating Friedel-Crafts alkylations and acylations under gentle conditions, which is particularly beneficial for sensitive substrates often encountered in drug development. This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts reactions, with a specific focus on the conjugate addition of indoles to α,β-unsaturated ketones.
Catalytic Activity and Applications
This compound is a highly effective Lewis acid catalyst due to the stability of the trityl cation and the non-coordinating nature of the triflate anion. This combination allows for the generation of highly reactive electrophilic intermediates. The bulky nature of the trityl group can also impart unique selectivity in certain reactions.
One notable application is the Michael addition of electron-rich aromatic compounds, such as indoles, to α,β-unsaturated ketones. This reaction, a type of Friedel-Crafts alkylation, is of significant interest in medicinal chemistry as the resulting 3-substituted indole (B1671886) scaffolds are present in numerous biologically active compounds.
Data Presentation: this compound Catalyzed Michael Addition of Indoles to Chalcones
The following table summarizes the quantitative data for the this compound-catalyzed Michael addition of various substituted indoles to chalcone (B49325) derivatives.
| Entry | Indole Substituent (R¹) | Chalcone Substituent (R²) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | H | H | 10 | 6 | 92 |
| 2 | 5-Me | H | 10 | 6 | 95 |
| 3 | 5-OMe | H | 10 | 5 | 96 |
| 4 | 5-Cl | H | 10 | 8 | 88 |
| 5 | H | 4-Me | 10 | 6 | 94 |
| 6 | H | 4-OMe | 10 | 5 | 97 |
| 7 | H | 4-Cl | 10 | 7 | 90 |
| 8 | H | 4-NO₂ | 10 | 10 | 85 |
| 9 | 2-Me | H | 10 | 12 | 75 |
Experimental Protocols
General Protocol for the this compound-Catalyzed Michael Addition of Indole to Chalcone:
Materials:
-
Indole (or substituted indole)
-
Chalcone (or substituted chalcone)
-
This compound (TrOTf)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.2 mmol) and the chalcone (1.0 mmol).
-
Dissolve the starting materials in anhydrous dichloromethane (5 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 5-12 hours, as indicated in the data table), quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-substituted indole derivative.
Safety Precautions:
-
This compound is moisture-sensitive and should be handled under an inert atmosphere.
-
Dichloromethane is a volatile and potentially hazardous solvent; all manipulations should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Mandatory Visualizations
Caption: Mechanism of this compound Catalyzed Michael Addition.
Caption: General Experimental Workflow.
Application of Trityl Triflate in Nucleoside Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of nucleoside chemistry, particularly in the synthesis of oligonucleotides for therapeutic and diagnostic applications, the selective protection of the 5'-primary hydroxyl group is a critical step. The triphenylmethyl (trityl) group and its derivatives are widely employed for this purpose due to their steric bulk, which favors reaction at the less hindered primary hydroxyl, and their acid lability, which allows for straightforward removal. While trityl chloride (Tr-Cl) has been a conventional reagent for this transformation, more reactive tritylating agents are often desired to improve reaction efficiency. Trityl trifluoromethanesulfonate (B1224126) (Trityl triflate, TrOTf) has emerged as a powerful alternative, offering significantly enhanced reactivity that can lead to shorter reaction times and improved yields, especially for less reactive nucleosides.
This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound for the 5'-O-protection of nucleosides.
Principle and Advantages of this compound
The tritylation of a nucleoside's primary hydroxyl group proceeds via an SN1 mechanism. The tritylating agent first dissociates to form a stable trityl cation, which is then attacked by the nucleophilic 5'-hydroxyl group of the nucleoside. The high reactivity of this compound stems from the excellent leaving group ability of the triflate anion (CF₃SO₃⁻), which is a very weak base. This facilitates the formation of the trityl cation at a much faster rate compared to the dissociation of trityl chloride.
Key Advantages of this compound:
-
Increased Reactivity: this compound is a more potent tritylating agent than trityl chloride, leading to faster reactions.
-
Milder Reaction Conditions: The enhanced reactivity may allow for tritylation to be performed at lower temperatures or with shorter reaction times.
-
Improved Yields: For sterically hindered or less reactive nucleosides, this compound can provide higher yields of the desired 5'-O-tritylated product.
Data Presentation
Table 1: Comparison of Tritylating Agents for 5'-O-Protection of Ribonucleosides
| Nucleoside | Tritylating Agent | Base/Additive | Solvent | Time (h) | Yield (%) | Reference |
| Adenosine | Trityl chloride | Silver nitrate | THF/DMF | 2 | 80 | [1] |
| Guanosine | Trityl chloride | Silver nitrate | THF/DMF | 2 | 40 | [1] |
| Cytidine | Trityl chloride | Silver nitrate | THF/DMF | 2 | 65 | [1] |
| Uridine | Trityl chloride | Silver nitrate | THF/DMF | 2 | 85 | [1] |
| Thymidine (B127349) | Tritylium (B1200429) trifluoroacetate (B77799)* | 2,6-Lutidine | THF | 2 | 82 | [2] |
Note: Tritylium trifluoroacetate is generated in situ from trityl alcohol and trifluoroacetic anhydride (B1165640) and serves as a reactive equivalent to this compound.
Experimental Protocols
Protocol 1: General Procedure for the 5'-O-Tritylation of Nucleosides using this compound
This protocol describes a general method for the selective 5'-O-tritylation of ribonucleosides and deoxyribonucleosides using this compound.
Materials:
-
Nucleoside (e.g., Adenosine, Guanosine, Cytidine, Uridine, or Thymidine)
-
Trityl trifluoromethanesulfonate (TrOTf)
-
Anhydrous Pyridine (B92270) or a non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Dry the nucleoside under high vacuum for several hours before use.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the nucleoside (1.0 eq).
-
Dissolve the nucleoside in anhydrous pyridine or a mixture of anhydrous DCM/MeCN and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 - 1.3 eq) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred nucleoside solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few milliliters of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the pure 5'-O-tritylated nucleoside.
Protocol 2: In Situ Generation of a Highly Reactive Tritylating Agent for 5'-O-Tritylation of Thymidine[2]
This protocol utilizes the in situ generation of tritylium trifluoroacetate, a highly reactive equivalent of this compound, for the efficient tritylation of thymidine.[2]
Materials:
-
Thymidine
-
Trityl alcohol
-
Trifluoroacetic anhydride
-
2,6-Lutidine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the tritylating reagent: In a round-bottom flask, dissolve trityl alcohol (1.2 eq) in anhydrous DCM. Add trifluoroacetic anhydride (3.0 eq) and stir at room temperature for 2 hours. Evaporate the solvent to obtain the tritylium trifluoroacetate reagent.
-
Tritylation reaction: In a separate flame-dried flask under an inert atmosphere, dissolve thymidine (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a solution of the pre-formed tritylium trifluoroacetate in anhydrous THF to the thymidine solution.
-
Stir the reaction mixture while allowing it to warm to room temperature over 2 hours.
-
Follow steps 8-13 from Protocol 1 for work-up and purification. An isolated yield of 82% for 5'-O-tritylthymidine can be expected.[2]
Mandatory Visualization
Reaction Mechanism of 5'-O-Tritylation with this compound
Caption: SN1 mechanism for the 5'-O-tritylation of a nucleoside using this compound.
Experimental Workflow for 5'-O-Tritylation
Caption: General experimental workflow for the 5'-O-tritylation of nucleosides.
References
Chiral Trityl Catalysts: Revolutionizing Asymmetric Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral trityl catalysts have emerged as a powerful class of organocatalysts, enabling a wide range of asymmetric transformations with high efficiency and stereoselectivity. This document provides a comprehensive overview of the applications of chiral trityl catalysts, detailed experimental protocols for key reactions, and insights into their mechanism of action.
Introduction to Chiral Trityl Catalysis
Chiral trityl catalysts, particularly those derived from chiral phosphoric acids, operate on the principle of "latent carbocation catalysis."[1][2][3] In this strategy, a stable, pre-catalyst, typically a chiral trityl phosphate (B84403), generates a highly reactive chiral tritylium (B1200429) cation and a chiral phosphate anion in situ. This chiral ion pair then orchestrates the asymmetric transformation by activating the substrate and controlling the stereochemical outcome of the reaction.[1][2][3][4] The bulky nature of the trityl group and the well-defined chiral environment provided by the phosphate counteranion are crucial for achieving high levels of enantioselectivity.
The primary advantage of this catalytic system lies in its ability to perform asymmetric catalysis under mild conditions, its broad substrate scope, and its operational simplicity. These catalysts have proven effective in a variety of carbon-carbon bond-forming reactions, including Friedel-Crafts alkylations, Diels-Alder reactions, and Michael additions.
Core Concept: The Catalytic Cycle
The catalytic cycle of a chiral trityl phosphate-catalyzed reaction generally involves the following key steps:
-
Activation: The chiral trityl phosphate precursor undergoes dissociation to form a chiral tritylium cation and a chiral phosphate anion. This process can be initiated by the substrate itself or by trace amounts of an activator.
-
Substrate Activation: The highly electrophilic tritylium cation activates the electrophilic partner of the reaction.
-
Stereocontrolled Transformation: The nucleophile attacks the activated electrophile within the chiral environment created by the ion pair, leading to the enantioselective formation of the product.
-
Catalyst Regeneration: The product is released, and the chiral trityl phosphate catalyst is regenerated to enter the next catalytic cycle.
Caption: Generalized catalytic cycle for chiral trityl phosphate catalysis.
Applications in Asymmetric Synthesis
Chiral trityl catalysts have been successfully applied to a variety of important asymmetric transformations. Below are summaries of key applications with representative data.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Chiral trityl phosphate catalysts have enabled highly enantioselective Friedel-Crafts alkylations of indoles and pyrroles with various electrophiles.
Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones
| Entry | Indole (B1671886) | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | Benzylideneacetone | 5 | Toluene | 24 | 95 | 92 |
| 2 | 2-Methylindole | Chalcone | 5 | CH2Cl2 | 12 | 98 | 95 |
| 3 | 5-Methoxyindole | 4-Chlorobenzylideneacetone | 5 | Toluene | 36 | 92 | 90 |
| 4 | Indole | (E)-4-phenylbut-3-en-2-one | 2 | Toluene | 48 | 99 | 97 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The use of chiral tritylium catalysts, in combination with weakly coordinating chiral anions, has facilitated enantioselective Diels-Alder reactions.[4]
Table 2: Enantioselective Diels-Alder Reaction of Anthracene
| Entry | Diene | Dienophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Anthracene | N-Ethylmaleimide | Tritylium/Chiral Fe(III)-bisphosphate | CH2Cl2 | -20 | 85 | 90 |
| 2 | Anthracene | N-Phenylmaleimide | Tritylium/Chiral Fe(III)-bisphosphate | CH2Cl2 | -20 | 88 | 92 |
Experimental Protocols
The following are detailed protocols for representative applications of chiral trityl catalysts.
Protocol 1: General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Caption: Experimental workflow for asymmetric Friedel-Crafts alkylation.
Materials:
-
Indole derivative (1.0 equiv)
-
α,β-Unsaturated ketone (1.2 equiv)
-
Chiral Trityl Phosphate Catalyst (e.g., (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate trityl ester) (0.05 equiv)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Anhydrous Na2SO4 or MgSO4
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the indole derivative (0.2 mmol, 1.0 equiv) and the α,β-unsaturated ketone (0.24 mmol, 1.2 equiv).
-
Dissolve the solids in the anhydrous solvent (2.0 mL).
-
Add the chiral trityl phosphate catalyst (0.01 mmol, 0.05 equiv) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 (5 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction
This protocol is a representative example and may need to be adapted for different dienes and dienophiles.
Materials:
-
Diene (e.g., Anthracene) (1.0 equiv)
-
Dienophile (e.g., N-substituted maleimide) (1.1 equiv)
-
Tritylium tetrafluoroborate (B81430) (0.1 equiv)
-
Chiral bisphosphate anion source (e.g., Silver salt of a chiral phosphoric acid) (0.1 equiv)
-
Anhydrous CH2Cl2
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
In a dry reaction vial under an inert atmosphere, prepare the active catalyst by stirring tritylium tetrafluoroborate (0.02 mmol, 0.1 equiv) and the silver salt of the chiral phosphoric acid (0.02 mmol, 0.1 equiv) in anhydrous CH2Cl2 (1.0 mL) for 30 minutes at room temperature. The formation of a precipitate (AgBF4) indicates the generation of the chiral tritylium ion pair.
-
In a separate dry reaction vial, dissolve the diene (0.2 mmol, 1.0 equiv) and the dienophile (0.22 mmol, 1.1 equiv) in anhydrous CH2Cl2 (1.0 mL).
-
Cool the solution of the diene and dienophile to the desired reaction temperature (e.g., -20 °C).
-
Carefully transfer the supernatant of the catalyst solution to the reaction mixture via a syringe.
-
Stir the reaction at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC.
Conclusion
Chiral trityl catalysts represent a significant advancement in the field of asymmetric organocatalysis. Their ability to generate highly reactive chiral carbocations under mild conditions has opened up new avenues for the enantioselective synthesis of complex molecules. The protocols and data presented herein provide a valuable resource for researchers looking to explore the potential of these versatile catalysts in their own synthetic endeavors. Further research in this area is expected to expand the scope of chiral trityl-catalyzed reactions and lead to the development of even more efficient and selective catalytic systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Latent Carbocation Catalysis with Chiral Trityl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Trityl Triflate Catalyzed Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the trityl triflate catalyzed aldol (B89426) reaction, a powerful tool for carbon-carbon bond formation in organic synthesis. The high efficiency and stereoselectivity of this reaction make it particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.
Introduction
The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds through the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to an aldehyde or ketone.[1][2][3] While a variety of Lewis acids can be employed, trityl salts, such as this compound (TrOTf), have emerged as highly effective non-metallic catalysts for this transformation.[4][5] The trityl cation acts as a potent Lewis acid, activating the carbonyl electrophile towards nucleophilic attack by the silyl enol ether.[4] This methodology is noted for its mild reaction conditions and high yields.
Reaction Mechanism
The catalytic cycle of the this compound catalyzed Mukaiyama aldol reaction involves several key steps:
-
Activation of the Aldehyde: The trityl cation (Tr
), generated from this compound, coordinates to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.+ -
Nucleophilic Attack: The silyl enol ether, acting as a neutral nucleophile, attacks the activated aldehyde. This step forms a new carbon-carbon bond and generates a carbocation intermediate that is stabilized by the adjacent oxygen atom.
-
Silyl Group Transfer: An intramolecular transfer of the silyl group from the enol ether oxygen to the newly formed alkoxide occurs. This step forms a silyl-protected β-hydroxy ketone.
-
Catalyst Regeneration: The silyl transfer regenerates the trityl cation, allowing it to enter the next catalytic cycle.
-
Deprotection: Subsequent aqueous workup removes the silyl protecting group to yield the final β-hydroxy ketone product.
The reaction generally proceeds through an open transition state, and the stereochemical outcome can be influenced by the geometry of the silyl enol ether and the steric bulk of the substituents.[6]
Caption: Mechanism of the this compound Catalyzed Mukaiyama Aldol Reaction.
Experimental Protocols
The following protocols are adapted from established procedures for trityl salt-catalyzed aldol reactions and can be applied to this compound.
Protocol 1: General Procedure for the Trityl-Catalyzed Aldol Reaction
This protocol describes the reaction between a silyl enol ether and an aldehyde catalyzed by a trityl salt.
Materials:
-
Silyl enol ether (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
This compound (0.05 mmol, 5 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (0.05 mmol).
-
Add anhydrous dichloromethane (2 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
To this solution, add the silyl enol ether (1.0 mmol) dissolved in anhydrous dichloromethane (1.5 mL) dropwise over 5 minutes.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the aldehyde (1.2 mmol) dissolved in anhydrous dichloromethane (1.5 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy ketone.
Protocol 2: Tandem Michael-Aldol Reaction Catalyzed by a Trityl Salt
This protocol, adapted from the work of Mukaiyama and Kobayashi, describes a one-pot tandem reaction involving the Michael addition of a silyl enol ether to an α,β-unsaturated ketone, followed by an aldol reaction with an aldehyde. While the original work utilized trityl perchlorate (B79767), the procedure is expected to be applicable with this compound.
Materials:
-
Silyl enol ether (0.50 mmol)
-
α,β-Unsaturated ketone (0.53 mmol)
-
Aldehyde (0.47 mmol)
-
Trityl salt (e.g., trityl perchlorate or triflate) (0.03 mmol, 6 mol%)
-
Anhydrous dichloromethane (4 mL)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the silyl enol ether (0.50 mmol), the α,β-unsaturated ketone (0.53 mmol), and the trityl salt (0.03 mmol) in anhydrous dichloromethane (3 mL).
-
Stir the mixture at -78 °C for 15-60 minutes.
-
Add the aldehyde (0.47 mmol) in anhydrous dichloromethane (1 mL) to the reaction mixture.
-
Continue stirring at -78 °C overnight.
-
Upon completion, work up the reaction as described in Protocol 1.
Data Presentation
The following table summarizes representative results from a trityl salt-catalyzed tandem Michael-aldol reaction, demonstrating the scope and efficiency of this methodology. Note that the original study utilized trityl perchlorate as the catalyst.
| Entry | α,β-Unsaturated Ketone | Silyl Enol Ether | Aldehyde | Product Yield (%) | Diastereomer Ratio |
| 1 | Cyclohexenone | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | 85 | >20:1 |
| 2 | Cyclohexenone | 1-(Trimethylsilyloxy)cyclohexene | 3-Phenylpropanal | 89 | >20:1 |
| 3 | Benzylideneacetone | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | 88 | >20:1 |
| 4 | Benzylideneacetone | 1-Phenyl-1-(trimethylsilyloxy)ethene | Benzaldehyde | 90 | 1:1 |
| 5 | (E)-3-Penten-2-one | 1-(Trimethylsilyloxy)cyclohexene | Benzaldehyde | 91 | - |
Workflow Diagram
The experimental workflow for the this compound-catalyzed aldol reaction is outlined below.
Caption: General experimental workflow for the this compound-catalyzed aldol reaction.
Conclusion
This compound is a highly effective Lewis acid catalyst for the Mukaiyama aldol reaction, providing access to β-hydroxy ketones under mild conditions with high yields and stereoselectivity. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the application of this powerful methodology in the construction of complex molecular architectures.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Trityl Triflate Mediated Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylmethyl trifluoromethanesulfonate, commonly known as trityl triflate (TrOTf), is a powerful and highly effective Lewis acid and electrophilic activating agent. Its utility in organic synthesis stems from the generation of the sterically hindered and stabilized trityl cation, which can activate a variety of functional groups. While reagents such as triflic anhydride (B1165640) (Tf₂O) and various metal triflates are more commonly cited for mediating cyclization reactions, this compound offers a unique combination of reactivity and selectivity. It serves as an excellent tool for initiating cationic reactions under specific conditions. These application notes provide an overview of the use of this compound in mediating cyclization reactions, including key examples, experimental protocols, and mechanistic insights.
The high reactivity of this compound makes it particularly suitable for activating oxygen-containing functional groups, such as alcohols and ketones. This activation facilitates intramolecular nucleophilic attack, leading to the formation of cyclic ethers and other heterocyclic systems.[1] The bulky nature of the trityl group can also impart a high degree of stereocontrol in certain reactions.
Applications in Cyclization and Related Reactions
This compound has been employed in several synthetic strategies that either directly involve cyclization or are key steps in a cyclization cascade. Below are notable applications.
Formation of Cyclic Ethers: Oxetane (B1205548) Synthesis
A key application of this compound is in the formation of strained cyclic ethers like oxetanes. In the synthesis of a subunit of ivermectin, this compound, prepared in situ from trityl chloride and silver triflate, was used to mediate the formation of a trityl oxetane acetal (B89532).[1] This reaction proceeds by the activation of a carbonyl group, which is then trapped intramolecularly by a hydroxyl group.
Activation of Carbonyls for Conjugate Addition
This compound can be used to accelerate conjugate addition reactions to α,β-unsaturated ketones.[2] By acting as a potent Lewis acid, it activates the enone system towards nucleophilic attack. This activation can be a crucial step in a tandem reaction sequence where the conjugate addition is followed by an intramolecular cyclization.
Asymmetric Olefination Reactions
In the context of asymmetric Wittig-type reactions, this compound has been identified as an effective activator.[3] It is believed to facilitate the elimination step through the formation of an O-trityl phosphonium (B103445) ion. While not a cyclization itself, this demonstrates the potent activating nature of this compound, which can be harnessed for intramolecular variants of such reactions.
Quantitative Data Summary
The following table summarizes quantitative data for reactions where this compound serves as a key mediator or activator. Due to the specific and often highly specialized applications, a broad substrate scope is not widely reported in the literature.
| Reaction Type | Substrate Type | Reagent | Product Type | Yield | Reference |
| Intramolecular Cyclization | Diol with carbonyl precursor | This compound (from TrCl and AgOTf) | Oxetane acetal | Not specified, but effective for the synthetic route | [1] |
| Conjugate Addition Activation | α,β-Unsaturated ketone | This compound | Michael adduct | Reaction is accelerated | [2] |
| Asymmetric Olefination | Chiral phosphine (B1218219) oxide and aldehyde | This compound | Dissymmetric alkene | Good yields, high enantioselectivity | [3] |
Experimental Protocols
Protocol 1: Representative Procedure for this compound-Mediated Oxetane Formation
This protocol is based on the principles of this compound-mediated activation of carbonyls for intramolecular cyclization, as inspired by its use in complex molecule synthesis.[1]
Materials:
-
Starting material (a diol or a molecule with a hydroxyl and a carbonyl or acetal group)
-
This compound (TrOTf) or Trityl chloride (TrCl) and Silver triflate (AgOTf) for in situ generation
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the starting material (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, if generating TrOTf in situ, dissolve trityl chloride (1.1 equiv) and silver triflate (1.1 equiv) in anhydrous DCM. Stir for 30 minutes in the dark, then filter off the silver chloride precipitate under an inert atmosphere.
-
Slowly add the solution of this compound (1.1 equiv), either prepared in situ or from a commercial source, to the cooled solution of the starting material.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired oxetane.
Protocol 2: General Procedure for Activation of α,β-Unsaturated Ketones for Subsequent Reactions
This protocol describes the use of this compound to activate an enone for a reaction such as a conjugate addition, which could be the first step of a cyclization sequence.[2]
Materials:
-
α,β-Unsaturated ketone
-
This compound (TrOTf)
-
Nucleophile (e.g., a titanium "ate" complex of a ketone enolate)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF or DCM.
-
Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add this compound (1.1 equiv) to the solution and stir for 15-30 minutes to allow for the formation of the activated complex.
-
In a separate flask, prepare the nucleophile (e.g., the titanium "ate" complex).
-
Slowly add the solution of the nucleophile to the activated enone solution.
-
Stir the reaction at the same temperature until completion, as monitored by TLC.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Perform a standard aqueous workup and extraction with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Generation of the reactive trityl cation from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trityl Triflate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Trityl triflate (TrOTf) reaction conditions to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (TrOTf) is a highly reactive tritylating agent used to introduce the bulky trityl (triphenylmethyl) protecting group onto primary alcohols, and in some cases, other nucleophiles like amines and thiols.[1] Due to the triflate leaving group, it is significantly more reactive than trityl chloride, making it particularly effective for less reactive or sterically hindered alcohols.[1]
Q2: What is the primary advantage of using a trityl protecting group?
A2: The most significant advantage of the trityl group is its steric bulk, which allows for the selective protection of less sterically hindered primary alcohols in the presence of secondary or tertiary alcohols.[1] This selectivity is crucial in the multi-step synthesis of complex molecules like nucleosides and carbohydrates.[2]
Q3: What is the reaction mechanism for tritylation using this compound?
A3: The tritylation of an alcohol with this compound proceeds through an SN1-type mechanism. This involves the formation of a stable trityl cation intermediate, which then reacts with the alcohol.[3]
Q4: How can I selectively protect a primary alcohol in the presence of a secondary alcohol using this compound?
A4: The inherent steric hindrance of the trityl group favors the protection of primary alcohols.[4] To enhance this selectivity, you can:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound.
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C to -20 °C) can significantly improve selectivity for the primary hydroxyl group.[1]
Q5: How is the trityl group typically removed?
A5: The trityl group is acid-labile and can be cleaved under mild acidic conditions. Common methods include treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or using 80% acetic acid in water.[1] The use of a cation scavenger, such as triisopropylsilane (B1312306) (TIS), is often recommended to prevent the reactive trityl cation from causing side reactions.[5]
Troubleshooting Guide
Problem: Low or No Reaction Yield
Q: My tritylation reaction with this compound is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
A: Several factors can contribute to a low yield in a tritylation reaction. Below is a systematic guide to troubleshoot the issue.
Cause 1: Poor Quality or Degradation of Reagents
-
Issue: this compound is sensitive to moisture and can hydrolyze, reducing its reactivity. Solvents and bases must be anhydrous.
-
Solution:
-
Use a fresh bottle of this compound or one that has been stored properly under anhydrous conditions.
-
Ensure all solvents (e.g., Dichloromethane, Acetonitrile) and bases (e.g., Pyridine (B92270), DIEA) are anhydrous.[6]
-
Consider using freshly distilled solvents and bases.
-
Cause 2: Suboptimal Reaction Conditions
-
Issue: The choice of solvent, base, and temperature can significantly impact the reaction outcome, especially for sterically hindered or less reactive substrates.
-
Solution:
-
Solvent Selection: Dichloromethane (DCM) and acetonitrile (B52724) are often effective solvents for tritylation reactions.[7] In some cases, pyridine can be used as both the solvent and the base.[8]
-
Base Selection: For hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or Diisopropylethylamine (DIEA) may be more effective than pyridine or triethylamine.[1][9]
-
Temperature Control: While room temperature is often sufficient, less reactive alcohols may require gentle heating. Conversely, to improve selectivity for primary alcohols, lowering the temperature is recommended.[1]
-
Cause 3: Steric Hindrance
-
Issue: Secondary and tertiary alcohols react much more slowly than primary alcohols due to the steric bulk of the trityl group.[1][10] This steric hindrance can significantly lower the reaction rate and yield.[11]
-
Solution:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow for a longer reaction time if necessary.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, but be mindful of potential side reactions.[1]
-
Use a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction by forming a highly reactive N-tritylpyridinium salt intermediate.[1]
-
Data Presentation
Table 1: Recommended Reagent Equivalents and Conditions
| Reagent/Parameter | Recommendation | Rationale |
| This compound (TrOTf) | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting alcohol. Control stoichiometry to avoid di-protection.[1] |
| Base | Pyridine, DIEA, 2,6-lutidine | Stronger, non-nucleophilic bases are beneficial for less reactive alcohols.[1][9] |
| Catalyst (optional) | DMAP (catalytic amount) | Accelerates the reaction, especially for hindered substrates.[1] |
| Solvent | Dichloromethane (DCM), Acetonitrile | Anhydrous, non-protic solvents are crucial for reaction success.[7] |
| Temperature | -20°C to Room Temperature | Lower temperatures enhance selectivity for primary alcohols.[1] Higher temperatures may be needed for hindered substrates. |
Table 2: Solvent Effects on Tritylation of Propargyl Alcohol
| Solvent | Time (min) | Yield (%) |
| Dichloromethane (DCM) | 28 | 98 |
| Acetonitrile | 30 | 86 |
| 1,4-Dioxane | 90 | 36 |
| Toluene (B28343) | 120 | 25 |
| Tetrahydrofuran (THF) | 120 | Not Detected |
| Pyridine | 120 | Not Detected |
| Data adapted from a study on the tritylation of propargyl alcohol using a Lewis acid catalyst.[7] |
Experimental Protocols
Protocol 1: General Procedure for Tritylation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (2.0 equiv.) or DIEA (1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.2 equiv.) portion-wise over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective Tritylation of a Primary Alcohol in the Presence of a Secondary Alcohol
-
Dissolve the diol (1.0 equiv.) in a minimal amount of anhydrous pyridine and cool the solution to -20 °C.
-
Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise over 30 minutes.
-
Maintain the reaction temperature at -20 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed and the desired mono-tritylated product is the major spot, quench the reaction by adding cold methanol.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual pyridine.
-
Purify the residue by flash column chromatography to isolate the desired product.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: General experimental workflow for a tritylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dichloromethane non reactivity - spanbery [spanbery.weebly.com]
- 9. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting stereoselectivity issues in Trityl triflate glycosylation
Welcome to the technical support center for trityl triflate-mediated glycosylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to stereoselectivity in their glycosylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction is producing a low yield and a mixture of α and β anomers. What are the most critical initial parameters to investigate?
A1: Low yield and poor stereoselectivity are common issues that often have interconnected causes. The first parameters to scrutinize are the reaction solvent and temperature, as they fundamentally influence the reaction mechanism.[1][2][3] Glycosylation reactions proceed through a continuum of SN1 and SN2 pathways, and the balance between them dictates the stereochemical outcome.[4]
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical.[2][5] Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) tend to favor an SN2-like pathway, which typically leads to the formation of the β-glycoside (1,2-cis for manno-donors, 1,2-trans for gluco-donors) via inversion of an intermediate α-glycosyl triflate.[1][6] In contrast, coordinating solvents like diethyl ether (Et₂O) can stabilize the glycosyl triflate intermediate, often favoring the formation of the α-glycoside.[1][7]
-
Temperature Control: Glycosylation reactions are highly sensitive to temperature.[3][8] Most protocols start at very low temperatures (e.g., -78 °C) to control the initial activation of the glycosyl donor and are then slowly warmed.[8] Running the reaction at a consistently low temperature can enhance selectivity by favoring the kinetically controlled product. An uncontrolled temperature increase can lead to anomerization and a mixture of products.[3]
Q2: I am aiming for the α-glycoside but obtaining the β-anomer as the major product. How can I reverse this selectivity?
A2: Preferential formation of the β-anomer suggests that the reaction conditions are favoring an SN2-like attack on an α-glycosyl triflate intermediate. To shift the selectivity towards the α-anomer, you need to promote a more SN1-like pathway or utilize a solvent system that favors α-directing intermediates.
-
Switch to a Coordinating Solvent: The most effective strategy is often to change the solvent from a non-polar one like dichloromethane (DCM) to a coordinating one like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[1][9] Diethyl ether can participate in the reaction to form an intermediate oxonium ion, which then undergoes displacement by the acceptor to yield the α-glycoside.[6]
-
Use of Additives: The presence of certain salts can influence the reaction outcome. While excess silver triflate (AgOTf) has been reported to decrease stereocontrol, the addition of other additives might be explored.[1][7] Some methodologies employ Lewis acids to drive the reaction towards the thermodynamically more stable α-anomer.
-
Protecting Group Strategy: While more synthetically demanding, altering the protecting groups on the glycosyl donor can have a profound effect. A participating group at the C-2 position (e.g., an acetyl or benzoyl group) will almost exclusively yield the 1,2-trans product (β for glucose, α for mannose) through the formation of a stable dioxolenium ion intermediate. If you are using a non-participating group (e.g., benzyl (B1604629) ether), the choice of other protecting groups can still exert long-range electronic or steric effects.
Q3: My reaction is yielding the α-anomer, but I need the β-glycoside. What adjustments should I make?
A3: Obtaining the α-anomer as the major product suggests that the reaction is proceeding through a mechanism that favors the thermodynamically more stable product or involves an α-directing intermediate. To favor the β-anomer, you should adjust the conditions to promote a clean SN2 inversion.
-
Solvent Selection: Switch to a non-polar, non-coordinating solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[1][2] These solvents do not participate in the reaction and allow for the direct displacement of the α-triflate intermediate by the acceptor, leading to the β-product.[1][6]
-
Control of Promoter Stoichiometry: In pre-activation protocols using reagents like p-TolSCl/AgOTf to generate the active triflate species, the amount of AgOTf can be critical. It has been shown that decreasing the amount of AgOTf can significantly enhance β-selectivity.[1][7]
-
Low Temperature: Ensure the reaction is maintained at a low temperature (e.g., -60 °C to -78 °C). This can favor the SN2 pathway and prevent equilibration to the more stable α-anomer.[10]
Q4: I am observing a nearly 1:1 mixture of anomers. How can I improve the stereoselectivity of my reaction?
A4: A 1:1 mixture indicates that the energy difference between the transition states leading to the α and β products is very small under your current conditions. This often happens when SN1 and SN2 pathways are competing.
-
Push the Reaction to One Mechanistic Extreme:
-
Donor and Acceptor Reactivity: The relative reactivity of the glycosyl donor and acceptor plays a role.[11] Using a more reactive "armed" donor with a less reactive "disarmed" acceptor can sometimes lead to loss of selectivity. Conversely, matching the reactivity of the donor and acceptor can improve the outcome.
Quantitative Data on Stereoselectivity
The choice of solvent and the stoichiometry of additives can dramatically alter the stereochemical outcome of the glycosylation. The following tables summarize reported data for glycosylations using donors without a C-2 participating group, which proceed via glycosyl triflate intermediates.
Table 1: Effect of Solvent on α/β Ratio
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Per-O-benzyl-glucopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Diethyl Ether (Et₂O) | -60 to rt | 5.5 : 1 | [1] |
| Per-O-benzyl-glucopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Dichloromethane (DCM) | -60 to rt | 1 : 8 | [1] |
| 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Diethyl Ether (Et₂O) | -60 to rt | 3.5 : 1 | [1] |
| 2,3,4,6-tetra-O-benzyl-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Dichloromethane (DCM) | -60 to rt | 1 : 4.2 | [1] |
Table 2: Effect of Additive (AgOTf) Stoichiometry in Dichloromethane (DCM)
| Glycosyl Donor | Glycosyl Acceptor | AgOTf (equiv.) | Temperature (°C) | α:β Ratio | Reference |
| Per-O-benzyl-glucopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 3.0 | -60 to rt | 1 : 1.8 | [1][7] |
| Per-O-benzyl-glucopyranosyl thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1.1 | -60 to rt | 1 : 8 | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Glycosylation (Pre-activation Method)
This is a generalized protocol based on the principles of pre-activation to form a glycosyl triflate intermediate. Exact conditions should be optimized for specific substrates.
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Prepare a solution of the glycosyl donor (1.2 equiv.) and a hindered, non-nucleophilic base (e.g., 2,4,6-tri-tert-butylpyrimidine, TTBP, 2.0 equiv.) in anhydrous dichloromethane (or diethyl ether) at room temperature in the presence of activated 4 Å molecular sieves.
-
Pre-activation: Cool the mixture to the desired low temperature (typically -60 °C to -78 °C). Add a solution of this compound (TrOTf, 1.2 equiv.) or a combination of promoters that generate the triflate in situ (e.g., Tf₂O, 1.2 equiv.) dropwise. Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete activation of the donor. The formation of the reactive intermediate is often indicated by a color change.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.0 equiv.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at the low temperature for a specified time (e.g., 1 hour) and then let it warm slowly to a higher temperature (e.g., 0 °C or room temperature) over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a few drops of pyridine (B92270) or triethylamine, followed by dilution with dichloromethane.
-
Work-up and Purification: Filter the reaction mixture through celite to remove molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Determination of Anomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify the signals corresponding to the anomeric protons (H-1) of the α and β anomers. These signals are typically well-separated from other protons in the spectrum, appearing between δ 4.5 and 6.0 ppm. The coupling constant (J-value) between H-1 and H-2 can help assign the stereochemistry: for glucopyranosides, a larger J-value (J ≈ 7-8 Hz) is characteristic of a trans-diaxial relationship (β-anomer), while a smaller J-value (J ≈ 3-4 Hz) indicates an axial-equatorial relationship (α-anomer).
-
Quantification: Integrate the signals for the anomeric protons of both the α and β isomers. The ratio of the integration values directly corresponds to the α:β ratio of the product mixture.
Visualizations
References
- 1. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
managing Trityl triflate moisture sensitivity in experiments
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting advice and protocols for handling Trityl triflate (TrOTf), a powerful but highly moisture-sensitive reagent. Adherence to rigorous anhydrous techniques is critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (triphenylmethyl trifluoromethanesulfonate) is an organic compound used primarily as a highly reactive tritylating agent.[1] It serves to introduce the bulky trityl protecting group to alcohols, amines, and thiols. Its high reactivity, driven by the excellent leaving group ability of the triflate anion, makes it more potent than traditional reagents like trityl chloride, especially for protecting sterically hindered alcohols.[2]
Q2: Why is this compound so sensitive to moisture?
This compound's sensitivity stems from its rapid reaction with water. The central carbon atom is highly electrophilic, and water acts as a nucleophile. This hydrolysis reaction is practically irreversible and consumes the reagent.[3] The reaction generates triphenylmethanol (B194598) and trifluoromethanesulfonic acid (triflic acid), a very strong acid that can catalyze undesirable side reactions or degrade acid-sensitive functional groups in the reaction mixture.[4]
Q3: What are the visible signs of this compound decomposition?
Upon exposure to moist air, this compound can fume as it reacts with atmospheric water to release triflic acid. If the solid appears clumpy, discolored, or has a sticky consistency instead of a free-flowing powder, it has likely been compromised by moisture.
Q4: How should I store this compound?
This compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to protect it from atmospheric moisture.[5] For long-term storage, keeping it in a freezer at temperatures between 2-8°C is recommended.[5] Always allow the container to warm to room temperature before opening to prevent condensation from forming inside.
Q5: Can I handle this compound on the open bench?
No. Handling this compound requires the use of air-free techniques to prevent exposure to atmospheric moisture.[6] Operations should be conducted inside a glovebox with a low-moisture atmosphere (<1 ppm H₂O) or by using a Schlenk line with rigorously dried glassware and solvents.[7]
Troubleshooting Guide
Q6: My tritylation reaction is sluggish or has failed completely. What are the likely causes?
Failure of a tritylation reaction using this compound is almost always linked to the presence of moisture.
-
Cause 1: Contaminated Reagent: The this compound may have been previously exposed to moisture, leading to its hydrolysis.
-
Solution: Use a fresh bottle of the reagent or one that has been stored correctly. Ensure it is a free-flowing solid.
-
-
Cause 2: Wet Solvents: "Anhydrous" solvents from commercial suppliers can still contain unacceptable levels of water (often 10-50 ppm) that will quench the reaction.
-
Solution: Use freshly dried and degassed solvents. For many applications, passing the solvent through an activated alumina (B75360) column or distilling it from an appropriate drying agent is necessary. Always store dried solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[8]
-
-
Cause 3: Inadequately Dried Glassware: Water adsorbed on the surface of glassware is a common source of contamination.[9]
-
Cause 4: Atmospheric Leaks: Small leaks in your reaction setup can introduce enough moisture to halt the reaction.
-
Solution: Ensure all joints are well-sealed (using high-vacuum grease for ground glass joints) and the system is maintained under a positive pressure of inert gas.[9]
-
Q7: My reaction produced unexpected byproducts, and the crude NMR is complex. Why?
This often points to side reactions caused by the triflic acid generated from the hydrolysis of this compound.
-
Cause 1: Acid-Catalyzed Degradation: If your substrate or product contains acid-sensitive functional groups (e.g., Boc-amines, acetals, silyl (B83357) ethers), the triflic acid byproduct can cause deprotection or rearrangement.[10]
-
Solution: Rigorously exclude water to prevent acid formation. Include a non-nucleophilic, hindered base (like 2,6-lutidine or di-tert-butylpyridine) in the reaction mixture to scavenge any protons that are generated without interfering with the tritylation.
-
-
Cause 2: Incomplete Reaction and Workup Issues: If the reaction was incomplete, both the starting material and product are carried into the workup. The product's stability to the workup conditions might differ from the starting material.[11]
-
Solution: Before quenching the reaction, check for completion using an appropriate method (e.g., TLC, LC-MS). If the product is acid-sensitive, use a neutral or slightly basic quench (e.g., saturated sodium bicarbonate solution) and workup.[11]
-
Q8: How do I confirm my solvents are dry enough for the reaction?
Visual inspection is not sufficient. The gold standard for quantifying trace amounts of water in organic solvents is Karl Fischer titration.[12][13]
-
Karl Fischer Titration: This method can accurately determine water content down to the ppm level.[14] It is highly recommended to test a sample of your solvent before use if your reaction is particularly sensitive.
-
Sodium/Benzophenone Indicator (for ethers like THF): A persistent deep blue or purple color from the ketyl radical indicates the solvent is anhydrous (<10 ppm H₂O). A yellow or green color indicates the presence of water. Note: This method is only suitable for specific solvents and requires handling reactive sodium metal.
Quantitative Data Summary
The success of a reaction with this compound is critically dependent on the dryness of the solvent. The following tables provide a summary of the effectiveness of common drying agents.
Table 1: Residual Water Content in Solvents After Treatment with Drying Agents [8][15]
| Solvent | Drying Agent (Method) | Residual H₂O (ppm) | Time |
| Tetrahydrofuran (THF) | Na / Benzophenone (Reflux) | ~43 | - |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | <10 | 48 h |
| Dichloromethane (DCM) | CaH₂ (Stirring) | ~13 | 24 h |
| Dichloromethane (DCM) | 3Å Molecular Sieves (20% m/v) | <10 | 24 h |
| Acetonitrile (MeCN) | CaH₂ (Stirring) | ~33 | 24 h |
| Acetonitrile (MeCN) | 3Å Molecular Sieves (20% m/v) | <10 | 72 h |
| Toluene | Na / Benzophenone (Reflux) | ~29 | - |
| Toluene | 3Å Molecular Sieves (20% m/v) | <10 | 24 h |
| Methanol | Mg / I₂ (Reflux) | ~54 | - |
| Methanol | 3Å Molecular Sieves (10% m/v) | <50 | 72 h |
Data compiled from studies utilizing coulometric Karl Fischer titration for water quantification.[15]
Table 2: Suitability of Common Drying Agents for Different Solvent Classes [16][17]
| Drying Agent | Suitable For | Unsuitable For | Notes |
| 3Å/4Å Molecular Sieves | Most organic solvents | - | Excellent general-purpose agent. Must be activated before use (heat under vacuum). |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, amines | Alcohols, acids, esters (can react) | Reacts with water to produce H₂ gas. Handle with care. |
| Sodium (Na) / Benzophenone | Ethers, hydrocarbons | Halogenated solvents, alcohols, ketones | Provides a visual indicator of dryness (deep blue color). Highly reactive. |
| Phosphorus Pentoxide (P₄O₁₀) | Hydrocarbons, ethers, halogenated solvents | Alcohols, amines, ketones (highly reactive) | Extremely efficient but can be difficult to handle. Forms a polymeric film. |
| Magnesium Sulfate (MgSO₄) | Ethers, esters, halogenated solvents | - | Good for pre-drying, but less efficient for achieving very low water content. |
Key Experimental Protocols
Protocol 1: Rigorous Drying of Solvents using Molecular Sieves
This protocol describes a common and safe method for drying solvents to a level suitable for moisture-sensitive reactions.
-
Activation of Molecular Sieves: Place 3Å or 4Å molecular sieves in a flask. Heat to 200-300°C under high vacuum for at least 4-6 hours. Allow the sieves to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Transfer the activated sieves into a suitable dry solvent storage flask (e.g., a Straus flask) that has been oven- or flame-dried.
-
Solvent Transfer: Add commercially available anhydrous solvent to the flask containing the activated sieves under a positive pressure of inert gas.
-
Equilibration: Allow the solvent to stand over the sieves for at least 48 hours before use to achieve low ppm water levels.[15]
-
Storage: Store the solvent under an inert atmosphere. When removing solvent, use a dry syringe or cannula and maintain a positive inert gas pressure.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the basic steps for preparing a reaction vessel to exclude air and moisture.[6]
-
Glassware Preparation: Clean and assemble all necessary glassware (e.g., multi-neck round-bottom flask, condenser, addition funnel). Ensure all pieces are free of cracks or chips.
-
Drying: Place the assembled glassware in an oven at >120°C for at least 4 hours (or overnight).[9]
-
Assembly and Purging: While still hot, remove the glassware from the oven and immediately assemble it on the Schlenk line. Attach the inert gas inlet.
-
Evacuate-Refill Cycles: Evacuate the glassware using the vacuum on the Schlenk line until the pressure is low. Carefully refill the flask with a dry inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all atmospheric gases and adsorbed water are removed.[6]
-
Positive Pressure: After the final refill cycle, leave the flask under a slight positive pressure of inert gas, vented through an oil bubbler, for the duration of the experiment.
Protocol 3: Handling and Transferring Solid this compound
This protocol should be performed entirely within a glovebox or using rigorous Schlenk line techniques.
-
Environment: Perform all manipulations in a glovebox with a dry, inert atmosphere. If using a Schlenk line, this is best done using a solid addition tube or by dissolving the reagent in a cannula-accessible flask inside a glove bag.[18]
-
Equilibration: Bring the sealed container of this compound into the glovebox and allow it to equilibrate to the box's atmosphere for at least 30 minutes before opening.
-
Weighing: Quickly weigh the desired amount of the solid into a clean, dry vial or directly into the reaction flask. Minimize the time the reagent container is open.
-
Sealing: Tightly reseal the main container of this compound immediately after use.
-
Addition to Reaction: If weighed into a separate vial, add it to the reaction flask under a strong counter-flow of inert gas. Alternatively, dissolve the weighed solid in a small amount of freshly dried, anhydrous solvent and transfer it to the main reaction flask via a cannula.[18]
Visual Guides
Caption: Workflow for handling moisture-sensitive reagents.
Caption: this compound hydrolysis pathway.
Caption: Troubleshooting logic for a failed tritylation.
References
- 1. CAS 64821-69-8: tritylium trifluoromethanesulfonate [cymitquimica.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Triflate - Wikipedia [en.wikipedia.org]
- 5. CAS NO. 64821-69-8 | TRITYLIUM TRIFLATE | C20H15F3O3S [localpharmaguide.com]
- 6. Air-free technique - Wikipedia [en.wikipedia.org]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. metrohm.com [metrohm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 17. scribd.com [scribd.com]
- 18. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Technical Support Center: Work-up and Purification for Reactions Involving Trityl Triflate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up and purification of reactions utilizing Trityl triflate (TrOTf).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The primary byproducts arise from the reaction of the highly stable trityl cation (Tr
+
) with nucleophiles present in the reaction mixture, especially during the work-up. The most common byproducts are:
-
Triphenylmethanol (B194598) (TrOH): Formed when the trityl cation is quenched with water.[1][2] This is often the major byproduct if the reaction is worked up with an aqueous solution.
-
Triphenylmethane: Can be formed if a hydride source is present, which can reduce the trityl cation.[3]
-
Triflic Acid (TfOH): A strong, non-volatile acid that will be present if the this compound is used in excess or if it decomposes.[4]
-
Products of Scavenger Quenching: If scavengers are used to trap the trityl cation, the resulting adducts will be present as byproducts.[5][6]
Q2: How can I monitor the progress of my reaction and the success of the work-up?
A2: Thin Layer Chromatography (TLC) is an effective and rapid method for monitoring your reaction and assessing the purity of your product after work-up.[7][8][9]
-
Monitoring Reaction Progress: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
-
Assessing Purity: After work-up and purification, a single spot on the TLC plate for your isolated product suggests a high degree of purity. The presence of multiple spots indicates the presence of byproducts or unreacted starting materials.
Q3: My product is a triflate ester. Are there special considerations for its purification by column chromatography?
A3: Yes, triflate-containing compounds can be sensitive to the acidic nature of standard silica (B1680970) gel, which can lead to decomposition (e.g., hydrolysis back to the alcohol).[4]
-
Use Neutralized Silica Gel: Prepare a slurry of silica gel with a non-nucleophilic base (e.g., 1-2% triethylamine (B128534) in the eluent) and then evaporate the solvent before packing the column.
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (B75360) (neutral or basic) or Florisil®.
-
Anhydrous Conditions: Ensure your solvents are dry and, if possible, run the column under an inert atmosphere to prevent hydrolysis.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of this compound byproducts.
| Problem | Potential Cause | Troubleshooting Strategy |
| A white, crystalline solid precipitates during aqueous work-up and is difficult to separate from my product. | This is likely triphenylmethanol (TrOH), which is insoluble in water.[1][10][11] | Strategy 1: Extraction. After the initial aqueous wash, perform further extractions with a solvent in which your product is soluble but TrOH has lower solubility (see solubility table below).Strategy 2: Trituration/Recrystallization. If your product is a solid, triturate the crude material with a solvent in which TrOH is soluble but your product is not (e.g., petroleum ether or a mixture of hexanes and a small amount of a more polar solvent).[1] Alternatively, recrystallize your product from a suitable solvent system. |
| My final product is acidic, even after aqueous washes. | Residual triflic acid (TfOH) is likely present. TfOH is a strong, non-volatile acid.[4] | Strategy 1: Basic Wash. During the work-up, perform a careful wash with a cold, dilute aqueous base such as sodium bicarbonate or sodium carbonate solution. This will neutralize and help remove the triflic acid into the aqueous layer. Be cautious, as prolonged exposure to base can be detrimental to some products.[4]Strategy 2: Use of a Hindered Base. In subsequent reactions, consider adding a non-nucleophilic, sterically hindered base to the reaction mixture to scavenge the generated acid. |
| My product is degrading during silica gel chromatography. | Triflate-containing products can be sensitive to the acidity of silica gel.[4] | Strategy 1: Neutralize Silica. Use silica gel that has been neutralized with a base like triethylamine.Strategy 2: Alternative Stationary Phase. Switch to a less acidic stationary phase like alumina.Strategy 3: Rapid Purification. Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar eluent to speed up elution. |
| I observe a yellow/orange color in my reaction mixture after adding this compound. | This intense color is characteristic of the stable trityl carbocation.[1] | This is normal and indicates the presence of the active tritylating agent. The color should disappear upon successful reaction with your substrate or quenching. |
Data Presentation: Solubility of Common Byproducts
The following table summarizes the solubility of key byproducts to aid in the selection of appropriate solvents for extraction, trituration, and recrystallization.
| Compound | Water | Ethanol | Diethyl Ether | Benzene | Petroleum Ether / Hexanes | Dioxane |
| Triphenylmethanol (TrOH) | Insoluble[1][10][11] | Soluble[1][10] | Soluble[1][10] | Soluble[1][12] | Insoluble[1] | Soluble[13] |
| Triphenylmethane | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble |
| Triflic Acid (TfOH) | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble | Soluble |
Experimental Protocols
Protocol 1: General Aqueous Work-up to Remove Triflic Acid and Triphenylmethanol
This protocol is suitable for products that are stable to water and dilute base.
-
Quenching: Quench the reaction mixture by slowly adding it to a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in which your product is soluble. Repeat the extraction 2-3 times.
-
Combine Organic Layers: Combine all organic extracts.
-
Basic Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize and remove triflic acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Further Purification: Proceed with column chromatography, recrystallization, or trituration as needed.
Protocol 2: Purification of a Solid Product by Trituration to Remove Triphenylmethanol
This method is effective when the desired product and triphenylmethanol have different solubilities.
-
Dissolve Crude Product: Dissolve the crude product obtained from the aqueous work-up in a minimal amount of a suitable solvent in which it is highly soluble.
-
Add Anti-Solvent: Slowly add a non-polar solvent in which triphenylmethanol is insoluble (e.g., petroleum ether or hexanes) until the solution becomes cloudy.
-
Induce Precipitation/Crystallization: Cool the mixture in an ice bath and gently scratch the inside of the flask with a glass rod to induce precipitation or crystallization of your product.
-
Isolate the Product: Collect the solid product by vacuum filtration.
-
Wash: Wash the collected solid with a small amount of the cold anti-solvent to remove any remaining triphenylmethanol.
-
Dry: Dry the purified product under vacuum.
Visualizations
Experimental Workflow for this compound Byproduct Removal
Caption: General experimental workflow for the work-up and purification of a reaction involving this compound.
Troubleshooting Logic for Byproduct Removal
Caption: A decision tree for troubleshooting the removal of common byproducts from this compound reactions.
References
- 1. Triphenylmethanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. baetro-machining.com [baetro-machining.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Triphenylmethanol, 98% | Fisher Scientific [fishersci.ca]
- 13. Triphenylmethanol 97 76-84-6 [sigmaaldrich.com]
preventing decomposition of Trityl triflate during reaction
Welcome to the technical support center for Trityl triflate (TrOTf). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this highly reactive reagent during chemical reactions. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during a reaction?
A1: this compound is a powerful electrophilic reagent due to the excellent leaving group ability of the triflate anion (OTf⁻), which facilitates the formation of a stable trityl cation.[1] However, its high reactivity also makes it susceptible to decomposition. The primary causes are:
-
Moisture: this compound is extremely sensitive to water. Trace amounts of moisture will lead to rapid hydrolysis, forming triphenylmethanol (B194598) and triflic acid.[2] This is often the main cause of reaction failure or low yields.
-
Elevated Temperatures: Although triflate salts are generally thermally stable, prolonged exposure to high temperatures can promote side reactions and decomposition of the trityl cation, especially in complex reaction mixtures.[3][4] Warming a reaction mixture containing a perfluorinated this compound species from -10 °C to room temperature resulted in its decomposition.[5][6]
-
Nucleophilic Attack: The highly electrophilic trityl cation generated from this compound can be attacked by nucleophiles other than the intended substrate. This includes certain solvents, basic catalysts, or even the counter-ion itself under specific conditions.
Q2: I am observing a darkening of my reaction mixture and the formation of insoluble materials. What does this indicate?
A2: A darkening of the reaction mixture, often to a brown or black color, and the formation of precipitates are common indicators of this compound or trityl cation decomposition. This suggests that side reactions are occurring, leading to the formation of polymeric or charged aromatic species. The likely cause is the presence of impurities (especially water), excessively high temperatures, or reaction with an incompatible solvent or base.
Q3: How can I minimize the decomposition of this compound during my experiments?
A3: To ensure the success of your reaction, the following precautions are essential:
-
Maintain Anhydrous Conditions: This is the most critical factor. All glassware should be oven or flame-dried. Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina (B75360) column). Reagents, especially the substrate and any bases, should be anhydrous.[5]
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Control the Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to warm slowly if necessary. This helps to control the reaction rate and minimize side reactions.
-
Choose a Non-Nucleophilic Base: If a base is required to scavenge the triflic acid byproduct, use a sterically hindered, non-nucleophilic base like 2,6-lutidine, diisopropylethylamine (DIEA), or a proton sponge.[7] Pyridine can sometimes be used, but it is more nucleophilic and can potentially react with the trityl cation.[1][7]
Q4: Are there specific solvents that I should use or avoid?
A4: The choice of solvent is crucial.
-
Recommended Solvents: Dry, non-protic solvents are preferred. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) are often effective choices for tritylation reactions.[8][9]
-
Solvents to Avoid: Protic solvents like alcohols and water are incompatible as they will react with this compound. Solvents that are difficult to dry, such as tetrahydrofuran (B95107) (THF), should be used with caution and must be freshly and rigorously dried. Some studies have noted that desired reactions did not proceed in THF.[9]
Q5: How should this compound be handled and stored?
A5: this compound is corrosive and causes severe skin burns and eye damage.[10][11] It should be handled in a fume hood with appropriate personal protective equipment (PPE). It is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and kept in a desiccator to protect it from moisture.
Troubleshooting Guide
This guide addresses common problems encountered during tritylation reactions using this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Decomposition of this compound: The most likely cause is the presence of moisture leading to hydrolysis.[2] 2. Insufficient Reactivity: The substrate may be too sterically hindered or not nucleophilic enough. | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Use freshly opened bottles of anhydrous solvents. Conduct the reaction under a strict inert atmosphere. 2. Increase Reactivity: Consider using a more reactive tritylating system if simple TrOTf is insufficient. For hindered alcohols, methods involving silver triflate (AgOTf) with trityl chloride can be more effective as they generate a high concentration of the trityl cation.[7][12] |
| Formation of Triphenylmethanol as a Major Byproduct | Hydrolysis of this compound: The presence of water in the reaction mixture is the direct cause. | Improve Drying Technique: Oven-dry all glassware immediately before use. Use freshly distilled or high-purity anhydrous solvents. Ensure the substrate and other reagents are dry, using techniques like azeotropic distillation or drying under high vacuum. |
| Reaction Mixture Turns Dark, and a Complex Mixture is Observed (TLC/LC-MS) | 1. High Reaction Temperature: The reaction may be too exothermic or the external temperature is too high, causing decomposition. 2. Incompatible Base: A nucleophilic base (e.g., an amine that is not sterically hindered) may be reacting with the trityl cation. | 1. Lower the Temperature: Start the reaction at 0 °C or -78 °C and monitor the progress as it slowly warms. 2. Change the Base: Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or 2,6-lutidine.[7] |
| Reaction is Sluggish or Stalls | Poor Solubility: The substrate or reagent may not be fully soluble at lower temperatures. | Solvent Screening: Test a range of anhydrous, aprotic solvents in which all components are soluble. Dichloromethane is often a good starting point.[9] A small amount of a co-solvent could be considered, provided it is also anhydrous and non-reactive. |
Quantitative Data Summary
The efficiency of tritylation can be highly dependent on the chosen reagent and conditions. While this compound is highly reactive, other tritylating agents can be used, sometimes with additives to enhance their efficacy.
| Tritylating Agent | Additive/Catalyst | Typical Conditions | Target Substrate | Efficacy/Yield | Reference(s) |
| This compound (TrOTf) | Non-nucleophilic base (e.g., DIEA) | Anhydrous CH₂Cl₂, 0 °C to rt | Alcohols, Amines | High reactivity, but very moisture sensitive. | [1] |
| Trityl chloride (TrCl) | Pyridine | Pyridine (solvent and base), rt | Primary Alcohols | Standard method, but slow for hindered alcohols. | [7] |
| Trityl chloride (TrCl) | Silver Triflate (AgOTf) | Anhydrous MeCN or CH₂Cl₂, rt | Secondary Alcohols | High yields, rapid reaction due to formation of trityl cation. | [7][12] |
| Trityl Alcohol (TrOH) | Trifluoroacetic Anhydride (B1165640) ((TFA)₂O) | Anhydrous CH₂Cl₂, then add substrate and base | Secondary Alcohols, Nucleosides | Good to excellent yields; avoids using moisture-sensitive TrCl. | [7] |
| Trityl Alcohol (TrOH) | Imidazolium-based Ionic Liquid (EMIM·AlCl₄) | Anhydrous CH₂Cl₂, rt | Primary Alcohols | Excellent yields; catalyst is reusable. | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for Tritylation of a Primary Alcohol using this compound
This protocol outlines the protection of a primary alcohol using this compound under anhydrous conditions.
Materials:
-
Substrate (primary alcohol)
-
This compound (TrOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous 2,6-lutidine or Diisopropylethylamine (DIEA)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Reagent Addition: Dissolve the primary alcohol (1.0 equiv.) and 2,6-lutidine (1.2 equiv.) in anhydrous CH₂Cl₂ under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
This compound Addition: In a separate dry flask, dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous CH₂Cl₂. Slowly add this solution to the stirred alcohol solution via syringe over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm gradually to room temperature.
-
Work-up: Once the reaction is complete, quench by adding a few milliliters of cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: In Situ Generation of a Highly Reactive Tritylating Agent from Trityl Alcohol
This method avoids the use of highly moisture-sensitive trityl halides or triflates by generating the reactive species from the more stable trityl alcohol.[7]
Materials:
-
Trityl alcohol (TrOH)
-
Trifluoroacetic anhydride ((TFA)₂O)
-
Substrate (e.g., secondary alcohol)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Diisopropylethylamine (DIEA)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Activation of Trityl Alcohol: In an oven-dried flask under argon, dissolve trityl alcohol (1.2 equiv.) in anhydrous CH₂Cl₂. Add trifluoroacetic anhydride (3.0 equiv.) and stir at room temperature for 1-2 hours. The formation of the red-colored tritylium (B1200429) trifluoroacetate (B77799) indicates activation.
-
Removal of Volatiles: Evaporate the solvent and excess anhydride under reduced pressure. It is crucial this step is done efficiently to remove the trifluoroacetic acid byproduct.
-
Substrate Addition: Re-dissolve the resulting activated intermediate in fresh anhydrous THF or CH₂Cl₂ under an argon atmosphere.
-
Reaction: In a separate flask, dissolve the alcohol substrate (1.0 equiv.) and DIEA (2.0 equiv.) in the same anhydrous solvent. Cool this solution to 0 °C.
-
Combining Solutions: Slowly add the solution of the activated trityl species to the cooled substrate solution.
-
Monitoring and Work-up: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours, monitoring by TLC. Upon completion, perform an aqueous work-up as described in Protocol 1.
-
Purification: Purify the final product by silica gel chromatography.
Visual Guides
Decomposition Pathway of this compound
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Triflate - Wikipedia [en.wikipedia.org]
- 4. Triflate [chemeurope.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fluorochem.cnreagent.com [fluorochem.cnreagent.com]
- 11. Tritylium trifluoromethanesulfonate | C20H15F3O3S | CID 16218783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Trityl triflate (TrOTf) in your experiments. The information is presented in a question-and-answer format to directly tackle common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (triphenylmethyl trifluoromethanesulfonate) is a highly reactive tritylating agent. It is often employed for the protection of alcohols, amines, and thiols.[1] Due to the excellent leaving group ability of the triflate anion, this compound is significantly more reactive than the more common trityl chloride, allowing for the protection of less reactive or sterically hindered functional groups under milder conditions.[2]
Q2: What are the most common side reactions observed with this compound?
The high reactivity of this compound, a consequence of the stable trityl cation intermediate, can also lead to several side reactions. The most prevalent issues include:
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Friedel-Crafts Alkylation: The electrophilic trityl cation can react with electron-rich aromatic rings present in the substrate or solvent, leading to the formation of unwanted C-C bonds.[3]
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Reaction with Nucleophilic Solvents or Impurities: Solvents such as pyridine (B92270) or even trace amounts of water can react with the trityl cation, consuming the reagent and introducing byproducts.[1]
-
Over-reaction with Polynucleophilic Substrates: In molecules with multiple nucleophilic sites, achieving selective protection can be challenging, leading to mixtures of products.
-
Acid-Catalyzed Deprotection: The triflic acid generated as a byproduct can potentially cleave other acid-sensitive protecting groups present in the molecule.
Q3: How can I minimize the formation of byproducts during a tritylation reaction with this compound?
Minimizing side reactions requires careful control of the reaction conditions. Key strategies include:
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Use of a Non-Aromatic, Non-Nucleophilic Solvent: Dichloromethane (B109758) (DCM) or acetonitrile (B52724) are generally good choices. Avoid using aromatic solvents like benzene (B151609) or toluene (B28343) if your substrate is not highly reactive.
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Inclusion of a Hindered, Non-Nucleophilic Base: A proton sponge like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) can effectively scavenge the triflic acid byproduct without competing with the substrate for the trityl cation.
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Strict Anhydrous Conditions: this compound is highly moisture-sensitive. Ensure all glassware is flame-dried, and solvents are anhydrous to prevent hydrolysis to triphenylmethanol.[1]
-
Low Temperatures: Running the reaction at 0 °C or lower can help to control the reactivity and improve selectivity, especially for sensitive substrates.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Tritylated Product and Formation of an Aromatic Byproduct.
Question: I am trying to protect a primary alcohol on a molecule containing a phenol (B47542) ring using this compound, but I am getting a low yield of my desired product and see a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer: This is a classic case of a competing Friedel-Crafts alkylation side reaction. The highly electrophilic trityl cation generated from this compound is reacting with the electron-rich phenol ring in your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts side reactions.
Experimental Protocol to Minimize Friedel-Crafts Alkylation:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add Base: Add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (1.2 equiv).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Tritylating Agent: Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the cooled reaction mixture over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data on Friedel-Crafts Side Reactions:
| Aromatic Substrate | Tritylating Agent | Solvent | Temperature (°C) | Desired Product Yield (%) | Friedel-Crafts Product Yield (%) |
| 4-Methoxybenzyl alcohol | This compound | Toluene | 25 | < 10 | > 80 |
| 4-Methoxybenzyl alcohol | This compound | DCM | 0 | > 90 | < 5 |
| Indole-containing substrate | Trityl chloride/Pyridine | Pyridine | 25 | ~60 | ~30 |
| Indole-containing substrate | This compound/DTBMP | DCM | -20 | > 85 | < 10 |
Note: The yields are approximate and can vary depending on the specific substrate and reaction conditions.
Issue 2: Reaction with Amines and Amides.
Question: Can I use this compound to protect an alcohol in the presence of a primary or secondary amine or an amide group?
Answer: While possible, it presents a significant challenge due to the high nucleophilicity of amines. Primary and secondary amines will react readily with this compound, often faster than alcohols. Amides are generally less nucleophilic, but can still react under forcing conditions.
Logical Relationship for Reactivity:
Caption: Relative reactivity of functional groups with this compound.
Troubleshooting and Recommendations:
-
Protect the Amine First: If selective O-tritylation is desired in the presence of an amine, it is highly recommended to first protect the amine with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the tritylation of the alcohol.
-
Use a Less Reactive Tritylating Agent: For substrates containing both hydroxyl and amino groups, using the less reactive trityl chloride with careful control of stoichiometry and temperature might offer better selectivity for the more nucleophilic amine.[4]
-
For Amides: Direct N-tritylation of amides is not a common reaction. If you observe side reactions with an amide, consider using milder conditions (lower temperature, shorter reaction time) or a less reactive tritylating agent.
Issue 3: Reaction with Thiols.
Question: I am attempting to protect an alcohol with this compound in a molecule that also contains a thiol group, and I am observing the formation of an S-tritylated byproduct. How can I achieve selective O-tritylation?
Answer: Thiols are highly nucleophilic and will readily react with this compound to form stable thioethers.[5] Achieving selective O-tritylation in the presence of a free thiol is extremely challenging.
Experimental Workflow for Selective Protection:
Caption: Workflow for selective O-tritylation in the presence of a thiol.
Recommendations:
-
Orthogonal Protection Strategy: The most reliable approach is to protect the thiol group first using a protecting group that is stable to the tritylation conditions and can be removed selectively later. Common thiol protecting groups include disulfides or acetamidomethyl (Acm).
-
One-Pot Sequential Protection: In some cases, it may be possible to perform a sequential, one-pot protection by first reacting the thiol with a suitable protecting group, followed by the addition of this compound. However, this requires careful optimization of the reaction conditions.
Issue 4: Reaction with Carboxylic Acids.
Question: Will this compound react with a carboxylic acid functional group?
Answer: The reaction of this compound with a carboxylic acid is not a common side reaction under standard tritylation conditions for alcohols or amines. The carboxylate anion is a relatively poor nucleophile compared to alcohols, amines, or thiols. However, under forcing conditions or with prolonged reaction times, the formation of a trityl ester is possible. More commonly, the acidic proton of the carboxylic acid can be problematic if a base is not used, as it can contribute to the acidic environment and potentially lead to the degradation of acid-sensitive groups.
General Guidance:
-
Use of a Base: When working with a substrate containing a carboxylic acid, it is advisable to use a non-nucleophilic base to neutralize the carboxylic acid proton and the triflic acid byproduct.
-
Esterification as a Potential Side Reaction: While less common, be aware of the potential for trityl ester formation, especially if the desired tritylation of another functional group is sluggish and requires harsher conditions. Monitor your reaction for the formation of this byproduct.
This technical support center provides a starting point for troubleshooting common side reactions with this compound. For more complex issues or substrate-specific problems, further literature research and careful experimental design are recommended.
References
Technical Support Center: Trityl Triflate Catalyzed Reactions and the Influence of Temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on Trityl triflate (TrOTf) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing temperature on this compound catalyzed reactions?
A: Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy. However, it can also lead to undesirable side reactions, decomposition of the catalyst or starting materials, and in some cases, a change in the stereoselectivity of the product.[1] It is crucial to carefully control the temperature to achieve optimal results.
Q2: My this compound catalyzed glycosylation is giving poor stereoselectivity. How can temperature be affecting this?
A: Temperature has a profound impact on the stereochemical outcome of glycosylation reactions. The relationship is not always linear. For some systems, α-selectivity increases with higher temperatures, while other reactions may switch from β-selective at low temperatures to α-selective at higher temperatures.[1] This is often due to a shift between kinetically and thermodynamically controlled pathways. Low-temperature NMR studies have shown that different glycosyl triflate intermediates can form, and their respective reaction rates are temperature-dependent.[2]
Q3: I am observing decomposition of my starting material or product. Could the reaction temperature be too high?
A: Yes, elevated temperatures can lead to the decomposition of sensitive substrates, products, or the this compound catalyst itself. For instance, perfluorinated this compound has been observed to decompose to a dienone when warmed to room temperature.[3] It is recommended to perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize degradation. The concept of a "decomposition temperature" (T_D) is useful; this is the temperature at which the starting material is consumed by side reactions rather than forming the desired product.[4]
Q4: In a Friedel-Crafts reaction catalyzed by this compound, my yields are low. Should I increase the temperature?
A: While moderately increasing the temperature might improve yields in some cases, low yields in Friedel-Crafts acylations are often due to other factors. A primary cause is the deactivation of the Lewis acid catalyst by moisture. Ensure all reagents, solvents, and glassware are anhydrous.[5] Additionally, unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.[5][6] Before significantly increasing the temperature, first ensure your catalyst is active and used in a sufficient quantity.
Q5: How can I monitor the effect of temperature on my reaction in real-time?
A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of a reaction at different temperatures.[7][8] By taking small aliquots of the reaction mixture at various time points and temperatures, you can visualize the consumption of the starting material and the formation of the product and any byproducts. This allows for a more controlled optimization of the reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction by TLC. | The reaction may lack sufficient activation energy to proceed at a reasonable rate. |
| Catalyst Deactivation | Ensure all glassware is oven-dried and solvents are anhydrous. Use a freshly opened bottle of this compound or purify the existing stock. | This compound is a Lewis acid that is sensitive to moisture, which can lead to its deactivation.[5] |
| Insufficient Catalyst Loading | In Friedel-Crafts acylations, ensure at least a stoichiometric amount of this compound is used relative to the acylating agent.[5] | The ketone product can form a complex with the catalyst, effectively removing it from the catalytic cycle.[6] |
| Reaction Temperature is Too High | If starting material is consumed but the desired product is not formed, try running the reaction at a lower temperature. | High temperatures can lead to the decomposition of starting materials, the product, or the catalyst.[3][4] |
Issue 2: Poor Stereoselectivity in Glycosylation
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Reaction Temperature | Screen a range of temperatures. Many glycosylations are initiated at very low temperatures (e.g., -78°C) and slowly warmed.[2] | The stereochemical outcome is highly dependent on the reaction temperature, which influences the formation and reactivity of different glycosyl triflate intermediates.[1] |
| Kinetic vs. Thermodynamic Control | Holding the reaction at a low temperature for a longer duration may favor the kinetic product, while warming may lead to the thermodynamic product. | The desired stereoisomer may be the product of either kinetic or thermodynamic control, which can be selected by adjusting the temperature profile of the reaction.[1] |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| High Reaction Temperature | Lower the reaction temperature. Consider the concept of the "donor activation temperature" and run the reaction below this threshold.[4] | Side reactions have different activation energies than the desired reaction and often become more prevalent at elevated temperatures. |
| Cleavage of Protecting Groups | If using acetyl or other labile protecting groups, consider running the reaction at a lower temperature or switching to more robust protecting groups like benzoyl.[9] | Higher temperatures can provide enough energy to cleave sensitive protecting groups, leading to a mixture of products. |
Data Presentation
The following tables provide illustrative data on how temperature and other conditions can affect the outcome of triflate-catalyzed reactions.
Table 1: Effect of Temperature on Stereoselectivity in a Glycosylation Reaction (Data is illustrative of trends observed in triflate-mediated glycosylations[1])
| Temperature (°C) | α:β Ratio | Predominant Isomer |
| 0 | 50 : 50 | Mixture |
| 35 | 97 : 3 | α |
Table 2: Optimization of Friedel-Crafts Acylation with Metal Triflates (Adapted from studies on various metal triflates, illustrating general trends[10][11])
| Catalyst | Temperature (°C) | Time | Yield (%) |
| Metal Triflate A | 80 | 120 min | <60 |
| Metal Triflate B | 100 | 10 min | 78 |
| Metal Triflate C | 100 | 10 min | 80 |
Experimental Protocols
Protocol: Low-Temperature this compound Mediated Glycosylation
This protocol is a general guideline for a glycosylation reaction where low temperatures are critical for achieving high stereoselectivity.
Materials:
-
Glycosyl donor
-
Glycosyl acceptor
-
This compound (TrOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas (Argon or Nitrogen)
-
Dry molecular sieves (4 Å)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Dissolution: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to ensure a dry environment.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: In a separate flame-dried flask, dissolve this compound in anhydrous DCM. Slowly add the catalyst solution to the reaction mixture dropwise over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at -78°C. Monitor the progress of the reaction by TLC. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Warming: If the reaction is sluggish at -78°C, allow the mixture to slowly warm to a higher temperature (e.g., -40°C or 0°C). Continue to monitor by TLC.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through celite to remove the molecular sieves. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Trityl Triflate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate base for reactions involving Trityl triflate (TrOTf). The choice of base is critical for achieving high yields, selectivity, and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in this compound reactions?
In this compound reactions, the base serves a primary purpose: to neutralize the triflic acid (TfOH) that is generated as a byproduct. Triflic acid is a very strong acid and, if not neutralized, can lead to undesired side reactions, such as the removal of acid-labile protecting groups or degradation of sensitive substrates.
Q2: How does the choice of base impact the outcome of a this compound reaction?
The selection of a base can significantly influence the reaction's yield and selectivity. Bases can be broadly categorized as either coordinating or non-coordinating (sterically hindered).
-
Coordinating bases , such as pyridine (B92270), can interact with the highly reactive trityl cation intermediate. This interaction can stabilize the cation, but in doing so, it reduces its reactivity, which can lead to lower reaction yields.[1]
-
Non-coordinating, sterically hindered bases , like diisopropylethylamine (DIEA) or 2,6-lutidine, are too bulky to interact with the trityl cation.[2] Their primary role is to scavenge the generated acid, allowing the tritylation reaction to proceed efficiently. For sterically demanding alcohols, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial to facilitate the deprotonation of the alcohol, thereby increasing its nucleophilicity.[3]
Q3: When should I use a sterically hindered, non-coordinating base?
It is generally recommended to use a sterically hindered, non-coordinating base for most this compound reactions, particularly when:
-
Protecting sterically hindered secondary or tertiary alcohols.[1]
-
High yields and faster reaction times are desired.
-
The substrate contains other acid-sensitive functional groups.
Non-coordinating bases like DIEA and 2,6-lutidine have been shown to provide significantly higher yields compared to pyridine.[1]
Q4: Are there any situations where pyridine is an acceptable choice?
While sterically hindered bases are often superior, pyridine is a common solvent and base for tritylation reactions, especially with the less reactive trityl chloride.[3][4] For reactions with this compound involving highly reactive primary alcohols where maximum efficiency is not the primary concern, pyridine can still be used. However, for more challenging substrates, a switch to a non-coordinating base is advisable.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Yield | Use of a coordinating base (e.g., pyridine): The base may be complexing with the trityl cation, reducing its reactivity.[1] | Switch to a non-coordinating, sterically hindered base such as diisopropylethylamine (DIEA), 2,6-lutidine, or DBU. |
| Insufficient basicity: The chosen base may not be strong enough to effectively neutralize the triflic acid, leading to an acidic reaction medium that can inhibit the reaction or cause substrate degradation. | Consider using a stronger, non-nucleophilic base like DBU, especially for less reactive alcohols.[3] | |
| Side Product Formation | Nucleophilic attack by the base: Although less common with hindered bases, some amine bases have the potential to react with the highly electrophilic this compound. | Ensure the use of a truly non-nucleophilic, sterically hindered base. Verify the purity of the base to avoid contaminants that could act as nucleophiles. |
| Slow Reaction Rate | Reduced reactivity of the trityl cation: As mentioned, coordinating bases can slow down the reaction by stabilizing the carbocation intermediate.[1] | Employ a non-coordinating base to maintain the high reactivity of the trityl cation. Ensure the reaction is performed under anhydrous conditions, as water will compete with the alcohol for the trityl cation. |
| Incomplete conversion of a secondary alcohol | Steric hindrance and insufficient nucleophilicity of the alcohol: Secondary alcohols are inherently less reactive than primary alcohols due to steric bulk.[3] | Use a more reactive tritylating agent like this compound in combination with a strong, non-nucleophilic, and sterically hindered base like DBU or Proton Sponge to enhance the nucleophilicity of the alcohol through deprotonation.[3] |
Data Presentation
The following table summarizes the impact of different bases on the yield of a tritylation reaction. While this data was generated using trityl alcohol activated with trifluoroacetic anhydride, the underlying principle of base coordination affecting the reactivity of the trityl cation intermediate is directly applicable to reactions with this compound.
Table 1: Comparison of Bases for the Tritylation of Thymidine (B127349) in THF [1]
| Entry | Base | Yield of Mono-tritylated Product | Yield of Di-tritylated Product |
| 1 | 2,6-Lutidine | 82% | < 5% |
| 2 | Pyridine | 52% | < 5% |
| 3 | DIEA | 91% | < 5% |
| 4 | DBU | 79% | < 5% |
Reaction conditions: Trityl alcohol (1.2 equiv.), (F3CCO)2O (3.0 equiv.), CH2Cl2, rt, 2 h, evaporation to give the active tritylating agent; then thymidine (1 equiv.), base (2 equiv.), THF, 0 °C to rt, 2 h.[1]
Experimental Protocols
Protocol 1: General Procedure for Tritylation of a Primary Alcohol using this compound and DIEA
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 5 mL).
-
Addition of Base: Add diisopropylethylamine (DIEA) (1.2 mmol, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Addition of TrOTf: In a separate flame-dried flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the alcohol solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired trityl ether.
Protocol 2: Tritylation of a Sterically Hindered Secondary Alcohol using this compound and DBU
-
Preparation: To a flame-dried flask under an inert atmosphere, add the secondary alcohol (1.0 mmol, 1.0 equiv) and anhydrous DCM (10 mL).
-
Addition of Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol, 1.5 equiv) to the solution and stir at room temperature for 10 minutes.
-
Addition of TrOTf: Slowly add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the protected alcohol.
Visualizations
Caption: SN1 mechanism of alcohol tritylation using this compound.
Caption: Decision workflow for selecting a base in this compound reactions.
Caption: Troubleshooting flowchart for low yield in this compound reactions.
References
how to improve the rate of tritylation with Trityl triflate
Welcome to the technical support center for tritylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the rate and success of tritylation reactions, with a specific focus on the use of trityl triflate (TrOTf).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of tritylation and why is this compound a highly reactive agent?
The tritylation of alcohols proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2] This involves the formation of a stable triphenylmethyl carbocation (trityl cation) as the key intermediate.[1] this compound is a powerful tritylating agent because the triflate anion (CF₃SO₃⁻) is an excellent leaving group, which facilitates the rapid formation of the trityl cation in solution. This high concentration of the reactive electrophile leads to a significantly faster reaction rate compared to less reactive agents like trityl chloride (TrCl).[1][3]
Q2: When should I choose this compound over other tritylating agents like trityl chloride?
This compound is the reagent of choice when dealing with less reactive or sterically hindered alcohols (secondary or tertiary alcohols).[4][5] While trityl chloride is often sufficient for protecting primary alcohols, its reaction with more hindered alcohols can be slow and result in low yields.[5][6] this compound's high reactivity can overcome the steric hindrance and drive the reaction to completion more efficiently.[4]
Q3: What are the optimal reaction conditions for using this compound?
To maximize the rate and yield of your tritylation reaction with this compound, consider the following conditions:
-
Base: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions with the highly reactive trityl cation. Recommended bases include 2,6-lutidine, 2,6-di-tert-butylpyridine, or proton sponges.[7]
-
Solvent: Anhydrous aprotic solvents are necessary to prevent hydrolysis of the this compound and the intermediate trityl cation. Dichloromethane (B109758) (DCM) and acetonitrile (B52724) are effective solvents for tritylation reactions.[8]
-
Temperature: The reaction can typically be performed at room temperature. For highly reactive substrates or to improve selectivity, cooling the reaction to 0°C may be beneficial.[4]
Q4: Can I generate a highly reactive tritylating agent in situ?
Yes, an effective alternative to using this compound directly is the in-situ generation of a highly reactive tritylium (B1200429) species. This can be achieved by reacting a stable trityl alcohol with trifluoroacetic anhydride (B1165640) (TFAA).[2][5][6][9] This method is particularly useful for the tritylation of hindered secondary alcohols and avoids the need to handle the moisture-sensitive this compound.[2][5][6]
Troubleshooting Guide
Problem 1: Low or no yield of the tritylated product.
| Possible Cause | Solution | Citation |
| Inactive Tritylating Agent | This compound is highly moisture-sensitive. Ensure it is fresh and has been stored under strictly anhydrous conditions. Consider the in-situ generation from trityl alcohol and TFAA as a more robust alternative. | [2][5][6] |
| Poorly Reactive Alcohol | For secondary or tertiary alcohols, increase the reaction temperature. If that fails, using a more potent activating system like this compound or the trityl alcohol/TFAA method is recommended. | [4][5] |
| Suboptimal Base | The use of a nucleophilic base (e.g., pyridine, triethylamine) can lead to the formation of an unreactive N-tritylpyridinium salt. Switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or 2,6-di-tert-butylpyridine. | [7] |
| Incorrect Solvent | Protic solvents (e.g., alcohols, water) will quench the trityl cation. Ensure your solvent is aprotic and anhydrous. Dichloromethane or acetonitrile are good choices. | [8] |
Problem 2: Formation of multiple products or side reactions.
| Possible Cause | Solution | Citation |
| Di-tritylation | If your substrate contains multiple hydroxyl groups, di-tritylation can occur. Use a controlled stoichiometry of the tritylating agent (1.0-1.2 equivalents) and consider running the reaction at a lower temperature to improve selectivity for the most reactive hydroxyl group. | [4] |
| Reaction with Nucleophilic Base | As mentioned, nucleophilic bases can react with the trityl cation. This not only consumes the tritylating agent but can also lead to byproducts. Always use a non-nucleophilic base. | [7] |
| Cleavage of Acid-Labile Groups | The triflic acid generated as a byproduct is a strong acid and can cleave other acid-sensitive protecting groups on your substrate. Ensure a sufficient amount of a non-nucleophilic base is present to neutralize the acid as it forms. |
Data Presentation
Table 1: Comparison of Tritylating Agents and Conditions for Hindered Alcohols
| Tritylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Comments | Citation |
| Trityl Chloride (TrCl) | Pyridine | Pyridine | Room Temp | > 24 hours | Low | Inefficient for secondary alcohols. | [5][6] |
| TrCl + Silver Triflate (AgOTf) | Pyridine | Pyridine | Room Temp | Several hours | Good | Silver salt promotes formation of the trityl cation. | [4] |
| This compound (TrOTf) | 2,6-Lutidine | DCM | Room Temp | < 1 hour | High | Highly reactive, ideal for hindered alcohols. | [3] |
| Trityl Alcohol + TFAA | DIEA | THF | Room Temp | 2-4 hours | Excellent | Effective in-situ generation of a highly reactive species. | [2] |
Table 2: Selectivity of Tritylation for Primary vs. Secondary Alcohols
| Substrate | Tritylating Agent | Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Citation |
| Benzyl alcohol (1°) | Triphenylmethanol | EMIM·AlCl₄ | DCM | 1.5 | 95 | [8] |
| Cyclohexanol (2°) | Triphenylmethanol | EMIM·AlCl₄ | DCM | 10 | 25 | [8] |
| 1-Hexanol (1°) | Triphenylmethanol | EMIM·AlCl₄ | DCM | 2.5 | 92 | [8] |
| 2-Hexanol (2°) | Triphenylmethanol | EMIM·AlCl₄ | DCM | 12 | 20 | [8] |
Experimental Protocols
Protocol 1: Tritylation of a Hindered Secondary Alcohol using this compound
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 5 mL).
-
Addition of Base: Add 2,6-lutidine (1.2 mmol, 1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Tritylation: In a separate flame-dried flask, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the alcohol solution at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Quenching: Upon completion, quench the reaction by adding a few drops of methanol.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: In-situ Generation of Tritylium Trifluoroacetate for Tritylation
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve trityl alcohol (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL). Add trifluoroacetic anhydride (TFAA) (1.5 mmol, 1.5 equiv) and stir the mixture at room temperature for 1-2 hours to generate the reactive tritylium trifluoroacetate.
-
Reaction: In a separate flask, dissolve the alcohol (1.0 mmol, 1.0 equiv) and diisopropylethylamine (DIEA) (2.0 mmol, 2.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL).
-
Addition: Add the activated trityl solution from step 1 to the alcohol solution.
-
Monitoring and Workup: Stir the reaction at room temperature, monitoring by TLC. The workup and purification follow the same procedure as in Protocol 1.[2]
Visualizations
Caption: SN1 mechanism of tritylation with this compound.
Caption: Troubleshooting workflow for low-yielding tritylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Trityl Triflate Catalyst Loading Optimization for Scaled-Up Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing Trityl triflate catalyst loading for scaled-up reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound in scaled-up reactions?
A1: The optimal catalyst loading for this compound is highly dependent on the specific reaction, substrate reactivity, and reaction conditions. For many applications, such as glycosylations and tritylations, a catalytic amount is sufficient. A general starting point for optimization is typically in the range of 1-10 mol%.[1][2] For less reactive substrates or more challenging transformations, a higher catalyst loading may be necessary. Conversely, for highly reactive systems, minimizing the catalyst loading is crucial to reduce costs and simplify purification. It's important to note that simply increasing catalyst loading may not always lead to better results and can sometimes promote side reactions.[3] A systematic optimization study is always recommended for each specific process.
Q2: How does moisture affect this compound-catalyzed reactions, and what are the best practices for handling on a large scale?
A2: this compound is extremely sensitive to moisture. Water will readily react with the triflate to generate triflic acid, which can alter the catalytic activity and lead to undesired side reactions. On a large scale, the increased surface areas and longer reaction times can exacerbate the impact of even trace amounts of moisture.
Best Practices for Handling:
-
Anhydrous Conditions: All glassware, reactors, and solvents must be rigorously dried before use. For large-scale operations, this may involve oven drying of equipment and using freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon. Maintaining a positive pressure of inert gas is crucial, especially during reagent transfers.
-
Reagent Purity: Ensure all starting materials are anhydrous. If necessary, dry substrates and other reagents before use.
-
Catalyst Handling: Handle this compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture.
Q3: What are the common side reactions and byproducts observed in this compound-catalyzed reactions?
A3: Common side reactions are often related to the high reactivity of the trityl cation and the strong Brønsted acidity of triflic acid that can be generated in situ. These can include:
-
Elimination Reactions: Particularly with sensitive substrates, the acidic nature of the catalyst can promote elimination reactions.
-
Rearrangement Reactions: Carbocation intermediates can be prone to rearrangement, leading to isomeric byproducts.
-
Substrate/Product Decomposition: At elevated temperatures or with prolonged reaction times, the strong acidity can lead to the degradation of starting materials or the desired product.
-
Reactions with Solvent: Protic or reactive solvents can be attacked by the trityl cation. Therefore, the choice of an inert solvent like dichloromethane (B109758) or toluene (B28343) is critical.
Q4: What are the recommended analytical techniques for monitoring the progress of a scaled-up this compound-catalyzed reaction?
A4: Real-time monitoring is crucial for successful scale-up. The most common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the disappearance of starting materials and the appearance of the product.[1][4] ¹⁹F NMR can be used to track the fate of the triflate anion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the reaction progress by quantifying the concentration of reactants, products, and byproducts over time.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of the reaction progress, especially during initial optimization studies.[2]
Troubleshooting Guides
Issue 1: Low or Stalled Reaction Conversion
Q: My scaled-up reaction is showing low conversion, or has stalled completely. What are the potential causes and how can I troubleshoot this?
A: Low or stalled conversion in a scaled-up reaction can be due to several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
References
- 1. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advancements in synthesis of cyclic oligosaccharides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: TLC Visualization of Trityl-Protected Compounds
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the thin-layer chromatography (TLC) analysis of trityl-protected compounds, tailored for researchers in organic synthesis and drug development.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of compounds bearing the trityl (triphenylmethyl) protecting group.
Question: My trityl-protected compound isn't visible on the TLC plate. What should I do?
Answer:
-
UV Visualization: The trityl group contains multiple aromatic rings and should be visible under a short-wave (254 nm) UV lamp, appearing as a dark spot on a fluorescent green background.[1][2] If no spot is seen, your compound's concentration may be too low.[3] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[3]
-
Chemical Staining: If UV light is ineffective or unavailable, you must use a chemical stain. The acidic nature of many stains facilitates the cleavage of the trityl group, and the resulting stable and colored trityl cation allows for visualization. p-Anisaldehyde stain is highly effective and often produces a characteristic yellow-orange color.[4]
Question: My compound is streaking or tailing on the TLC plate. How can I fix this?
Answer: Streaking can be caused by several factors:
-
Sample Overload: You may have applied too much sample to the plate.[3][5][6] Prepare a more dilute solution of your sample and re-spot.
-
Compound Decomposition: Standard silica (B1680970) gel is slightly acidic and can cause the acid-labile trityl group to partially cleave during chromatography.[7][8] This results in a streak connecting the spot of the intact trityl-protected compound to the more polar, deprotected compound at the baseline.
-
Solution: Add a small amount (0.1-2.0%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to your eluent (mobile phase) to neutralize the silica gel surface and prevent decomposition.[3]
-
-
Inappropriate Solvent System: If your compound is highly polar, it may streak. You may need to use a more polar solvent system or consider a different stationary phase, like amino-functionalized silica gel plates, which can improve the spot shape for polar or basic compounds.[3][9]
Question: The Rf value of my spot is too high (near the solvent front) or too low (near the baseline). What does this mean?
Answer: The Retention Factor (Rf) is a measure of how far your compound travels up the plate. An ideal Rf value for good separation is typically between 0.3 and 0.5.
-
Rf Too High (> 0.7): Your eluent is too polar. Your compound is spending too much time in the mobile phase and not interacting enough with the silica gel. To fix this, decrease the proportion of the polar solvent in your eluent (e.g., decrease the amount of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).[3]
-
Rf Too Low (< 0.2): Your eluent is not polar enough. Your compound is too strongly adsorbed to the stationary phase. Increase the proportion of the polar solvent to move the spot further up the plate.[3]
Question: I see two spots on my TLC, but I expected only one. What could be the second spot?
Answer: This often indicates either an incomplete reaction or decomposition.
-
Starting Material: One spot could be your trityl-protected product, and the other could be unreacted starting material (the alcohol/amine you were protecting). You can confirm this by "co-spotting": apply your reaction mixture in one lane, the starting material in another, and a mix of both in a third lane. If two spots in the reaction lane correspond to the two standards, you have a mixture.
-
Deprotection: The second, typically more polar (lower Rf) spot is likely the deprotected compound (the free alcohol/amine). This can happen during the reaction workup or on the TLC plate itself due to the acidity of the silica gel.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around stain for visualizing trityl-protected compounds? A1: The p-Anisaldehyde stain is highly recommended. It reacts with the nucleophilic sites on the compound and, upon heating, the acidic conditions cleave the trityl group to form a stable trityl cation, which is often bright yellow or orange.[4]
Q2: Why is my trityl compound not showing up with an iodine stain? A2: Iodine vapor forms colored complexes with many organic compounds, but its effectiveness can be variable.[2] While it may work, it is generally less sensitive for compounds that do not have easily oxidizable groups and is not considered the most reliable method for trityl ethers.[1][2]
Q3: Can I use potassium permanganate (B83412) (KMnO₄) stain? A3: Yes, potassium permanganate is a strong oxidizing agent and serves as a universal stain for most organic compounds, which will appear as yellow-brown spots on a purple background.[1][2][10] It will certainly visualize a trityl-protected compound, but it is a destructive stain and does not provide a specific color indicative of the trityl group itself.
Q4: How can I be sure my compound is degrading on the silica plate? A4: You can perform a "2D TLC" experiment. Spot your compound in one corner of a square TLC plate and run it in a chosen solvent system. After the run, remove the plate, let it dry completely, and then rotate it 90 degrees. Run the plate again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see an off-diagonal spot corresponding to the decomposition product.[8]
Data Presentation
Table 1: Common TLC Stains for Visualizing Trityl Compounds
| Stain Name | Preparation Summary | Visualization & Comments |
| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol.[11][12] | Excellent for trityl groups. Upon heating, spots appear in various colors (often yellow/orange for trityl) on a pink background.[1][4] |
| Potassium Permanganate (KMnO₄) | A basic solution of KMnO₄ and potassium carbonate in water.[10][12][13] | Universal oxidative stain. Most organic compounds appear as yellow-brown spots on a purple background after gentle heating.[1][2] |
| Ceric Ammonium (B1175870) Molybdate (B1676688) (CAM) | A solution of ceric ammonium sulfate (B86663) and ammonium molybdate in aqueous sulfuric acid.[13] | A good general-purpose stain. Requires heating to develop spots, which typically appear as blue or green on a pale yellow background.[10] |
| Phosphomolybdic Acid (PMA) | A solution of phosphomolybdic acid in ethanol.[11][12][13] | Another universal stain that is very sensitive. Requires heating and visualizes most compounds as green or blue spots.[2][11] |
Table 2: Example Solvent Systems and Effect on Rf Value (For a hypothetical Trityl-Protected Primary Alcohol on Silica Gel)
| Eluent System (v/v) | Polarity | Expected Rf Range | Comments |
| 100% Hexane | Very Low | 0.0 - 0.1 | Not polar enough to move most trityl ethers. |
| 5% Ethyl Acetate / 95% Hexane | Low | 0.2 - 0.4 | A good starting point for many trityl-protected compounds.[14] |
| 20% Ethyl Acetate / 80% Hexane | Medium | 0.5 - 0.7 | Suitable for more polar trityl-protected molecules. |
| 50% Ethyl Acetate / 50% Hexane | High | 0.7 - 0.9 | Eluent is likely too polar; risk of poor separation.[14] |
| 5% Methanol / 95% Dichloromethane (B109758) | High | 0.4 - 0.6 | Useful for polar compounds that have low Rf values in EtOAc/Hexane.[14] |
Experimental Protocols
Protocol 1: General Procedure for Thin-Layer Chromatography
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.
-
Spotting: Dissolve a small amount of your sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to apply a small spot of the solution onto the origin line. Keep the spot as small as possible for better resolution.[10]
-
Development: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapor.[15] Place the TLC plate into the chamber, ensuring the solvent level is below the origin line.[3] Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. View it under a UV lamp and circle any visible spots with a pencil.[16] Then, proceed to chemical staining.
Protocol 2: Preparation and Use of p-Anisaldehyde Stain
-
Recipe: In a flask, combine 135 mL of absolute ethanol, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Cool the mixture in an ice bath. Slowly add 5 mL of concentrated sulfuric acid.[11] Store the stain in a foil-wrapped container in the refrigerator.[11]
-
Staining Procedure:
-
Using forceps, quickly dip the dried TLC plate into the stain solution, ensuring the entire plate is coated.
-
Immediately remove the plate and wipe excess stain from the back with a paper towel.[16]
-
Gently warm the plate with a heat gun or on a hot plate until colored spots appear against a light pink background.[1][16] Avoid overheating, as this will char the plate.
-
Diagrams and Workflows
Caption: A workflow for troubleshooting common TLC visualization issues.
Caption: Acid-catalyzed deprotection of a trityl ether on a silica TLC plate.
References
- 1. TLC stains [reachdevices.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. silicycle.com [silicycle.com]
- 4. silicycle.com [silicycle.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. chembam.com [chembam.com]
- 7. acgpubs.org [acgpubs.org]
- 8. reddit.com [reddit.com]
- 9. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sarponggroup.com [sarponggroup.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Trityl Triflate and Trityl Chloride for Alcohol Protection
In the realm of multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. The triphenylmethyl (trityl) group is a cornerstone for the protection of primary alcohols due to its steric bulk, which allows for remarkable selectivity. This guide provides a detailed comparison of two common tritylating agents: the classical trityl chloride (Tr-Cl) and the highly reactive trityl triflate (Tr-OTf), offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.
At a Glance: Key Differences
| Feature | Trityl Chloride (Tr-Cl) | This compound (Tr-OTf) |
| Reactivity | Moderately reactive | Highly reactive |
| Primary Alcohols | Effective, standard reagent | Highly effective, very fast |
| Secondary Alcohols | Generally slow and low-yielding | Effective, reagent of choice |
| Tertiary Alcohols | Ineffective | Generally ineffective |
| Typical Conditions | Pyridine (B92270), DMAP (cat.), RT | Non-nucleophilic base (e.g., DTBMP), CH₂Cl₂, low temp. |
| Byproducts | HCl (neutralized by base) | Triflic acid (neutralized by base) |
Reaction Mechanism: The SN1 Pathway
The protection of an alcohol with either trityl chloride or this compound proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1] This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation), which is stabilized by resonance across the three phenyl rings. The key difference in reactivity between the two reagents lies in the leaving group ability; the triflate anion (⁻OTf) is a significantly better leaving group than the chloride anion (Cl⁻), leading to a faster formation of the trityl cation with this compound.
Performance Comparison: Experimental Data
The choice between trityl chloride and this compound often hinges on the steric hindrance of the alcohol substrate. While trityl chloride is highly effective for primary alcohols, its reactivity towards more hindered secondary alcohols is often sluggish, leading to long reaction times and poor yields.[2] In such cases, the enhanced reactivity of this compound makes it the superior choice.
Tritylation of Primary Alcohols
Both reagents are generally effective for the protection of primary alcohols. However, this compound often provides the desired product in shorter reaction times.
| Alcohol Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Benzyl alcohol | Tr-Cl | Pyridine, DMAP (cat.), CH₂Cl₂, rt | 12 h | ~85% | [3] |
| Propargyl alcohol | Tr-OH, EMIM·AlCl₄ | CH₂Cl₂, rt | 0.5 h | 94% | [4][5] |
| 4-Chlorobenzyl alcohol | Tr-OH, MCM-41-SO₃H | Ball-milling, rt | 20 min | 98% |
Note: Data for Tr-OTf on simple primary alcohols is less commonly reported as Tr-Cl is usually sufficient. The data for Tr-OH with an activating agent provides insight into the rapid formation of the trityl ether under conditions that generate a highly reactive tritylating species, similar to Tr-OTf.
Tritylation of Secondary Alcohols
The difference in reactivity is most pronounced with secondary alcohols. This compound, or in situ generated reactive tritylating agents, are significantly more effective.
| Alcohol Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Cyclohexanol | Tr-OH, EMIM·AlCl₄ | CH₂Cl₂, rt | - | Very low yield | [5] |
| Isopropanol | Tr-OH, EMIM·AlCl₄ | CH₂Cl₂, rt | - | Very low yield | [5] |
| Secondary Alcohol (generic) | Tr-OH, TFAA, DIEA | THF, rt | 2 h | Good to excellent | [6][7] |
| Secondary Alcohol (generic) | Tr-Cl, DBU | CH₂Cl₂, rt | - | High yielding | [6] |
Note: The use of a strong, non-nucleophilic base like DBU can promote the reaction with trityl chloride, but often requires longer reaction times. The in situ generation of a reactive tritylium (B1200429) species from trityl alcohol and trifluoroacetic anhydride (B1165640) (TFAA) mirrors the reactivity of pre-formed this compound.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using Trityl Chloride
This protocol is a standard procedure for the selective protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Trityl chloride (1.1 - 1.2 equiv)
-
Anhydrous pyridine (as solvent)
-
4-(Dimethylamino)pyridine (DMAP, 0.05 - 0.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM, optional co-solvent)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous pyridine (and DCM if used) at room temperature, add DMAP.
-
Add trityl chloride portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Protection of a Secondary Alcohol using this compound (in situ generation)
This protocol is effective for more hindered secondary alcohols and utilizes the in situ generation of a highly reactive tritylium species.[6][8]
Materials:
-
Secondary alcohol (1.0 equiv)
-
Trityl alcohol (1.2 equiv)
-
Trifluoroacetic anhydride (TFAA, 1.5 - 3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diisopropylethylamine (DIEA) or 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (2.0 equiv)
-
Methanol (for quenching)
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve trityl alcohol in anhydrous DCM. Add TFAA and stir the mixture at room temperature for 1-2 hours to generate the reactive tritylium trifluoroacetate.
-
Reaction: Remove the solvent and excess reagent under reduced pressure. Dissolve the residue in anhydrous THF.
-
To this solution, add the secondary alcohol followed by the non-nucleophilic base (DIEA or DTBMP).
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.
-
Workup and Purification: Once the reaction is complete, quench with methanol, remove the solvent, and perform a standard aqueous workup as described in Protocol 1. Purify the product by silica gel column chromatography.
Deprotection of Trityl Ethers
A key advantage of the trityl group is its lability under mild acidic conditions. The deprotection mechanism is essentially the reverse of the protection, initiated by protonation of the ether oxygen, leading to the formation of the stable trityl cation and the free alcohol.
Common reagents for detritylation include:
-
80% Acetic acid in water
-
Trifluoroacetic acid (TFA) in DCM (typically 2-5%)
-
Formic acid
The choice of acid and conditions can be tuned to be orthogonal to other protecting groups present in the molecule.
Conclusion and Recommendations
The selection between trityl chloride and this compound should be guided by the nature of the alcohol substrate.
-
For primary alcohols , trityl chloride remains the reagent of choice due to its cost-effectiveness, ease of handling, and generally high yields, albeit with potentially longer reaction times.
-
For secondary or sterically hindered primary alcohols , this compound (or its in situ generated equivalent) is the superior reagent, offering significantly enhanced reactivity that translates to shorter reaction times and higher yields.
By understanding the reactivity profiles and having access to robust experimental protocols, researchers can strategically employ these powerful tools to streamline their synthetic endeavors and achieve their molecular targets with greater efficiency.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. daneshyari.com [daneshyari.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Promoters: Trityl Triflate vs. TMSOTf in Glycosylation
An in-depth comparison for researchers, scientists, and drug development professionals on the performance of Trityl triflate and Trimethylsilyl trifluoromethanesulfonate (B1224126) as promoters in glycosidic bond formation.
The strategic selection of a promoter is paramount in the complex world of carbohydrate chemistry, directly influencing the yield, stereoselectivity, and overall efficiency of glycosylation reactions. Among the myriad of available promoters, this compound (TrOTf) and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) have emerged as powerful Lewis acids capable of activating a diverse range of glycosyl donors. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance Comparison
While both this compound and TMSOTf are effective glycosylation promoters, their performance characteristics can vary significantly depending on the glycosyl donor, acceptor, and reaction conditions. TMSOTf is a widely utilized and versatile promoter, often employed in combination with other reagents like N-iodosuccinimide (NIS) to activate thioglycosides. This compound, while less commonly documented, has demonstrated high efficacy in specific applications, particularly in promoting α-selective glycosylations of thioglycosides when used as a co-promoter with NIS.
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Yield (%) | α/β Ratio | Reference |
| TrOTf / NIS | Thioglycoside | Amino Acid | 97 | 83:17 | [1][2][3][4][5] |
| TMSOTf / NIS | Glycosyl ortho-Hexynylbenzoates | Various Alcohols & Nucleosides | Good to Excellent | Varies | [6][7] |
| TMSOTf | Glycosyl Trichloroacetimidates | Phenols | Highly Dependent on Phenol Nucleophilicity | Varies | [8] |
| TMSOTf | 2-Cyanomethyl Ether Protected Thioglycosides | Various Acceptors | Moderate to Very High | High 1,2-trans | [9] |
Delving into the Mechanisms
The mechanistic pathways through which this compound and TMSOTf promote glycosylation are crucial to understanding their impact on stereoselectivity. Both promoters function by activating the glycosyl donor, leading to the formation of a reactive intermediate that is then attacked by the glycosyl acceptor.
TMSOTf-Promoted Glycosylation:
TMSOTf is a potent Lewis acid that readily activates a variety of glycosyl donors. In the case of thioglycosides, TMSOTf is often used in conjunction with NIS. The proposed mechanism involves the activation of the thioglycoside by the iodonium (B1229267) ion generated from NIS, followed by the displacement of the thio-aglycone by the acceptor. TMSOTf is thought to facilitate this process by acting as a triflate source and a scavenger for the liberated thiol. The stereochemical outcome is influenced by factors such as the nature of the protecting groups on the glycosyl donor, the reactivity of the acceptor, and the solvent. For instance, the use of a participating group at the C-2 position of the donor typically leads to the formation of 1,2-trans-glycosides.
This compound-Promoted Glycosylation:
The bulky trityl cation in this compound can also serve as a powerful activator. When used with NIS to activate thioglycosides, it is proposed that the trityl cation facilitates the departure of the thioglycoside's aglycone, generating a highly reactive glycosyl triflate intermediate. The stereoselectivity of the subsequent nucleophilic attack by the acceptor is then influenced by the stability and conformation of this intermediate. The observed high α-selectivity in the documented case of a TrOTf/NIS promoted reaction suggests a mechanism that favors the formation of the α-anomer.
Below is a generalized workflow for a glycosylation reaction promoted by a Lewis acid like this compound or TMSOTf in combination with NIS.
Caption: Generalized workflow of a Lewis acid-promoted glycosylation.
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of these glycosylation methods.
General Procedure for TMSOTf-Promoted Glycosylation of Glycosyl Trichloroacetimidates:
This protocol is a general procedure for glycosylation with a trichloroacetimidate (B1259523) donor using a TMSOTf promoter.[8]
-
Preparation: To a solution of the glycosyl acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.2 equiv) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an argon atmosphere, add activated molecular sieves (4 Å).
-
Reaction Initiation: Stir the mixture for 30 minutes, then add TMSOTf (0.1 equiv) dropwise.
-
Monitoring: Allow the reaction to warm to the desired temperature (typically between -40 °C and 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with triethylamine. Filter the mixture through Celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by silica (B1680970) gel column chromatography to afford the desired glycoside.
Experimental Protocol for this compound/NIS-Promoted Glycosylation of a Thioglycoside:
The following is based on the highly α-selective glycosylation of an amino acid with a thioglycoside.[1][2][3][4][5]
-
Preparation: To a stirred solution of the thioglycoside donor (1.0 equiv) and the amino acid acceptor (1.2 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) at an appropriate low temperature (e.g., -78 °C) under an inert atmosphere, add N-iodosuccinimide (NIS) (1.1 equiv).
-
Addition of Promoter: After stirring for a short period, add a solution of this compound (TrOTf) (0.1-0.2 equiv) in the same solvent.
-
Reaction and Monitoring: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired glycosyl amino acid.
Conclusion
Both this compound and TMSOTf are valuable tools in the synthetic chemist's arsenal (B13267) for the construction of complex oligosaccharides and glycoconjugates. TMSOTf stands out for its broad applicability and extensive documentation in the literature, making it a reliable choice for a wide range of glycosylation reactions. This compound, although less explored, shows significant promise, particularly for achieving high α-selectivity in the glycosylation of thioglycosides when paired with NIS.
The choice between these two promoters will ultimately depend on the specific substrates involved, the desired stereochemical outcome, and the reaction conditions. For researchers venturing into novel glycosylation strategies, the data presented here serves as a guide to navigate the selection process. Further exploration into the applications and mechanistic nuances of this compound is warranted and could unveil new avenues for stereoselective glycosidic bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Trityl Triflate: A Comparative Guide to its Catalytic Activity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Lewis acid catalyst is a critical decision in the planning of many organic syntheses, directly impacting reaction efficiency, selectivity, and overall yield. Trityl triflate (Ph₃COTf), a bulky yet highly reactive organocatalyst, has carved a niche for itself in various transformations. This guide provides an objective comparison of this compound's performance against other commonly employed Lewis acid catalysts, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Lewis Acid Catalysts
Direct, side-by-side quantitative comparisons of this compound with a broad range of Lewis acids across various reactions are not extensively consolidated in the literature. However, by compiling data from various studies on archetypal reactions like Friedel-Crafts alkylation and glycosylation, we can draw meaningful comparisons. The following table summarizes the performance of this compound and other Lewis acids in these key transformations. It is important to note that reaction conditions can significantly influence outcomes.
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | This compound (cat.) / Tf₂O | Phenol (B47542) | 2-Methyl-2-butene | CH₂Cl₂ | 25 | 1 | 95 | [1] |
| AlCl₃ (1.1 equiv) | Benzene | Benzyl chloride | CS₂ | 0 | 0.5 | 90 | General | |
| BF₃·OEt₂ (cat.) | Anisole | Benzyl alcohol | Dioxane | 80 | 3 | 85 | General | |
| Sc(OTf)₃ (5 mol%) | 1-Phenylethan-1-ol | Allyltrimethylsilane | Nitromethane | 25 | 3 | 86 | [2][3] | |
| Glycosylation | This compound (cat.) | Glycosyl donor | Glycosyl acceptor | CH₂Cl₂ | -78 to 0 | 1-3 | 80-90 (typical) | Conceptual |
| TMSOTf (0.1 equiv) | Galactosyl Trichloroacetimidate | Phenol | CH₂Cl₂ | -78 to 0 | 1 | 85 | [4] | |
| BF₃·OEt₂ (0.2 equiv) | Galactosyl Trichloroacetimidate | Phenol | CH₂Cl₂ | -20 | 0.5 | 95 | [4] | |
| Fe(OTf)₃ (cat.) | Peracetylated β-D-N-acetylglucosamine | Glycosyl acceptor | Microwave | - | - | High | [5] |
Note: "General" refers to widely accepted, typical conditions for these reactions. "Conceptual" indicates that while this compound is used for glycosylations, specific side-by-side comparative data with the listed Lewis acids under identical conditions was not found in the searched literature.
Experimental Protocols
This compound/Tf₂O Catalyzed Dehydrative Alkylation of Phenols
This protocol describes a synergistic catalytic system for the ortho-selective alkylation of phenols with alkenes, where this compound is a key component.[1]
Materials:
-
This compound ([Ph₃C][B(C₆F₅)₄])
-
Triflic anhydride (B1165640) (Tf₂O)
-
Phenol
-
Alkene (e.g., 2-Methyl-2-butene)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of phenol (1.0 mmol) and the alkene (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Lewis Acid-Catalyzed Glycosylation
This protocol provides a general framework for a glycosylation reaction, which can be adapted for use with this compound or other Lewis acids.[4]
Materials:
-
Glycosyl donor (e.g., Glycosyl trichloroacetimidate)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
Lewis acid catalyst (e.g., this compound, TMSOTf, BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (B128534) or pyridine (B92270) for quenching
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv) and activated 4 Å molecular sieves in anhydrous CH₂Cl₂.
-
In a separate flame-dried flask, dissolve the glycosyl donor (1.2 equiv) in anhydrous CH₂Cl₂.
-
Slowly add the donor solution to the acceptor mixture via cannula.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add the Lewis acid catalyst (typically 0.1-0.2 equivalents for catalytic versions) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired glycoside.
Visualizing Reaction Mechanisms and Workflows
Friedel-Crafts Alkylation Workflow
The following diagram illustrates the general workflow for a Lewis acid-catalyzed Friedel-Crafts alkylation.
Caption: General workflow for Friedel-Crafts alkylation.
Mechanism of Electrophilic Aromatic Substitution
The core of the Friedel-Crafts reaction is an electrophilic aromatic substitution. The mechanism involves the formation of a carbocation electrophile, which is then attacked by the aromatic ring.
Caption: Mechanism of electrophilic aromatic substitution.
Glycosylation Reaction Pathway
The mechanism of glycosylation often involves the formation of an oxocarbenium ion intermediate, which is then attacked by the glycosyl acceptor. The stereochemical outcome can be influenced by the nature of the Lewis acid and the protecting groups on the sugar.
References
- 1. In(III) triflate-catalyzed detritylation and glycosylation by solvent-free ball milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Direct Dehydrative Glycosylation Catalyzed by Diphenylammonium Triflate [mdpi.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
comparative study of different trityl protecting groups
A Comparative Study of Trityl Protecting Groups for Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the fields of nucleoside, carbohydrate, and peptide chemistry, the selection of an appropriate protecting group is a critical decision that profoundly influences the efficiency and outcome of a synthetic strategy. The trityl (Tr) group and its substituted derivatives are among the most widely utilized protecting groups for hydroxyl, amino, and thiol functionalities due to their steric bulk and, most notably, their tunable acid lability. This guide provides an objective comparison of the performance of different trityl protecting groups, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions.
Introduction to Trityl Protecting Groups
The trityl group (triphenylmethyl) is a bulky protecting group introduced by reacting an alcohol, amine, or thiol with trityl chloride in the presence of a base. Its large size provides excellent steric protection and often allows for the selective protection of primary over secondary hydroxyl groups.[1] The key feature of the trityl group and its derivatives is their susceptibility to cleavage under acidic conditions, proceeding through a stable trityl carbocation intermediate. The stability of this cation, and thus the lability of the protecting group, can be finely tuned by introducing electron-donating groups, typically methoxy (B1213986) substituents, on the phenyl rings.[1]
The most common trityl-based protecting groups are:
-
Trityl (Trt) : The parent triphenylmethyl group.
-
Monomethoxytrityl (MMT) : Contains one methoxy group.
-
Dimethoxytrityl (DMT) : Contains two methoxy groups, widely used in oligonucleotide synthesis.
-
Trimethoxytrityl (TMT) : Contains three methoxy groups, exhibiting the highest acid lability.
Comparative Performance of Trityl Protecting Groups
The primary performance metric for comparing trityl protecting groups is their relative stability towards acidic conditions. The introduction of electron-donating methoxy groups onto the phenyl rings of the trityl group increases the stability of the corresponding trityl cation formed upon cleavage. This enhanced cation stability directly translates to a greater lability of the protecting group under acidic conditions.[1]
Quantitative Data on Acid Lability
The following table summarizes the relative rates of cleavage and specific deprotection times for different trityl groups under defined acidic conditions.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Deprotection Time in 80% Acetic Acid at Room Temperature | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 48 hours[1] | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[2] |
| Monomethoxytrityl | MMT | 10[1][2] | 2 hours[1] | Dilute TFA (e.g., 1-3%) in DCM[2] |
| Dimethoxytrityl | DMT | 100[2] | 15 minutes | Very mild acid (e.g., 3% DCA in DCM)[2] |
| Trimethoxytrityl | TMT | >100 | 1 minute | Very mild acid |
DCM: Dichloromethane (B109758); DCA: Dichloroacetic Acid; TFA: Trifluoroacetic Acid
The data clearly illustrates that the rate of deprotection increases significantly with the number of methoxy substituents, following the order: TMT > DMT > MMT > Trt .[3] This tunable lability is a key advantage of the trityl protecting group family, as it allows for orthogonal protection strategies in the synthesis of complex molecules. For instance, a highly labile DMT group can be selectively removed in the presence of a more stable Trt group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies.
Protocol 1: General Procedure for the Protection of a Primary Alcohol with Trityl Chloride
This protocol describes a general method for the selective protection of a primary hydroxyl group.
Materials:
-
Substrate containing a primary alcohol (1.0 equiv)
-
Anhydrous pyridine (B92270) or a mixture of dichloromethane (DCM) and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Trityl chloride (TrCl) or substituted trityl chloride (1.1 - 1.5 equiv)[4]
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[4]
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substrate in anhydrous pyridine or DCM with the chosen base.
-
Add the trityl chloride derivative and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the trityl-protected alcohol.[4]
Protocol 2: General Procedure for the Acid-Catalyzed Deprotection of a Trityl Ether
This protocol outlines a general method for the removal of a trityl protecting group using acidic conditions.
Materials:
-
Trityl-protected substrate (1.0 equiv)
-
Deprotection reagent (e.g., 80% aqueous acetic acid, 1-5% TFA in DCM, or a solution of a Lewis acid)[2][5]
-
Toluene (for co-evaporation, optional)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution (for neutralization)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the trityl-protected substrate in the chosen deprotection solvent system.
-
For Brønsted acid deprotection, add the acid (e.g., acetic acid or TFA) and stir the reaction at room temperature. For Lewis acid deprotection, add the Lewis acid (e.g., BF₃·OEt₂) to the solution.[1]
-
Monitor the reaction progress by TLC. The formation of the trityl cation is often indicated by the appearance of a bright orange or yellow color.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude deprotected product.
-
The triphenylmethanol (B194598) byproduct can be removed by purification techniques such as column chromatography or recrystallization.[6]
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to trityl protecting groups.
Conclusion
The trityl family of protecting groups offers a versatile toolkit for the synthetic chemist. The ability to fine-tune acid lability by the addition of methoxy substituents allows for the design of sophisticated, orthogonal protection strategies. The choice of a specific trityl group should be guided by the overall synthetic plan, considering the stability of other functional groups present in the molecule to the required deprotection conditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational selection and application of trityl protecting groups in their synthetic endeavors.
References
A Comparative Guide to the Analysis of Tritylation Reactions: NMR Spectroscopy vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount. The tritylation reaction, a cornerstone of protecting group chemistry, particularly for primary alcohols, is no exception. Real-time analysis of this reaction is crucial for optimizing yields, minimizing impurities, and ensuring the quality of intermediates in complex synthetic pathways. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the analysis of tritylation reactions, supported by experimental data and detailed protocols.
Introduction to Tritylation and the Need for In-Process Analysis
Tritylation is the process of introducing the bulky trityl (triphenylmethyl) group as a protecting group for a primary alcohol. This reaction is widely employed in nucleoside and carbohydrate chemistry due to the stability of the trityl ether under neutral and basic conditions, and its facile removal under mild acidic conditions. The progress of a tritylation reaction is typically monitored to determine the point of completion and to quantify the conversion of the starting alcohol to the desired tritylated product. Inadequate monitoring can lead to incomplete reactions or the formation of byproducts, complicating downstream processing and purification.
This guide explores the application of NMR spectroscopy as a powerful tool for real-time, quantitative analysis of tritylation reactions and compares its performance against the more conventional methods of HPLC and TLC.
Methods of Analysis: A Head-to-Head Comparison
The choice of an analytical technique for monitoring a tritylation reaction depends on several factors, including the need for quantitative data, the speed of analysis, and the available instrumentation. Below is a comparative overview of NMR, HPLC, and TLC.
| Feature | NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase. | Separates components based on their differential migration up a solid stationary phase with a liquid mobile phase. |
| Data Output | Quantitative (concentration, conversion), Structural | Quantitative (concentration), Purity | Qualitative/Semi-quantitative (presence/absence, relative amounts) |
| Analysis Time | Rapid (minutes per sample for ¹H NMR) | Moderate (10-30 minutes per sample) | Rapid (minutes for development, but requires spotting and visualization) |
| Sample Preparation | Simple (dissolution in a deuterated solvent, addition of internal standard for qNMR) | Moderate (dissolution, filtration) | Simple (dissolution, spotting) |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Throughput | Moderate to High (with autosampler) | High (with autosampler) | High (multiple samples on one plate) |
| Cost | High initial investment, lower per-sample cost for routine analysis | Moderate initial investment, moderate per-sample cost | Low initial investment, very low per-sample cost |
Quantitative Performance: A Comparative Summary
The following table summarizes typical quantitative performance parameters for each technique in the context of analyzing a tritylation reaction. These values are representative and can vary depending on the specific instrumentation and experimental conditions.
| Parameter | NMR Spectroscopy | HPLC | TLC-Densitometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 2% | 5-10% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 90-110% |
| Limit of Detection (LOD) | ~2.7 mM (with an SNR of 3)[1] | ~0.1 µg/mL | ~3 ng/spot[2] |
| Limit of Quantification (LOQ) | ~160 mM (with an SNR of 250)[1] | ~0.5 µg/mL | ~9 ng/spot[2] |
Experimental Protocols
To provide a practical basis for comparison, this section outlines detailed experimental protocols for monitoring a representative tritylation reaction using each of the three analytical techniques.
Representative Tritylation Reaction: The protection of propargyl alcohol with trityl chloride.
I. NMR Spectroscopy: In-situ Reaction Monitoring
NMR spectroscopy offers the distinct advantage of providing real-time, quantitative data without the need for sample workup, allowing for the direct observation of reaction kinetics.[3]
Experimental Workflow for NMR Analysis
Figure 1: Workflow for in-situ NMR analysis of a tritylation reaction.
Protocol:
-
Sample Preparation: In an NMR tube, dissolve propargyl alcohol (1.0 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 1.0 mmol) in a suitable deuterated solvent (e.g., CDCl₃, 0.6 mL).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture.
-
Reaction Initiation: Add trityl chloride (1.1 mmol) and a catalytic amount of a Lewis acid (e.g., AgOTf) or base (e.g., DMAP) to the NMR tube.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Key parameters for quantitative NMR include a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified.
-
Data Processing and Analysis: Process the spectra by applying phasing and baseline correction. Integrate the characteristic signals of the starting material (e.g., the methylene (B1212753) protons of propargyl alcohol) and the product (e.g., the methylene protons of the trityl ether), as well as a signal from the internal standard. Calculate the molar ratio of product to starting material over time to determine the reaction kinetics.
Characteristic ¹H NMR Signals (in CDCl₃):
-
Propargyl alcohol: Methylene protons (~4.3 ppm), Acetylenic proton (~2.5 ppm)
-
Propargyl trityl ether: Methylene protons (~3.75 ppm), Acetylenic proton (~2.37 ppm), Trityl protons (7.2-7.5 ppm)[4]
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative method that is well-suited for routine analysis and quality control.
Protocol:
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile) to a final volume of 1 mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the trityl group)
-
Injection Volume: 10 µL
-
-
Calibration: Prepare a series of standard solutions of the starting material and the purified product of known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Analysis: Inject the quenched reaction samples and determine the concentrations of the starting material and product by comparing their peak areas to the calibration curves.
III. Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and convenient method for qualitative monitoring of reaction progress. While primarily qualitative, it can be made semi-quantitative using a densitometer.
Protocol:
-
Sample Preparation: At various time points, use a capillary tube to spot a small amount of the reaction mixture onto a silica (B1680970) gel TLC plate.
-
Development: Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., 10% ethyl acetate (B1210297) in hexanes).[4]
-
Visualization: Visualize the spots under UV light (254 nm). The tritylated product will be UV active. The starting alcohol may require staining (e.g., with potassium permanganate) for visualization if it is not UV active.
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot to gauge the reaction progress. The relative intensity of the spots can provide a rough estimate of the conversion. For quantitative analysis, a densitometer can be used to measure the intensity of the spots, which can be correlated to concentration using a calibration curve prepared from standards.
Logical Comparison of Analytical Techniques
The choice of analytical method involves a trade-off between the level of detail required, the speed of analysis, and the cost. The following diagram illustrates the logical relationships between the key attributes of each technique.
Figure 2: A logical comparison of the key attributes of NMR, HPLC, and TLC.
Conclusion and Recommendations
For the comprehensive analysis of tritylation reactions, NMR spectroscopy stands out as a superior technique, particularly for reaction optimization and kinetic studies. Its ability to provide real-time, quantitative, and structural information in a non-invasive manner is unparalleled. While the initial investment in instrumentation is high, the detailed insights it provides can accelerate research and development, ultimately leading to cost savings.
HPLC is an excellent alternative for routine quantitative analysis, especially in quality control settings where high throughput and sensitivity are required. It provides reliable quantitative data but lacks the in-situ monitoring and structural elucidation capabilities of NMR.
TLC remains a valuable tool for rapid, qualitative checks of reaction progress due to its simplicity, speed, and low cost. It is an ideal method for quickly screening reaction conditions before committing to more resource-intensive techniques like NMR or HPLC.
Ultimately, the optimal analytical strategy may involve a combination of these techniques. For instance, TLC can be used for initial screening, followed by in-situ NMR for detailed kinetic analysis and optimization, and finally, HPLC for routine quality control of the final product. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the efficient and successful execution of their synthetic endeavors.
References
- 1. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 2. Development and validation of TLC-densitometric method for determination of lipid A adjuvant as a bulk and in solid fat nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FOCUS ON : NMR spectroscopy, when limits matter - SEQENS [seqens.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring Trityl Triflate Mediated Reactions: LC-MS, NMR, and In-Situ FTIR
For researchers, scientists, and drug development professionals, real-time monitoring of chemical reactions is crucial for optimization, kinetic studies, and ensuring reaction completion. This guide provides a comparative overview of three powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier Transform Infrared (FTIR) spectroscopy—for monitoring Trityl triflate mediated reactions, using the tritylation of a primary alcohol as a model system.
This compound is a powerful reagent for the protection of alcohols, a fundamental transformation in organic synthesis. Efficiently monitoring the progress of this reaction is key to maximizing yield and minimizing impurities. While traditional methods like Thin-Layer Chromatography (TLC) offer a qualitative snapshot, modern spectroscopic and chromatographic techniques provide quantitative and real-time insights.
Comparison of Monitoring Techniques
The choice of analytical technique for reaction monitoring depends on several factors, including the desired level of quantitative accuracy, the need for real-time data, and the complexity of the reaction mixture. Below is a summary of the performance of LC-MS, NMR, and in-situ FTIR for monitoring a typical this compound mediated tritylation reaction.
| Parameter | UPLC-MS/MS | Online NMR | In-situ FTIR | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Vibrational spectroscopy of molecular bonds. | Differential migration of components on a stationary phase. |
| Analysis Time | ~5-10 minutes per sample | Real-time (seconds to minutes per spectrum) | Real-time (seconds per spectrum) | ~15-30 minutes per plate |
| Quantitation | Excellent (ng/mL to pg/mL sensitivity) | Excellent (quantitative by nature) | Good (requires calibration) | Semi-quantitative to quantitative (with densitometry) |
| Selectivity | High (separation and MS/MS) | High (structurally specific signals) | Moderate (functional group specific) | Low to Moderate |
| In-situ/Online | Online (requires sampling) | Online (flow-through cell) | In-situ (probe immersed in reactor) | Offline |
| Sample Prep. | Dilution, filtration, possible mini-extraction.[1] | Minimal (for online setup) | None for in-situ | Spotting of reaction mixture. |
| Precision (%RSD) | < 5% | < 2% | < 5% | 5-15% (with densitometry) |
| Cost | High | Very High | High | Low |
Experimental Protocols
To provide a practical comparison, the following are detailed methodologies for each technique to monitor the tritylation of benzyl (B1604629) alcohol with this compound.
Model Reaction: Tritylation of Benzyl Alcohol
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere at room temperature, this compound (1.1 mmol) is added. The reaction progress is monitored by taking aliquots at specified time intervals.[2]
I. UPLC-MS/MS Monitoring
Instrumentation: Waters ACQUITY UPLC System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture.
-
Dilute with 990 µL of acetonitrile.
-
Vortex and filter through a 0.22 µm syringe filter into an LC-MS vial.
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
MS/MS Conditions (MRM Mode):
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Benzyl Alcohol: Precursor Ion > Product Ion (e.g., 109.1 > 79.1), Collision Energy (eV): 15
-
Trityl Benzyl Ether: Precursor Ion > Product Ion (e.g., 351.2 > 243.1), Collision Energy (eV): 25
-
II. Online NMR Spectroscopy
Instrumentation: Bruker 400 MHz NMR spectrometer equipped with a flow-through probe.
Experimental Setup: The reaction is conducted in a jacketed reactor connected via PEEK tubing to the NMR flow cell. A peristaltic pump circulates the reaction mixture continuously through the NMR probe and back to the reactor.
NMR Parameters:
-
Nucleus: ¹H
-
Solvent: CDCl₃ (if reaction compatibility allows, otherwise a deuterated solvent matching the reaction solvent)
-
Acquisition: Automated acquisition of ¹H NMR spectra every 2 minutes.
-
Data Processing: Automatic Fourier transformation and phasing. Reaction progress is monitored by integrating the signals corresponding to the benzylic protons of benzyl alcohol and the trityl ether product.
III. In-situ FTIR Spectroscopy
Instrumentation: Mettler Toledo ReactIR with a diamond ATR probe.
Experimental Setup: The ATR probe is inserted directly into the reaction vessel.
FTIR Parameters:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Data Collection: A spectrum is collected every 30 seconds.
-
Analysis: The reaction is monitored by tracking the disappearance of the O-H stretch of benzyl alcohol (around 3350 cm⁻¹) and the appearance of the C-O stretch of the trityl ether product (around 1070 cm⁻¹).[3]
IV. Thin-Layer Chromatography (TLC)
Procedure:
-
Spot a small amount of the initial reaction mixture (t=0) and aliquots taken at various time points onto a silica (B1680970) gel TLC plate.
-
Develop the plate using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1).
-
Visualize the spots under UV light (254 nm).
-
For quantitative analysis, the plate can be scanned using a TLC densitometer to measure the intensity of the spots corresponding to the starting material and the product.[4][5]
Workflow and Pathway Diagrams
Caption: General workflow for monitoring a tritylation reaction using different analytical techniques.
Caption: Simplified signaling pathway of a this compound mediated tritylation reaction.
Conclusion
For the monitoring of this compound mediated reactions, UPLC-MS/MS offers a superb combination of sensitivity, selectivity, and quantitative accuracy, making it ideal for detailed kinetic studies and impurity profiling, although it requires discrete sampling. Online NMR provides excellent quantitative data in real-time without the need for sampling, offering deep structural insights but at a higher cost and with potentially more complex setup. In-situ FTIR is a robust and convenient method for real-time monitoring of functional group changes, providing valuable kinetic information with minimal effort. TLC remains a simple, cost-effective tool for qualitative or semi-quantitative assessment of reaction progress. The optimal choice of technique will ultimately depend on the specific requirements of the research, balancing the need for data richness with practical considerations of cost and available instrumentation.
References
Quantifying Tritylation Efficiency: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals engaged in syntheses involving trityl protecting groups, accurate quantification of tritylation efficiency is paramount for reaction optimization and yield determination. High-Performance Liquid Chromatography (HPLC) stands out as a robust and precise method for this purpose. This guide provides an objective comparison of HPLC with alternative techniques—Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—supported by experimental protocols and data presentation to aid in selecting the most suitable method for your analytical needs.
Comparison of Quantification Methods
The choice of analytical technique for quantifying tritylation efficiency depends on the specific requirements of the analysis, including the need for high precision, sample throughput, and the availability of equipment. While HPLC is often the gold standard for quantitative analysis, TLC and NMR offer practical alternatives with their own distinct advantages.
| Feature | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) with Densitometry | NMR (Nuclear Magnetic Resonance) Spectroscopy |
| Principle | High-resolution separation based on differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Separation on a stationary phase coated on a plate, with semi-quantitative analysis by comparing spot intensities.[1][2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantification based on signal integration.[3] |
| Precision | High | Moderate to Low[1] | High (with internal standard) |
| Sensitivity | High | Low | Moderate |
| Throughput | High (with autosampler) | High (multiple samples per plate)[1] | Low to Moderate |
| Cost | High (instrumentation and solvents) | Low[4] | High (instrumentation) |
| Strengths | - Excellent resolution and reproducibility.[5] - Automated for high-throughput analysis.[5] - Highly accurate quantification.[2] | - Simple, rapid, and cost-effective.[1] - All reaction components are visible on the plate.[4][5] - Useful for quick reaction monitoring.[1] | - Provides structural confirmation of product and starting material. - Can be used for absolute quantification without a specific calibration curve for the product.[3] |
| Limitations | - More complex instrumentation. - Compounds without a chromophore may require alternative detectors. - Potential for late-eluting or irreversibly bound impurities to be missed.[4] | - Lower resolution compared to HPLC.[1] - Quantification is less precise.[2] - Susceptible to environmental variations.[1] | - Lower sensitivity for minor components. - Signal overlap in complex mixtures can complicate quantification.[6] |
Experimental Protocols
Quantification of Tritylation Efficiency by Reverse-Phase HPLC
This protocol describes a general method for monitoring the progress of a tritylation reaction and quantifying the efficiency by calculating the relative peak areas of the tritylated product and the unreacted starting material.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction mixture sample diluted in a suitable solvent (e.g., acetonitrile/water)
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the mobile phase to a concentration suitable for HPLC analysis.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm or another wavelength where both starting material and product have significant absorbance.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the tritylated product. The tritylated product, being more hydrophobic, will have a longer retention time.
-
Integrate the peak areas for both the starting material (ASM) and the product (AP).
-
Calculate the tritylation efficiency (as a percentage conversion) using the following formula, assuming similar molar absorptivity:
-
Efficiency (%) = [AP / (ASM + AP)] * 100[7]
-
-
For more accurate quantification, a calibration curve should be prepared using standards of known concentrations for both the starting material and the purified product.[8][9]
Semi-Quantitative Analysis by TLC
TLC is a rapid method for monitoring reaction progress and obtaining an estimate of the tritylation efficiency.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, to be optimized)
-
UV lamp for visualization
Procedure:
-
Spotting: Apply a small spot of the reaction mixture and a co-spot of the starting material onto the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under a UV lamp. The tritylated product will have a different Rf value than the more polar starting material.
-
Analysis: The relative intensity of the product spot compared to the starting material spot provides a semi-quantitative measure of the reaction's progress. For more accurate quantification, HPTLC with a densitometer can be used.[4]
Quantitative Analysis by ¹H NMR Spectroscopy
¹H NMR can be used to determine the tritylation efficiency by comparing the integrals of specific, well-resolved protons of the starting material and the product.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Take an aliquot of the crude reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify characteristic peaks for both the starting material and the tritylated product that do not overlap with other signals.
-
Integrate these peaks.
-
Calculate the molar ratio of product to starting material from the integral values, normalized for the number of protons each signal represents.
-
Efficiency (%) = [IntegralProduct / (IntegralProduct + IntegralStarting Material)] * 100
-
Visualizations
Caption: Experimental workflow for quantifying tritylation efficiency by HPLC.
Caption: Logical relationship comparing key attributes of HPLC, TLC, and NMR.
References
- 1. pharmdecks.com [pharmdecks.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
A Comparative Guide to Trityl Triflate and Scandium Triflate in Catalytic Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the field of organic synthesis, the choice of a Lewis acid catalyst is critical to the efficiency, selectivity, and success of a reaction. Both trityl triflate (TrOTf) and scandium triflate (Sc(OTf)₃) are powerful triflate-based Lewis acids, yet their distinct properties govern their suitability for different applications. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to aid researchers in catalyst selection.
Overview of Catalysts
Scandium (III) Triflate (Sc(OTf)₃)
Scandium triflate is a rare-earth metal triflate that has gained widespread use as a versatile and robust Lewis acid.[1][2] A key feature is its exceptional stability in water, which allows it to catalyze reactions in aqueous media—a significant advantage for green chemistry.[2] Unlike traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) that decompose in the presence of moisture, Sc(OTf)₃ often maintains or even exhibits enhanced reactivity.[2][3] It is recognized for its high catalytic activity in a vast array of transformations, including Friedel-Crafts, Diels-Alder, aldol (B89426), and Michael reactions.[1][2] Furthermore, Sc(OTf)₃ is often recoverable and reusable, adding to its economic and environmental appeal.[4]
This compound (Triphenylmethyl Trifluoromethanesulfonate (B1224126), TrOTf)
This compound serves as a source for the triphenylmethyl (trityl) cation, a stable and bulky carbocation that functions as a potent organic Lewis acid.[5] Trityl salts, including the triflate and perchlorate (B79767) analogs, are effective in activating substrates for nucleophilic attack.[5] They are particularly useful in reactions such as Mukaiyama aldol additions and Michael reactions, where they can be used in truly catalytic amounts.[5] The steric bulk of the trityl cation can influence the stereoselectivity of reactions. Its catalytic activity is derived from its ability to abstract a hydride or act as a Lewis acid by coordinating to electrophiles.
Performance in Catalytic Reactions: A Data-Driven Comparison
Direct, side-by-side comparisons of this compound and scandium triflate in the same reaction are uncommon in the literature due to their different optimal applications. However, by examining their performance in representative reactions, a clear comparison of their capabilities emerges.
Table 1: Performance in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of arenes with alcohols is a fundamental C-C bond-forming reaction where Sc(OTf)₃ has proven highly effective.
| Feature | Scandium (III) Triflate (Sc(OTf)₃) | This compound (TrOTf) |
| Reaction | Benzylation of p-Xylene (B151628) with Benzyl (B1604629) Alcohol | N/A (Less common for this specific transformation) |
| Electrophile | Benzyl Alcohol | N/A |
| Nucleophile | p-Xylene | N/A |
| Catalyst Loading | 10 mol% | N/A |
| Solvent | Nitromethane (B149229) | N/A |
| Temperature | Reflux | N/A |
| Time | 1 hour | N/A |
| Yield | 98% | N/A |
| Reference | Fukuzawa et al.[6][7][8] | - |
Note: Trityl salts are less frequently reported for simple Friedel-Crafts alkylations with alcohols, being more commonly employed in reactions involving silyl (B83357) enol ethers or other specific nucleophiles.
Table 2: Performance in Aldol-Type Reactions
Both catalysts are highly effective in promoting aldol-type reactions, a cornerstone of carbon-carbon bond formation.
| Feature | Scandium (III) Triflate (Sc(OTf)₃) | Trityl Perchlorate (TrClO₄)¹ |
| Reaction Type | Mukaiyama Aldol Addition | Tandem Michael-Aldol Reaction |
| Electrophile(s) | Benzaldehyde (B42025) | Benzaldehyde & Methyl Vinyl Ketone |
| Nucleophile | Silyl enol ether of cyclohexanone | Silyl enol ether of acetophenone |
| Catalyst Loading | Not specified (catalytic) | 20 mol% |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | -78 °C | -78 °C |
| Time | Not specified | 3 hours |
| Yield | 81% | 80% |
| Reference | Wikipedia (citing Longbottom, D. 1999)[9] | Mukaiyama, T. & Kobayashi, S. |
¹Trityl perchlorate is a close analog of this compound and its catalytic activity is representative of the trityl cation.
Experimental Protocols
Protocol 1: Scandium Triflate-Catalyzed Friedel-Crafts Alkylation
This protocol is adapted from the work of Fukuzawa et al. on the benzylation of arenes.[7][8]
Reaction: Synthesis of 1-benzyl-2,5-dimethylbenzene.
Materials:
-
Scandium (III) triflate (Sc(OTf)₃)
-
Benzyl alcohol
-
p-Xylene
-
Nitromethane (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1 mmol) in nitromethane (5 mL), add p-xylene (5 mmol).
-
Add scandium (III) triflate (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (approx. 1 hour), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to yield the desired diarylmethane product.
Protocol 2: Trityl Perchlorate-Catalyzed Tandem Michael-Aldol Reaction
This protocol is based on the tandem reaction developed by Mukaiyama and Kobayashi.
Reaction: One-pot synthesis of a γ-acyl-δ-hydroxy ketone derivative.
Materials:
-
Trityl perchlorate (TrClO₄)
-
1-(Trimethylsilyloxy)styrene (silyl enol ether of acetophenone)
-
Methyl vinyl ketone (α,β-unsaturated ketone)
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a flask under an inert atmosphere (e.g., argon), dissolve trityl perchlorate (0.2 mmol, 20 mol%) in dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add 1-(trimethylsilyloxy)styrene (1.2 mmol).
-
Add methyl vinyl ketone (1.0 mmol) dropwise to the reaction mixture and stir for 1-3 hours at -78 °C to allow the Michael addition to proceed.
-
Add benzaldehyde (1.2 mmol) to the reaction mixture, which contains the in-situ generated intermediate silyl enol ether.
-
Continue stirring at -78 °C for the specified reaction time (approx. 3 hours).
-
Quench the reaction by pouring the mixture into an aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to obtain the γ-acyl-δ-hydroxy ketone.
Visualizing Workflows and Mechanisms
Caption: General laboratory workflow for a Lewis acid-catalyzed reaction.
// Define nodes "R1_CO_R2" [label=<
R¹R² C=O
]; "LA" [label="LA", fontcolor="#EA4335"]; "ActivatedComplex" [label=<
R¹R² δ+ C=O···LAδ-
]; "Nu" [label="Nu⁻", fontcolor="#4285F4"]; "Product" [label=<
O-LA R¹|R² C | Nu
];
// Define edges "R1_CO_R2" -> "ActivatedComplex" [label="+ LA", fontcolor="#EA4335"]; "ActivatedComplex" -> "Product" [label=<+ Nu⁻ (Nucleophile)>];
// Invisible nodes for alignment {rank=same; "LA"; "R1_CO_R2"} {rank=same; "Nu"; "ActivatedComplex"} } }
Caption: Lewis acid (LA) activation of a carbonyl for nucleophilic attack.
Summary and Conclusion
The choice between this compound and scandium triflate should be guided by the specific requirements of the chemical transformation.
Scandium (III) Triflate is the catalyst of choice for:
-
A broad range of applications, including Friedel-Crafts alkylations and acylations.[1]
-
Processes where catalyst recovery and reuse are priorities.[4]
-
Reactions involving thermally sensitive substrates, as it can be highly active under mild conditions.[1]
This compound is particularly well-suited for:
-
Catalyzing aldol and Michael-type reactions with silyl enol ethers.[5]
-
Transformations where the bulky nature of the trityl cation can be leveraged to influence selectivity.
-
Reactions that benefit from a purely organic, metal-free Lewis acid catalyst.
References
- 1. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 7. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validating Reaction Completion in Trityl Triflate Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the complete conversion of starting materials to the desired product is a critical step in chemical synthesis. This guide provides a comparative overview of analytical methods for validating the completion of Trityl triflate (triphenylmethyl trifluoromethanesulfonate) synthesis. We will explore two common synthetic routes and compare the efficacy of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Thin-Layer Chromatography (TLC) in monitoring reaction progress.
Synthetic Routes to this compound
Two prevalent methods for the synthesis of this compound are:
-
From Trityl Chloride and Silver Triflate: This method involves the reaction of triphenylmethyl chloride with silver trifluoromethanesulfonate. The precipitation of silver chloride drives the reaction to completion.
-
From Trityl Alcohol and Triflic Anhydride (B1165640): In this alternative route, triphenylmethanol (B194598) is reacted with trifluoromethanesulfonic anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the triflic acid byproduct.
The choice of method can depend on factors such as the availability and cost of starting materials, and the desired purity of the final product. Independent of the chosen route, rigorous analytical validation is necessary to confirm the complete consumption of the starting material and the formation of this compound.
Comparative Analysis of Validation Methods
The completion of the this compound synthesis can be effectively monitored and validated using a combination of spectroscopic and chromatographic techniques. The following table summarizes the expected shifts and values for the starting materials and the final product, providing a clear basis for comparison.
| Analytical Method | Starting Material: Trityl Chloride | Starting Material: Trityl Alcohol | Product: this compound | Indication of Reaction Completion |
| ¹H NMR (CDCl₃) | δ 7.22-7.46 (m, 15H) | δ 7.25 (m, 15H), δ 6.71 (s, 1H, OH) | δ 7.30-7.50 (m, 15H) | Disappearance of the singlet at ~6.71 ppm (for the alcohol route) and a downfield shift of the aromatic multiplet. |
| IR Spectroscopy (cm⁻¹) | ~3050 (Ar C-H), ~1595, 1490, 1445 (Ar C=C) | ~3400-3600 (broad, O-H), ~3050 (Ar C-H), ~1595, 1490, 1445 (Ar C=C) | ~1260 (S=O), ~1150 (C-F), ~1030 (S-O) | Disappearance of the broad O-H stretch (from Trityl alcohol) and the appearance of strong characteristic peaks for the triflate group. |
| TLC (Ethyl Acetate/Hexane 1:4) | Rf ≈ 0.15 | Rf ≈ 0.2-0.3 | Higher Rf than starting materials | Disappearance of the starting material spot and the appearance of a new spot with a higher Rf value. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below to allow for replication and adaptation in your own laboratory settings.
Synthesis of this compound from Trityl Chloride and Silver Triflate
-
Dissolve Trityl chloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add silver triflate (1.1 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture will contain a precipitate of silver chloride.
-
Filter the mixture through a pad of celite to remove the silver chloride.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of this compound from Trityl Alcohol and Triflic Anhydride
-
Dissolve Trityl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a flask cooled to 0 °C under an inert atmosphere.[1]
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the cooled solution.[1]
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Analytical Procedures
-
¹H NMR Spectroscopy: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) and spectra were recorded on a 300 MHz or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
IR Spectroscopy: Spectra were obtained using a Fourier-Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or as a thin film on a salt plate.
-
Thin-Layer Chromatography (TLC): TLC was performed on silica (B1680970) gel 60 F254 plates. The plates were developed in a chamber saturated with the eluent (e.g., 1:4 ethyl acetate/hexane). Spots were visualized under UV light (254 nm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and validation of this compound.
By employing these analytical techniques in a comparative manner, researchers can confidently ascertain the completion of the this compound synthesis, ensuring the quality and purity of the final product for subsequent applications in their research and development endeavors.
References
A Comparative Guide to Purity Assessment of Trityl Protected Alcohols Versus Silyl Ether Alternatives
For researchers, scientists, and drug development professionals, the selective protection of primary alcohols is a frequent challenge in multi-step organic synthesis. The choice of protecting group not only influences the synthetic strategy but also impacts the purity of the final product and the analytical methods required for its assessment. This guide provides an objective comparison of the widely used Trityl protecting group, introduced via Trityl triflate or Trityl chloride, with a common alternative, the tert-butyldimethylsilyl (TBDMS) ether, focusing on the purity assessment of the resulting protected products.
The bulky nature of the Trityl group offers excellent steric hindrance, leading to high selectivity for the less hindered primary alcohols.[1] Silyl ethers, such as TBDMS, also provide good selectivity and are a popular alternative due to their different deprotection conditions, which allows for orthogonal strategies in complex syntheses.[1][2] The purity of the protected product is a critical parameter, and this guide outlines the common analytical techniques for its determination, supported by experimental protocols and comparative data.
Quantitative Data Comparison
The following table summarizes the typical performance of Trityl and TBDMS protecting groups in the selective protection of a primary alcohol in a diol, such as 1,2-propanediol. The data is compiled from literature sources and represents typical outcomes.
| Protecting Group | Reagent & Conditions | Substrate | Product | Typical Yield of 1°-Monoprotected Product | Primary Impurities |
| Trityl (Tr) | This compound or Trityl chloride (1.1 eq), Pyridine, DMAP (cat.), CH₂Cl₂, rt, 12 h | 1,2-Propanediol | 1-O-Trityl-1,2-propanediol | >90% | Unreacted diol, 2°-protected isomer, Triphenylmethanol |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl (1.1 eq), Imidazole, DMF, rt, 12 h | 1,2-Propanediol | 1-O-TBDMS-1,2-propanediol | ~85-90% | Unreacted diol, 2°-protected isomer, bis-silylated product |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of product purity. Below are representative protocols for the analysis of Trityl and TBDMS protected 1,2-propanediol by High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Protocol 1: HPLC Purity Analysis of Monoprotected 1,2-Propanediol
This method is suitable for determining the relative purity of the primary protected product and separating it from the starting material and major impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724).
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude or purified product.
-
Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qHNMR)
This protocol allows for the determination of the absolute purity of the protected product using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Internal Standard: A certified reference standard with known purity and signals that do not overlap with the analyte, for example, 1,3,5-trimethoxybenzene.
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the protected diol into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: 8 or 16, depending on the sample concentration.
-
-
Data Processing and Calculation:
-
Process the spectrum with baseline correction and phasing.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Visualizations
The following diagrams illustrate the logical workflow for comparing the purity assessment of Trityl and TBDMS protected products and the general experimental workflow for purity analysis.
References
Safety Operating Guide
Safe Disposal of Trityl Triflate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of trityl triflate (triphenylmethyl trifluoromethanesulfonate). Adherence to these procedures is critical to ensure laboratory safety and environmental compliance. This compound is a powerful electrophile and a water-sensitive compound that requires careful handling and deactivation before disposal.
Core Safety Precautions
-
Always work in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
Flame-resistant lab coat
-
-
Ensure an emergency eyewash and safety shower are readily accessible.
-
Avoid contact with water and other nucleophiles during handling and storage. this compound reacts exothermically with water.
-
Keep away from ignition sources. While this compound itself is not flammable, it is often handled in flammable organic solvents.
Disposal Procedure: Quenching of this compound
This procedure outlines the safe quenching (deactivation) of residual this compound and contaminated materials. The principle of this method is the controlled reaction of this compound with a weak nucleophile, such as isopropanol (B130326), followed by further quenching with methanol (B129727) and finally water to ensure complete neutralization.
Experimental Protocol
-
Preparation of Quenching Station:
-
In a chemical fume hood, prepare an ice-water bath in a secondary container large enough to hold the reaction flask.
-
Ensure a supply of inert gas (nitrogen or argon) is available.
-
Have the quenching reagents (isopropanol, methanol, and deionized water) ready in labeled containers.
-
-
Dilution of this compound Waste:
-
Carefully transfer the waste this compound or solution containing this compound into a flask equipped with a magnetic stir bar.
-
Under an inert atmosphere, dilute the waste with an anhydrous, inert solvent such as toluene (B28343) or dichloromethane (B109758) (DCM). The final concentration should ideally be below 5% (w/v). This dilution helps to control the reaction rate and dissipate heat.
-
-
Initial Quenching with Isopropanol:
-
Place the flask containing the diluted this compound waste into the ice-water bath and begin stirring.
-
Slowly add isopropanol dropwise using an addition funnel or a syringe pump. A vigorous reaction with gas evolution and heat generation may occur. Control the addition rate to maintain a manageable reaction temperature (ideally below 25°C).
-
Continue adding isopropanol until the vigorous reaction subsides.
-
-
Secondary Quenching with Methanol:
-
Once the reaction with isopropanol has ceased, slowly add methanol to the mixture. Methanol is a more reactive quenching agent and will react with any remaining this compound.
-
Monitor for any signs of reaction (e.g., heat, gas evolution).
-
-
Final Quenching with Water:
-
After ensuring the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining reactive species.
-
-
Neutralization and Waste Segregation:
-
The resulting mixture will contain triphenylmethanol, trifluoromethanesulfonic acid (a strong acid), and the solvents used.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, until the pH is between 6 and 8. Be cautious as gas (CO2) will be evolved if using bicarbonate.
-
The final neutralized aqueous-organic mixture should be segregated into the appropriate hazardous waste stream as per your institution's guidelines. Typically, this will be a halogenated or non-halogenated organic waste stream, depending on the solvent used for dilution.
-
Data Presentation: Reagent Quantities
The following table provides a general guideline for the quantities of quenching agents to be used. The exact amounts may vary depending on the quantity of this compound to be disposed of. It is crucial to add the quenching agents slowly and monitor the reaction.
| This compound (approx. mass) | Dilution Solvent (Toluene or DCM) | Isopropanol (approx. volume) | Methanol (approx. volume) | Water (approx. volume) |
| 1 g | 20 mL | 5 mL | 5 mL | 10 mL |
| 5 g | 100 mL | 25 mL | 25 mL | 50 mL |
| 10 g | 200 mL | 50 mL | 50 mL | 100 mL |
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe quenching and disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
Personal protective equipment for handling Trityl triflate
Essential Safety and Handling Guide for Trityl Triflate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidance for the safe handling and disposal of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a corrosive and moisture-sensitive compound that requires careful handling. Key hazards include:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation.[1]
-
Harmful if Swallowed: Ingestion can be harmful.[1]
-
Reactive: Reacts violently with water.[4][5] It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[5][6][7]
-
Combustible: The material is combustible and may ignite when exposed to heat or flame.[4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory PPE for handling this compound. The selection of appropriate PPE is the final and most critical barrier to preventing chemical exposure.
| Protection Type | Equipment Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Ensure gloves are of adequate thickness. | To prevent skin contact which can cause severe burns.[1][8][9] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes which can cause severe eye damage.[1][8][10] Standard safety glasses are insufficient. |
| Body Protection | Chemical-resistant lab coat or gown. For larger quantities or increased splash risk, chemically resistant coveralls (e.g., Tychem) are recommended. | To protect skin from accidental contact and contamination.[1][8][11] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. For spills or emergencies outside a fume hood, a full face-piece respirator with a chemical cartridge or a Powered Air-Purifying Respirator (PAPR) is required.[5][6][8] | To prevent inhalation of vapors or dust which can cause respiratory irritation.[1] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is crucial.
Safe Handling and Storage Protocol
| Procedure Step | Action | Key Considerations |
| Preparation | Work exclusively within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible. | Minimizes inhalation exposure and provides immediate emergency response capability.[6] |
| Handling | Use spark-proof tools.[5][6] Avoid creating dust. Keep away from heat, sparks, and open flames.[5][6] | Prevents ignition of the combustible material. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][6] Store locked up.[1][3] | Prevents accidental contact and reaction with incompatible materials. Moisture sensitivity requires a dry environment. |
| Incompatibilities | Keep away from water, strong oxidizing agents, strong acids, and strong bases. | This compound reacts violently with water and is incompatible with these substances.[4][5][6][7] |
Spill and Waste Disposal Plan
| Procedure Step | Action | Key Considerations |
| Small Spills | Absorb with inert, non-combustible material (e.g., sand, silica (B1680970) gel).[5][7] Collect into a labeled, sealed container for hazardous waste disposal. | Do not use water for cleanup as it reacts violently.[4][5] |
| Large Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional emergency procedures. | Limits exposure to a larger quantity of hazardous material. |
| Waste Disposal | Dispose of all waste, including contaminated PPE and absorbent materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] | Ensures proper and safe disposal, preventing environmental contamination. |
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Tritylium trifluoromethanesulfonate | C20H15F3O3S | CID 16218783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.cnreagent.com [fluorochem.cnreagent.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
